molecular formula C21H30N4O5S2 B12415500 OKI-006

OKI-006

Cat. No.: B12415500
M. Wt: 482.6 g/mol
InChI Key: ZASZPTHVPKWNCX-FDOGZAMYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OKI-006 is a useful research compound. Its molecular formula is C21H30N4O5S2 and its molecular weight is 482.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H30N4O5S2

Molecular Weight

482.6 g/mol

IUPAC Name

(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone

InChI

InChI=1S/C21H30N4O5S2/c1-12(2)17-19(28)30-13(7-5-6-8-31)9-15(26)22-10-16-23-14(11-32-16)18(27)25-21(3,4)20(29)24-17/h5,7,11-13,17,31H,6,8-10H2,1-4H3,(H,22,26)(H,24,29)(H,25,27)/b7-5+/t13-,17+/m1/s1

InChI Key

ZASZPTHVPKWNCX-FDOGZAMYSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)O[C@@H](CC(=O)NCC2=NC(=CS2)C(=O)NC(C(=O)N1)(C)C)/C=C/CCS

Canonical SMILES

CC(C)C1C(=O)OC(CC(=O)NCC2=NC(=CS2)C(=O)NC(C(=O)N1)(C)C)C=CCCS

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of OKI-006 in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OKI-006 is the active metabolite of the orally bioavailable prodrugs OKI-005 and OKI-179 (also known as bocodepsin). It is a potent and selective inhibitor of class I histone deacetylases (HDACs), which are key epigenetic regulators frequently dysregulated in cancer.[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound in cancer cells, summarizing key preclinical and clinical findings.

Core Mechanism: Selective HDAC Inhibition

This compound exerts its primary anti-cancer effects through the selective inhibition of class I HDAC enzymes. This leads to an accumulation of acetylated histones, altering chromatin structure and reactivating the expression of silenced tumor suppressor genes. This epigenetic reprogramming ultimately results in cell cycle arrest, induction of apoptosis, and modulation of the tumor microenvironment.[2][4]

Biochemical Potency and Selectivity

This compound demonstrates high potency against class I HDACs (HDAC1, 2, and 3) and moderate activity against HDAC8, with significantly less activity against class IIa HDACs.[2][5][6]

Target IC50 (nM)
HDAC11.2[2][5][6]
HDAC22.4[2][5][6]
HDAC32.0[2][5][6]
HDAC847[2][5][6]
Class IIa HDACs>1000[2][5][6]

Cellular Mechanisms of Action in Cancer

The inhibition of class I HDACs by this compound triggers a cascade of downstream events within cancer cells, leading to anti-tumor activity through multiple pathways.

Induction of Apoptosis

This compound and its prodrugs have been shown to induce apoptosis in various cancer cell lines, particularly in triple-negative breast cancer (TNBC) and colorectal cancer (CRC) models.[2][6] This programmed cell death is mediated through both the intrinsic and extrinsic apoptotic pathways.

Signaling Pathway: this compound Induced Apoptosis

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway OKI006_ext This compound Caspase8 Caspase-8 activation OKI006_ext->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 OKI006_int This compound Ku70_acetylation Ku70 Acetylation OKI006_int->Ku70_acetylation Bax_activation Bax Activation Ku70_acetylation->Bax_activation cFLIP_repression c-FLIP Repression Ku70_acetylation->cFLIP_repression Caspase9 Caspase-9 activation Bax_activation->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.

Anti-proliferative Effects and Cell Cycle Arrest

OKI-005, the in vitro prodrug of this compound, demonstrates potent anti-proliferative activity across a range of cancer cell lines.[2][6] This is often accompanied by cell cycle arrest, preventing cancer cells from dividing.

Cell Line Cancer Type IC50 (nM) of OKI-005
CAL-120TNBC70[2]
MDA-MB-231TNBC130[2]
HCC1395TNBC>5000[2]
Hs578TTNBC>5000[2]
HCT-116Colorectal160[2]
Immunomodulatory Effects

Recent studies have highlighted the role of OKI-179 in modulating the tumor immune microenvironment, particularly its effects on T-cells.[1][7] This suggests a dual mechanism of action, combining direct cytotoxicity with immune system activation.

Signaling Pathway: Immunomodulatory Effects of this compound on T-cells

cluster_Tcell_effects T-cell Modulation OKI006 This compound HDAC_inhibition Class I HDAC Inhibition in T-cells OKI006->HDAC_inhibition Histone_acetylation Increased Histone Acetylation (e.g., Ac-H3K27) HDAC_inhibition->Histone_acetylation T_cell_freq Transient Increase in CD4+ and CD8+ T-cell Frequencies Histone_acetylation->T_cell_freq Cytokine_mod Modulation of Cytokine Production (↓ IL-2, ↑ TNFα) Histone_acetylation->Cytokine_mod Treg_suppression Suppression of Tregs (↓ FOXP3 expression) Histone_acetylation->Treg_suppression Anti_tumor_immunity Enhanced Anti-tumor Immunity T_cell_freq->Anti_tumor_immunity Cytokine_mod->Anti_tumor_immunity Treg_suppression->Anti_tumor_immunity

Caption: this compound modulates T-cell function to enhance anti-tumor immunity.

Experimental Protocols

Western Blotting for Histone Acetylation

This protocol is used to assess the pharmacodynamic effect of OKI-005 on histone acetylation in cancer cell lines.[2]

Experimental Workflow: Western Blotting

start Seed cancer cells in 6-well plates treat Treat with OKI-005 (0, 50, 200, 500 nM) for 24 hours start->treat harvest Harvest cells and lyse treat->harvest quantify Protein quantification harvest->quantify load Load 15-50 µg protein onto 4-20% BIS-TRIS gel quantify->load run SDS-PAGE load->run transfer Transfer to nitrocellulose membrane run->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody (e.g., anti-acetyl-Histone H3) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with chemiluminescence secondary_ab->detect end Analyze results detect->end

Caption: Workflow for assessing histone acetylation by Western blot.

Cell Proliferation (SRB) Assay

This assay measures the anti-proliferative effects of OKI-005 on cancer cell lines.[2][6]

Experimental Workflow: SRB Assay

start Seed cancer cells in 96-well plates treat Treat with OKI-005 (0-5 µM) for 72 hours start->treat fix Fix cells with trichloroacetic acid treat->fix stain Stain with Sulforhodamine B (SRB) fix->stain solubilize Solubilize bound dye stain->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate IC50 read->end

Caption: Workflow for determining anti-proliferative activity using SRB assay.

Apoptosis (Caspase-Glo 3/7) Assay

This assay quantifies the induction of apoptosis by measuring caspase-3 and -7 activity.[2][6]

Experimental Workflow: Caspase-Glo 3/7 Assay

start Seed cancer cells in 96-well plates treat Treat with OKI-005 (0-500 nM) for 24 or 48 hours start->treat add_reagent Add Caspase-Glo 3/7 Reagent treat->add_reagent incubate Incubate at room temperature add_reagent->incubate read Measure luminescence incubate->read end Determine caspase activity read->end

Caption: Workflow for measuring apoptosis via caspase activity.

Conclusion

This compound is a selective and potent class I HDAC inhibitor with a multi-faceted mechanism of action in cancer cells. Its ability to induce apoptosis, inhibit proliferation, and modulate the immune system provides a strong rationale for its continued clinical development in solid tumors and hematologic malignancies.[2][5] Further research into the specific downstream targets and signaling pathways will continue to refine our understanding of its therapeutic potential.

References

OKI-006: A Comprehensive Technical Profile of a Selective Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the histone deacetylase (HDAC) selectivity profile of OKI-006, a potent and selective inhibitor of Class I HDACs. This compound is the active metabolite of the orally bioavailable prodrugs OKI-005 and OKI-179, which were developed to enhance the clinical potential of the natural product largazole.[1][2][3][4] This document summarizes the quantitative inhibitory activity of this compound, outlines the typical experimental procedures used for such characterization, and illustrates the core signaling pathway affected by this class of inhibitors.

Quantitative Selectivity Profile of this compound

The inhibitory potency of this compound against a broad panel of histone deacetylase isoforms has been determined using cell-free biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate a clear selectivity for Class I HDACs over Class IIa isoforms.

HDAC ClassIsoformIC50 (nM)
Class I HDAC11.2[1][5]
HDAC22.4[1][5]
HDAC32.0[1][5]
HDAC847[1][5]
Class IIa HDAC4>1000[1]
HDAC5>1000[1]
HDAC7>1000[1]
HDAC9>1000[1]
Class IIb HDAC647[1]
HDAC102.8[1]
Class IV HDAC112.3[1]

Mechanism of Action: Histone Deacetylase Inhibition

This compound exerts its biological effects by directly inhibiting the enzymatic activity of histone deacetylases. HDACs are responsible for removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression. By inhibiting HDACs, this compound promotes histone hyperacetylation, which in turn leads to a more relaxed chromatin state, facilitating the transcription of various genes, including tumor suppressor genes. This re-activation of gene expression can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus Histone_Acetyltransferases Histone Acetyltransferases (HATs) Acetylated_Histones Acetylated Histones (Open Chromatin) Histone_Acetyltransferases->Acetylated_Histones Acetylation Histone_Deacetylases Histone Deacetylases (HDACs) Deacetylated_Histones Deacetylated Histones (Closed Chromatin) Histone_Deacetylases->Deacetylated_Histones Acetylated_Histones->Histone_Deacetylases Deacetylation Gene_Transcription Gene Transcription (e.g., Tumor Suppressors) Acetylated_Histones->Gene_Transcription Deacetylated_Histones->Gene_Transcription Repression OKI_006 This compound OKI_006->Histone_Deacetylases Inhibition

Mechanism of this compound Action

Experimental Protocols

The determination of the HDAC selectivity profile of compounds like this compound is typically achieved through in vitro, cell-free enzymatic assays. While the specific proprietary details of the assay used for this compound are not publicly available, a general workflow for a fluorometric HDAC inhibition assay is described below.

General Workflow for Fluorometric HDAC Inhibition Assay

HDAC_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant HDAC Isoforms - Fluorogenic Substrate - Assay Buffer - this compound Dilutions Start->Prepare_Reagents Plate_Setup Plate Setup: Add HDAC enzyme, assay buffer, and this compound (or vehicle) to microplate wells Prepare_Reagents->Plate_Setup Incubation1 Pre-incubation (Compound with Enzyme) Plate_Setup->Incubation1 Add_Substrate Add Fluorogenic Substrate to initiate the reaction Incubation1->Add_Substrate Incubation2 Enzymatic Reaction (Deacetylation) Add_Substrate->Incubation2 Add_Developer Add Developer Solution to stop the reaction and generate a fluorescent signal Incubation2->Add_Developer Incubation3 Signal Development Add_Developer->Incubation3 Measure_Fluorescence Measure Fluorescence (Excitation/Emission appropriate for the fluorophore) Incubation3->Measure_Fluorescence Data_Analysis Data Analysis: - Plot fluorescence vs. This compound concentration - Calculate IC50 values Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

HDAC Inhibition Assay Workflow
Detailed Methodological Steps:

  • Reagent Preparation :

    • A panel of purified, recombinant human HDAC isoforms (e.g., HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11) is used.

    • A fluorogenic HDAC substrate, typically a peptide with an acetylated lysine residue and a quenched fluorophore, is prepared in an appropriate assay buffer.

    • This compound is serially diluted to create a range of concentrations for IC50 determination.

  • Assay Procedure :

    • The HDAC enzyme, assay buffer, and varying concentrations of this compound (or a vehicle control) are added to the wells of a microplate.

    • The plate is incubated to allow the inhibitor to bind to the enzyme.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • A developer solution is added to stop the deacetylation reaction and, in a coupled-enzyme assay format, to cleave the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.

  • Data Acquisition and Analysis :

    • The fluorescence intensity in each well is measured using a microplate reader at the appropriate excitation and emission wavelengths.

    • The fluorescence signal is inversely proportional to the HDAC activity.

    • The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

This comprehensive profile of this compound provides valuable data and methodological context for researchers engaged in the development of novel epigenetic therapies. The high potency and selectivity of this compound for Class I HDACs underscore its potential as a targeted anti-cancer agent.

References

Structural Deep Dive: Unraveling the Relationship Between the Potent HDAC Inhibitors OKI-0.06 and Largazole

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural and functional relationship between the natural product largazole (B1674506) and its synthetic analog, OKI-006. Both compounds are potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are validated targets for cancer therapy. This document will dissect their chemical structures, compare their biological activities through quantitative data, and elucidate the signaling pathways they modulate. Detailed experimental protocols for key assays are provided to facilitate further research and development in this area.

Introduction: The Significance of Histone Deacetylase Inhibition

Histone deacetylases (HDACs) are a family of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine (B10760008) residues on histone tails. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression. In various cancers, the dysregulation of HDAC activity contributes to the silencing of tumor suppressor genes and the promotion of cell survival and proliferation. Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents.

Largazole, a macrocyclic depsipeptide isolated from the marine cyanobacterium Symploca sp., is a potent, cell-permeable prodrug.[1] Inside the cell, it is activated to its thiol form, which is a highly effective inhibitor of class I HDACs.[2] Building upon the therapeutic potential of largazole, this compound was developed as a synthetic analog through a lead optimization program aimed at improving physicochemical and pharmacological properties.[3] This guide explores the intricate structural relationship that underpins the potent biological activities of these two molecules.

Structural Analysis: From Natural Product to Optimized Analog

The structural relationship between this compound and largazole is one of a natural product prodrug and its optimized, synthetic active analog. Largazole itself is not the primary bioactive molecule. Instead, its thioester side chain is hydrolyzed in vivo to yield largazole thiol , the active HDAC inhibitor.[2][4][5] this compound is a "unique congener" of largazole, designed and synthesized based on the structure of largazole thiol.[3][6]

Largazole is characterized by a 16-membered macrocyclic depsipeptide core. This macrocycle features a unique 4-methylthiazoline fused to a thiazole (B1198619) ring system, which imparts significant conformational rigidity. A key feature of the largazole molecule is the octanoyl thioester side chain.

Largazole Thiol is formed by the hydrolysis of the thioester bond in largazole. This reaction exposes a free sulfhydryl (-SH) group, which is the crucial zinc-binding moiety that interacts with the catalytic zinc ion in the active site of HDAC enzymes.

This compound is the result of a medicinal chemistry effort to optimize the therapeutic potential of largazole thiol. While maintaining the core macrocyclic structure and the essential thiol group for HDAC inhibition, modifications were introduced to enhance its drug-like properties. The precise proprietary structure of this compound is a modification of the largazole thiol backbone.

The logical progression from the natural product to the clinical candidate can be visualized as follows:

G Largazole Largazole (Prodrug) Natural Product Largazole_Thiol Largazole Thiol (Active Metabolite) Largazole->Largazole_Thiol In vivo hydrolysis OKI_006 This compound (Optimized Synthetic Analog) Largazole_Thiol->OKI_006 Medicinal Chemistry Optimization

Figure 1: Developmental relationship of Largazole to this compound.

Quantitative Biological Activity

Both this compound and largazole (through its active form, largazole thiol) exhibit potent inhibitory activity against Class I HDACs. The following tables summarize the available quantitative data for a comparative analysis.

Table 1: Histone Deacetylase (HDAC) Inhibitory Activity (IC50, nM)
CompoundHDAC1HDAC2HDAC3HDAC6HDAC8HDAC10HDAC11
This compound 1.2[2][7]2.4[2][7]2.0[2][7]47[7]47[2][7]2.8[7]2.3[7]
Largazole Thiol 0.271.332.3323.910.44--
Table 2: Anti-proliferative Activity (GI50/IC50, nM)
CompoundHCT116 (Colon)MDA-MB-231 (Breast)A549 (Lung)SF-268 (CNS)SF-295 (CNS)IMR-32 (Neuroblastoma)
OKI-005 (prodrug of this compound) Sensitive (IC50 in nM range)[7]Sensitive (IC50 in nM range)[7]----
Largazole ~10[3]-520[1]62[5]68[5]-

Signaling Pathways and Cellular Effects

The inhibition of HDACs by this compound and largazole triggers a cascade of downstream cellular events, primarily leading to cell cycle arrest and apoptosis.

Cell Cycle Regulation

Both compounds have been shown to induce cell cycle arrest, predominantly at the G1/S phase transition. This is achieved through the upregulation of cyclin-dependent kinase inhibitors, such as p21. The accumulation of acetylated histones leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes that regulate the cell cycle.

G cluster_0 HDAC Inhibition cluster_1 Chromatin Remodeling cluster_2 Gene Transcription cluster_3 Cell Cycle Arrest This compound / Largazole Thiol This compound / Largazole Thiol HDACs HDACs This compound / Largazole Thiol->HDACs inhibition Histone Acetylation Histone Acetylation Chromatin Relaxation Chromatin Relaxation Histone Acetylation->Chromatin Relaxation p21 Gene Transcription p21 Gene Transcription Chromatin Relaxation->p21 Gene Transcription allows p21 Protein p21 Protein p21 Gene Transcription->p21 Protein CDK2/Cyclin E CDK2/Cyclin E p21 Protein->CDK2/Cyclin E inhibits G1/S Arrest G1/S Arrest CDK2/Cyclin E->G1/S Arrest leads to

Figure 2: Signaling pathway of HDAC inhibitor-induced cell cycle arrest.
Induction of Apoptosis

This compound and largazole induce programmed cell death (apoptosis) through both intrinsic and extrinsic pathways. The re-expression of silenced pro-apoptotic genes and the modulation of key signaling pathways, such as the PI3K/AKT pathway, contribute to this effect. Largazole has been shown to downregulate survival signals by reducing the expression of receptors like VEGFR2 and EGFR.

G cluster_0 Downregulation of Survival Signals cluster_1 Upregulation of Pro-Apoptotic Genes HDAC Inhibition HDAC Inhibition VEGFR2 Expression VEGFR2 Expression HDAC Inhibition->VEGFR2 Expression downregulates EGFR Expression EGFR Expression HDAC Inhibition->EGFR Expression downregulates AKT Pathway AKT Pathway HDAC Inhibition->AKT Pathway antagonizes Bax, Bak Transcription Bax, Bak Transcription HDAC Inhibition->Bax, Bak Transcription upregulates Apoptosis Apoptosis VEGFR2 Expression->Apoptosis EGFR Expression->Apoptosis AKT Pathway->Apoptosis Bax, Bak Transcription->Apoptosis

Figure 3: Signaling pathways of HDAC inhibitor-induced apoptosis.

Experimental Protocols

In Vitro HDAC Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against purified HDAC enzymes.

Materials:

  • Purified, full-length human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (containing Trichostatin A and a protease)

  • Test compounds (this compound, largazole thiol) dissolved in DMSO

  • 384-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds in Assay Buffer.

  • In a 384-well plate, add the diluted compounds.

  • Add the purified HDAC enzyme to each well and incubate for 15 minutes at 30°C.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate for the desired time (e.g., 60 minutes) at 30°C.

  • Stop the reaction by adding the Developer solution.

  • Incubate for an additional 15 minutes at room temperature.

  • Measure the fluorescence on a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software.

Cell Viability (MTT) Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the anti-proliferative effects of OKI-005 (prodrug of this compound) and largazole on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • Test compounds (OKI-005, largazole) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well clear flat-bottom microplates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for the desired period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀/IC₅₀ values.

Western Blot Analysis for Protein Expression

This protocol describes the detection of changes in protein expression (e.g., acetylated histones, p21, VEGFR2) in response to treatment with OKI-005 or largazole.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p21, anti-VEGFR2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated and untreated cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the protein of interest to a loading control (e.g., GAPDH).

Preparation of Largazole Thiol from Largazole

The conversion of the prodrug largazole to its active thiol form can be achieved through chemical hydrolysis.

Procedure: A common laboratory method for the aminolysis of the thioester in largazole to yield largazole thiol involves treatment with a suitable amine in an appropriate solvent system. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the largazole thiol can be purified using standard chromatographic methods.

Conclusion

This compound represents a rationally designed, optimized synthetic analog of the natural product-derived active metabolite, largazole thiol. Both molecules are highly potent inhibitors of Class I HDACs, leading to cell cycle arrest and apoptosis in cancer cells. The in-depth understanding of their structural relationship, comparative biological activities, and mechanisms of action provides a solid foundation for the ongoing clinical development of this compound and further exploration of largazole-based scaffolds for novel anti-cancer therapeutics. The detailed protocols provided herein are intended to empower researchers to further investigate these promising compounds and contribute to the advancement of epigenetic therapies.

References

The Discovery and Development of OKI-006: A Technical Guide to a Novel Histone Deacetylase Inhibitor Derived from a Natural Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and preclinical development of OKI-006, a potent and selective inhibitor of Class I histone deacetylases (HDACs). Originating from the marine natural product largazole (B1674506), this compound was identified through a lead optimization program designed to enhance its therapeutic properties. This document provides an in-depth overview of the experimental protocols, quantitative data, and key signaling pathways involved in the evaluation of this compound and its prodrugs, OKI-005 and OKI-179 (Bocodepsin). The information presented is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, making them a compelling target for therapeutic intervention.[1] Natural products have historically been a rich source of novel pharmacophores, and the marine cyanobacterium Symploca sp. produces largazole, a potent Class I-selective HDAC inhibitor.[2][3] While promising, largazole's inherent properties were not optimal for clinical development.[2] This led to a medicinal chemistry effort to generate analogs with improved drug-like characteristics, resulting in the discovery of this compound.[2][4] To facilitate its use in research and clinical settings, two prodrugs were developed: OKI-005, optimized for in vitro studies, and OKI-179 (Bocodepsin), an orally bioavailable formulation for in vivo and clinical evaluation.[2][3] Both prodrugs are efficiently metabolized to the active compound, this compound.[2][4]

From Natural Product to Clinical Candidate: The Developmental Pathway

The journey from the natural product largazole to the clinical candidate OKI-179 involved a structured lead optimization process. The core pharmacophore of largazole, particularly its thiol group which acts as a zinc-binding moiety in the HDAC active site, was retained and modified to enhance potency, selectivity, and pharmacokinetic properties.

cluster_0 Natural Product Origin cluster_1 Lead Optimization cluster_2 Prodrug Development cluster_3 Application Largazole Largazole Largazole Thiol Largazole Thiol Largazole->Largazole Thiol Activation Medicinal Chemistry Medicinal Chemistry Largazole Thiol->Medicinal Chemistry Lead Structure This compound This compound Medicinal Chemistry->this compound Optimized Analog OKI-005 OKI-005 This compound->OKI-005 Prodrug for In Vitro Use OKI-179 (Bocodepsin) OKI-179 (Bocodepsin) This compound->OKI-179 (Bocodepsin) Oral Prodrug for In Vivo Use In Vitro Studies In Vitro Studies OKI-005->In Vitro Studies In Vivo & Clinical Studies In Vivo & Clinical Studies OKI-179 (Bocodepsin)->In Vivo & Clinical Studies

Figure 1: Developmental pathway of this compound from largazole.

Quantitative Data Summary

In Vitro HDAC Inhibitory Activity

This compound demonstrates potent and selective inhibition of Class I HDACs, with notable activity against certain Class IIb and Class IV isoforms. It exhibits minimal inhibition of Class IIa HDACs.

TargetIC50 (nM)Reference
Class I HDACs
HDAC11.2[2][5]
HDAC22.4[2][5]
HDAC32.0[2][5]
HDAC847[2][5]
Class IIa HDACs
HDAC4, 5, 7, 9>1000[2]
Class IIb HDACs
HDAC647[2]
HDAC102.8[2]
Class IV HDACs
HDAC112.3[2]

Table 1: Biochemical potency and selectivity of this compound against various HDAC isoforms.

In Vitro Anti-proliferative Activity

The anti-proliferative effects of the in vitro-optimized prodrug, OKI-005, were evaluated across a panel of triple-negative breast cancer (TNBC) and colorectal cancer (CRC) cell lines.

Cell LineCancer TypeIC50 (nM)
CAL-120TNBC< 100
MDA-MB-231TNBC< 100
HCC1395TNBC> 500
Hs578TTNBC> 500

Table 2: Anti-proliferative activity of OKI-005 in various cancer cell lines.

Pharmacokinetic Profile of this compound

Pharmacokinetic parameters of the active metabolite this compound were assessed in a Phase 1 clinical trial of the oral prodrug OKI-179.

ParameterValue
Tmax (Time to maximum concentration)2 hours
T1/2 (Half-life)6-8 hours
Cmax (Maximum concentration) at tolerated doses> 2,000 ng/mL
AUC (Area under the curve) at tolerated doses> 8,000 hr*ng/mL

Table 3: Pharmacokinetic parameters of this compound in humans following oral administration of OKI-179. [6]

Detailed Experimental Protocols

HDAC Inhibition Assay (Fluorometric)

This protocol is based on a general fluorometric assay for determining HDAC activity and inhibition.

  • Reagent Preparation : Prepare HDAC assay buffer, a fluorometric HDAC substrate (e.g., Boc-Lys(Ac)-AMC), a lysine (B10760008) developer solution, and a deacetylated standard.

  • Sample Preparation : Dilute nuclear extracts or cell lysates containing HDAC enzymes in ddH2O. For a positive control, use a known HDAC-containing extract (e.g., HeLa nuclear extract). For a negative control, include a known HDAC inhibitor like Trichostatin A.

  • Reaction Setup : In a 96-well plate, add the diluted samples, 10X HDAC assay buffer, and the fluorometric substrate.

  • Incubation : Incubate the plate at 37°C for at least 30 minutes.

  • Reaction Termination and Development : Stop the reaction by adding the lysine developer and incubate at 37°C for another 30 minutes.

  • Fluorescence Reading : Measure the fluorescence using a plate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[7]

  • Data Analysis : HDAC activity is expressed as relative fluorescence units (RFU) per microgram of protein sample. A standard curve can be generated using the deacetylated standard to quantify specific activity.

Cell Viability Assay (Sulforhodamine B - SRB)

This protocol outlines a method for assessing cell proliferation and cytotoxicity.[3][8][9]

  • Cell Seeding : Plate cells in 96-well microtiter plates at an appropriate density and allow them to adhere for 24 hours.

  • Compound Treatment : Treat cells with increasing concentrations of the test compound (e.g., OKI-005) for a specified duration (e.g., 72 hours).

  • Cell Fixation : Remove the culture medium and fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.

  • Staining : Wash the plates five times with deionized water and allow them to air dry. Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing : Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization : Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement : Measure the optical density (OD) at approximately 510 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Caspase-Glo® 3/7)

This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[2][10]

  • Reagent Preparation : Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by transferring the buffer to the substrate bottle and mixing until dissolved.

  • Assay Procedure :

    • Equilibrate the 96-well plate containing cells (treated and untreated) to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents of the wells by gentle shaking.

  • Incubation : Incubate at room temperature for 30 minutes to 3 hours.

  • Luminescence Measurement : Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis : The luminescent signal is proportional to the amount of caspase activity.

Cell Cycle Analysis (Krishan's Staining)

This method uses propidium (B1200493) iodide (PI) to stain cellular DNA for flow cytometric analysis of cell cycle distribution.[5][11][12]

  • Cell Preparation : Prepare a single-cell suspension of 0.1 to 1 x 10^6 cells per tube.

  • Staining :

    • Wash the cells with phosphate-buffered saline (PBS) and pellet by centrifugation.

    • Remove the supernatant, vortex the cell pellet, and add 1 mL of Krishan's staining solution (containing propidium iodide, NP-40, and RNase).

    • Vortex again and refrigerate overnight.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer. Exclude doublets from the analysis.

  • Data Analysis : Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Studies

This protocol describes the establishment and use of a colorectal cancer xenograft model.

  • Cell Preparation : Culture HCT-116 human colorectal carcinoma cells and harvest them during the logarithmic growth phase.

  • Animal Model : Use female athymic BALB/c nude mice (6-8 weeks old).

  • Tumor Implantation : Subcutaneously inject 1 x 10^6 HCT-116 cells, suspended in a 1:1 mixture of culture medium and Matrigel, into the flank of each mouse.[13][14]

  • Tumor Growth and Monitoring : Allow tumors to grow to a palpable size (e.g., 50-200 mm³). Monitor tumor volume and mouse body weight regularly.

  • Treatment : Randomize mice into treatment and control groups. Administer the test compound (e.g., OKI-179) and vehicle control according to the specified dosing schedule (e.g., daily oral gavage).

  • Efficacy Evaluation : At the end of the study, euthanize the mice and excise the tumors. Measure tumor weight and volume to assess treatment efficacy.

Pharmacokinetic Analysis (LC-MS/MS)

This is a general protocol for the quantification of a small molecule like this compound in plasma.

  • Sample Collection : Collect blood samples from treated subjects at various time points into tubes containing an anticoagulant. Centrifuge to separate the plasma.

  • Sample Preparation :

    • Perform protein precipitation by adding a solvent like methanol (B129727) or acetonitrile (B52724) to the plasma samples.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • The supernatant containing the analyte can be further purified using solid-phase extraction (SPE).

  • LC-MS/MS Analysis :

    • Inject the prepared sample into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

    • Separate the analyte from other plasma components using a suitable chromatography column (e.g., C18).

    • Use an appropriate mobile phase gradient for elution.

    • Detect and quantify the analyte using mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis : Generate a standard curve using known concentrations of the analyte. Use this curve to determine the concentration of the analyte in the plasma samples and calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.).[15][16][17]

Mechanism of Action and Preclinical Evaluation Workflow

This compound exerts its anti-cancer effects by inhibiting Class I HDACs, leading to an accumulation of acetylated histones. This alters chromatin structure, reactivates the expression of tumor suppressor genes, and ultimately induces cell cycle arrest and apoptosis. The preclinical development of this compound and its prodrugs followed a logical progression from in vitro characterization to in vivo efficacy and pharmacokinetic studies.

cluster_0 Mechanism of Action This compound This compound Class I HDACs Class I HDACs This compound->Class I HDACs Inhibits Histone Hyperacetylation Histone Hyperacetylation Class I HDACs->Histone Hyperacetylation Leads to Gene Expression Changes Gene Expression Changes Histone Hyperacetylation->Gene Expression Changes Cell Cycle Arrest Cell Cycle Arrest Gene Expression Changes->Cell Cycle Arrest Apoptosis Apoptosis Gene Expression Changes->Apoptosis Tumor Growth Inhibition Tumor Growth Inhibition Cell Cycle Arrest->Tumor Growth Inhibition Apoptosis->Tumor Growth Inhibition

Figure 2: Mechanism of action of this compound.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Clinical Development HDAC Inhibition Assay HDAC Inhibition Assay Cell Viability Assay Cell Viability Assay HDAC Inhibition Assay->Cell Viability Assay Apoptosis Assay Apoptosis Assay Cell Viability Assay->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay->Cell Cycle Analysis Xenograft Models Xenograft Models Cell Cycle Analysis->Xenograft Models Pharmacokinetics Pharmacokinetics Xenograft Models->Pharmacokinetics Phase I Trials Phase I Trials Pharmacokinetics->Phase I Trials

Figure 3: Preclinical evaluation workflow for this compound and its prodrugs.

Conclusion

This compound, a novel HDAC inhibitor derived from the natural product largazole, has demonstrated significant potential as an anti-cancer agent. Through a systematic lead optimization and prodrug development strategy, OKI-179 (Bocodepsin) has emerged as a promising clinical candidate with oral bioavailability and a favorable safety profile. The comprehensive preclinical data, supported by the detailed experimental methodologies outlined in this guide, provide a solid foundation for its continued clinical development in solid and hematologic malignancies. This work underscores the value of natural products as a starting point for the discovery of next-generation cancer therapeutics.

References

Unveiling the Mechanism: A Technical Guide to OKI-006 Target Engagement in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical target engagement of OKI-006, a potent and selective inhibitor of class I histone deacetylases (HDACs). This compound is the active metabolite of the orally bioavailable prodrug OKI-179 (bocodepsin), which is currently under clinical investigation for the treatment of solid tumors and hematologic malignancies.[1][2] Understanding the direct interaction of this compound with its targets and the downstream cellular consequences is paramount for its continued development and clinical application. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with this compound's mechanism of action in preclinical settings.

Core Mechanism of Action: Selective HDAC Inhibition

This compound is a unique congener of the natural product largazole (B1674506) and functions as a potent inhibitor of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[2][3][4] By removing acetyl groups from histone proteins, HDACs lead to a more condensed chromatin structure, thereby repressing gene transcription. Dysregulation of HDAC activity is a common feature in many cancers.[2][5] this compound selectively targets class I HDACs, leading to an increase in histone acetylation, chromatin relaxation, and the re-expression of tumor suppressor genes.[1][6] This targeted inhibition ultimately results in cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[1][2][4][6][7]

Quantitative Assessment of Target Engagement

The direct engagement of this compound with its targets has been quantified through various preclinical studies, primarily focusing on its inhibitory activity against specific HDAC isoforms and its effects on cancer cell proliferation.

Table 1: In Vitro Biochemical Potency of this compound against HDAC Isoforms
HDAC IsoformClassIC50 (nM)
HDAC1I1.2[1][8]
HDAC2I2.4[1][8]
HDAC3I2.0[1][8]
HDAC8I47[1][8]
HDAC6IIb47[1]
HDAC10IIb2.8[1]
HDAC11IV2.3[1]
HDAC4IIa>1000[1][8]
HDAC5IIa>1000[1]
HDAC7IIa>1000[1]
HDAC9IIa>1000[1]

Data sourced from cell-free biochemical assays.[1]

Table 2: In Vivo Pharmacodynamic and Efficacy Data of this compound Precursors
PrecursorModelDosingKey Findings
OKI-005MDA-MB-231 Xenograft10-100 mg/kg PO dailyDose-dependent tumor growth inhibition.[1]
OKI-005HCT-116 Xenograft5 mg/kg IP dailySustained plasma levels of this compound.[6]
OKI-179Colorectal & Breast Cancer ModelsNot SpecifiedFavorable pharmacokinetic profile and on-target pharmacodynamic effects.[1][2][4][6][7]

Experimental Protocols for Assessing Target Engagement

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used to evaluate this compound target engagement.

In Vitro HDAC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified human HDAC enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a fluorogenic peptide substrate are prepared in an appropriate assay buffer.

  • Compound Dilution: this compound is serially diluted to a range of concentrations.

  • Enzyme Reaction: The HDAC enzyme, substrate, and varying concentrations of this compound are incubated together to allow for the enzymatic reaction to occur.

  • Signal Development: A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal proportional to the amount of deacetylated substrate.

  • Fluorescence Measurement: The fluorescence is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

In Vitro Cellular Proliferation Assay

Objective: To assess the anti-proliferative activity of OKI-005 (the in vitro active prodrug of this compound) in cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., triple-negative breast cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of OKI-005 for a specified period (e.g., 72 hours).

  • Cell Viability Assessment: Cell viability is determined using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a fluorescence-based assay.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.

In Vivo Pharmacokinetic and Pharmacodynamic Analysis

Objective: To evaluate the pharmacokinetic profile of this compound and its on-target pharmacodynamic effects in preclinical animal models.

Methodology:

  • Animal Models: Tumor-bearing mice (e.g., BALB/c nude mice with HCT-116 xenografts) are used.[6]

  • Drug Administration: The prodrug (OKI-005 or OKI-179) is administered to the animals via oral gavage (PO) or intraperitoneal injection (IP) at various doses.[1][6]

  • Sample Collection: At designated time points, blood and tumor tissue samples are collected.[1]

  • Pharmacokinetic Analysis: Plasma and tumor concentrations of this compound are determined using liquid chromatography-mass spectrometry (LC-MS/MS).[1][8][9] Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated.[8][9]

  • Pharmacodynamic Analysis (Western Blot):

    • Tumor lysates are prepared from the collected tissue.

    • Protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies against acetylated histones (e.g., acetyl-Histone H3) and total histones as a loading control.

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.

    • The signal is visualized using an enhanced chemiluminescence (ECL) system.

    • The level of histone acetylation is quantified and compared between treated and control groups to confirm target engagement.

Visualizing the Impact of this compound

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used to assess its target engagement.

OKI006_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_gene_expression Gene Expression cluster_cellular_effects Cellular Effects Histones Histone Proteins Acetylation Histone Acetylation Histones->Acetylation Deacetylation Histone Deacetylation Histones->Deacetylation DNA DNA HDACs Class I HDACs (HDAC1, 2, 3) HDACs->Histones Removes Acetyl Groups HATs Histone Acetyltransferases (HATs) HATs->Histones Adds Acetyl Groups Gene_Activation Gene Activation Acetylation->Gene_Activation Gene_Repression Gene Repression Deacetylation->Gene_Repression OKI006 This compound OKI006->HDACs Inhibition Apoptosis Apoptosis Gene_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Activation->Cell_Cycle_Arrest Tumor_Suppression Tumor Growth Suppression Apoptosis->Tumor_Suppression Cell_Cycle_Arrest->Tumor_Suppression

Caption: Mechanism of action of this compound in the cell nucleus.

In_Vivo_PK_PD_Workflow cluster_animal_phase In Vivo Experiment cluster_analysis_phase Sample Analysis cluster_results Data Interpretation Animal_Model Tumor-Bearing Animal Model Drug_Admin Administer OKI-179 (Prodrug) Animal_Model->Drug_Admin Sample_Collection Collect Blood and Tumor Samples at Time Points Drug_Admin->Sample_Collection PK_Analysis Pharmacokinetic (PK) Analysis (LC-MS/MS) Sample_Collection->PK_Analysis Blood Samples PD_Analysis Pharmacodynamic (PD) Analysis (Western Blot) Sample_Collection->PD_Analysis Tumor Samples OKI006_Concentration Determine this compound Concentration-Time Profile PK_Analysis->OKI006_Concentration Histone_Acetylation Quantify Histone Acetylation Levels PD_Analysis->Histone_Acetylation PK_PD_Correlation Correlate PK and PD (Target Engagement) OKI006_Concentration->PK_PD_Correlation Histone_Acetylation->PK_PD_Correlation

References

The Impact of OKI-006 on Tumor Suppressor Gene Expression: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OKI-006, the active metabolite of the clinical-stage histone deacetylase (HDAC) inhibitor bocodepsin (OKI-179), is a potent and selective inhibitor of Class I HDACs (HDAC1, 2, and 3).[1] This class of enzymes plays a critical role in the epigenetic regulation of gene expression, and their aberrant activity in cancer is linked to the silencing of tumor suppressor genes.[2] This technical guide provides an in-depth analysis of the current understanding of this compound's effect on the expression of key tumor suppressor genes, with a focus on p21, and inferred effects on the p53 and RB1 pathways. We present available preclinical data, detailed experimental methodologies, and signaling pathway diagrams to offer a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound and its Mechanism of Action

This compound is a unique congener of the natural product largazole (B1674506) and functions as a potent, orally active inhibitor of Class I histone deacetylases. Its prodrug, bocodepsin (OKI-179), is currently under clinical investigation for the treatment of solid tumors and hematologic malignancies. The primary mechanism of action of this compound is the inhibition of HDAC1, HDAC2, and HDAC3, leading to an increase in the acetylation of histone and non-histone proteins.[1] This alteration in protein acetylation, particularly of histones, results in a more relaxed chromatin structure, facilitating the transcription of genes that are often silenced in cancer cells, including critical tumor suppressor genes.[2]

Effect of this compound on Tumor Suppressor Gene Expression

Preclinical studies have begun to elucidate the specific effects of this compound on the expression of genes that regulate cell cycle progression and apoptosis. The most direct evidence to date demonstrates a clear impact on the cyclin-dependent kinase inhibitor p21.

Upregulation of p21 (CDKN1A)

The p21WAF1/CIP1 protein is a critical tumor suppressor that acts as a potent inhibitor of cyclin-dependent kinases (CDKs), leading to cell cycle arrest in response to various cellular stressors, including DNA damage. Its expression is tightly regulated, in part, by the tumor suppressor p53. In preclinical models of triple-negative breast cancer (TNBC), treatment with OKI-005 (the in vitro active form of this compound) resulted in a notable increase in p21 protein levels.[1]

Table 1: Effect of OKI-005 on p21 Expression in Triple-Negative Breast Cancer Cell Lines

Cell LineTreatmentEffect on p21 Protein ExpressionData Source
Sensitive and Resistant TNBC cell linesOKI-005Concentration-dependent increase[1]

This finding is consistent with the known role of Class I HDACs in the regulation of the CDKN1A gene, which encodes p21.[1]

Inferred Effects on p53 and RB1 Signaling Pathways

While direct experimental evidence for the effect of this compound on p53 and RB1 expression or activity is not yet available in the public domain, the known mechanisms of Class I HDAC inhibition allow for strong inferences about its potential impact on these crucial tumor suppressor pathways.

The p53 Pathway

The tumor suppressor protein p53 is a transcription factor that regulates the expression of numerous genes involved in cell cycle arrest, apoptosis, and DNA repair. The activity of p53 is regulated by post-translational modifications, including acetylation. It is well-established that Class I HDACs, particularly HDAC1, can deacetylate p53, leading to its inactivation and subsequent degradation. By inhibiting HDAC1, this compound is expected to increase the acetylation of p53, thereby enhancing its stability and transcriptional activity. This, in turn, would lead to the increased expression of p53 target genes, such as CDKN1A (p21).

The RB1 Pathway

The retinoblastoma protein (RB1) is another critical tumor suppressor that controls the G1/S checkpoint of the cell cycle. Its activity is primarily regulated by phosphorylation. Hypophosphorylated RB1 binds to the E2F family of transcription factors, preventing the expression of genes required for S-phase entry. The phosphorylation of RB1 is controlled by cyclin/CDK complexes, which are, in turn, regulated by CDK inhibitors like p21. Therefore, by upregulating p21, this compound can indirectly lead to the inhibition of CDK activity, resulting in hypophosphorylated and active RB1, which then suppresses cell cycle progression.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms described above, the following diagrams were generated using the DOT language.

OKI006_Mechanism cluster_oki This compound cluster_hdac Class I HDACs cluster_effects Cellular Effects OKI This compound HDAC1 HDAC1 OKI->HDAC1 Inhibition HDAC2 HDAC2 OKI->HDAC2 Inhibition HDAC3 HDAC3 OKI->HDAC3 Inhibition Histone_Acetylation Increased Histone Acetylation HDAC1->Histone_Acetylation Deacetylation HDAC2->Histone_Acetylation Deacetylation HDAC3->Histone_Acetylation Deacetylation Gene_Expression Tumor Suppressor Gene Expression Histone_Acetylation->Gene_Expression Activation

Caption: General mechanism of action of this compound.

p53_p21_Pathway OKI This compound HDAC1 HDAC1 OKI->HDAC1 Inhibition p53 p53 HDAC1->p53 Deacetylation p53_acetylated Acetylated p53 (Active) p53->p53_acetylated Acetylation p21_gene p21 Gene (CDKN1A) p53_acetylated->p21_gene Transcriptional Activation p21_protein p21 Protein p21_gene->p21_protein Translation Cell_Cycle_Arrest Cell Cycle Arrest p21_protein->Cell_Cycle_Arrest Inhibition of CDK2/Cyclin E

Caption: Inferred p53 and observed p21 activation by this compound.

RB1_Pathway p21 p21 (Upregulated by this compound) CDK46 CDK4/6-Cyclin D p21->CDK46 Inhibition RB1 RB1 (Active) CDK46->RB1 Phosphorylation RB1_p Phosphorylated RB1 (Inactive) RB1->RB1_p E2F E2F RB1->E2F Sequestration S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activation Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression

Caption: Inferred downstream effects on the RB1 pathway.

Experimental Protocols

The following is a representative protocol for assessing p21 protein expression by Western blot, based on the methodologies described in the preclinical evaluation of OKI-005.[1]

Protocol: Western Blot Analysis of p21 Expression

  • Cell Culture and Treatment:

    • Culture triple-negative breast cancer cell lines (e.g., MDA-MB-231, HCC1806) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of OKI-005 (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 24, 48, or 72 hours).

  • Protein Extraction:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a Bradford or BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 12% polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p21 (e.g., rabbit anti-p21, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Visualize the bands using a chemiluminescence imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.

    • Quantify the band intensity using densitometry software.

Conclusion and Future Directions

The Class I HDAC inhibitor this compound demonstrates a clear capacity to upregulate the expression of the tumor suppressor p21 in preclinical cancer models. This effect is consistent with its mechanism of action and provides a rationale for its anti-proliferative effects. While the direct impact on p53 and RB1 pathways is yet to be experimentally detailed for this compound, the established role of Class I HDACs in regulating these key tumor suppressors suggests a high probability of significant interplay.

Future research should focus on quantifying the changes in p21 mRNA and protein levels in a broader range of cancer cell lines upon treatment with this compound. Furthermore, detailed investigations into the post-translational modifications of p53 (acetylation) and the phosphorylation status of RB1 following this compound treatment are warranted to fully elucidate the molecular mechanisms underlying its anti-tumor activity. Such studies will be invaluable for identifying predictive biomarkers and designing rational combination therapies involving this compound.

References

Downstream Effects of OKI-006: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OKI-006 is the active metabolite of the novel, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor, bocodepsin (OKI-179), and its preclinical tool compound, OKI-005.[1][2][3] As a potent inhibitor of class I HDACs, this compound plays a critical role in epigenomic regulation by increasing histone acetylation, leading to the modulation of gene expression. This activity translates into significant downstream anti-tumor effects, including the induction of apoptosis and cell cycle arrest. This technical guide provides an in-depth overview of the downstream effects of this compound, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the associated signaling pathways and workflows.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to a more compact chromatin structure and transcriptional repression.[4] In many cancers, HDACs are dysregulated, contributing to the silencing of tumor suppressor genes and promoting cancer cell proliferation and survival.[4] this compound is a potent, orally active inhibitor of histone deacetylases and is the active metabolite of the prodrugs OKI-005 and OKI-179.[1][4] These compounds were developed as unique congeners of the natural product HDAC inhibitor largazole.[4] this compound selectively targets class I HDACs, which are often overexpressed in various malignancies.[4] Its inhibitory action restores histone acetylation, reactivates silenced genes, and triggers downstream pathways that culminate in anti-tumor activity. This guide focuses on the key downstream consequences of this compound activity: induction of apoptosis and cell cycle arrest.

Mechanism of Action: HDAC Inhibition

The primary mechanism of action of this compound is the selective inhibition of class I histone deacetylases. This inhibition leads to an accumulation of acetylated histones, which in turn alters chromatin structure and modulates the expression of a variety of genes involved in critical cellular processes.

OKI006 This compound HDAC1 HDAC1 OKI006->HDAC1 Inhibits HDAC2 HDAC2 OKI006->HDAC2 Inhibits HDAC3 HDAC3 OKI006->HDAC3 Inhibits Histones Histones HDAC1->Histones Deacetylates HDAC2->Histones Deacetylates HDAC3->Histones Deacetylates AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin GeneExpression Altered Gene Expression OpenChromatin->GeneExpression

Figure 1. Mechanism of this compound action on histone acetylation.

Downstream Effects

The altered gene expression resulting from this compound-mediated HDAC inhibition triggers several key downstream anti-cancer effects.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. Preclinical studies have demonstrated a significant increase in apoptosis in sensitive cancer cell lines upon treatment with the this compound prodrug, OKI-005. The apoptotic response is mediated through the intrinsic pathway, involving the BCL-2 family of proteins and the activation of caspases 3 and 7.[1][4]

OKI006 This compound HDAC_Inhibition HDAC Inhibition OKI006->HDAC_Inhibition Gene_Expression Altered Gene Expression (e.g., Bcl-2 family) HDAC_Inhibition->Gene_Expression Mitochondria Mitochondrial Outer Membrane Permeabilization Gene_Expression->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Figure 2. this compound induced apoptotic signaling pathway.
Cell Cycle Arrest

Treatment with OKI-005 has been shown to induce cell cycle arrest, primarily at the G1 or S phase, in sensitive cancer cell lines.[4] This arrest is associated with the upregulation of the cyclin-dependent kinase inhibitor p21.[4]

OKI006 This compound HDAC_Inhibition HDAC Inhibition OKI006->HDAC_Inhibition p21_Expression Increased p21 Expression HDAC_Inhibition->p21_Expression CDK_Inhibition CDK Inhibition p21_Expression->CDK_Inhibition CellCycleArrest Cell Cycle Arrest (G1/S Phase) CDK_Inhibition->CellCycleArrest

Figure 3. this compound induced cell cycle arrest pathway.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound and its prodrugs.

Table 1: In Vitro Activity of this compound

ParameterValueCell LinesReference
HDAC1 IC₅₀1.2 nM-[4]
HDAC2 IC₅₀2.4 nM-[4]
HDAC3 IC₅₀2.0 nM-[4]
Apoptosis Induction (Sensitive)4- to 9-fold increaseTNBC[4]
Apoptosis Induction (Resistant)2- to 3-fold increaseTNBC[4]

Table 2: Clinical Pharmacokinetics of this compound (from OKI-179 administration)

ParameterValueDoseReference
Tmax~2 hours30-450 mg[5]
T₁/₂6-8 hours30-450 mg[5]

Experimental Protocols

Western Blot Analysis of Histone Acetylation and p21 Expression

This protocol describes the methodology for assessing changes in histone acetylation and p21 protein levels following treatment with OKI-005.

cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunoblotting cluster_3 Detection and Analysis A Treat cells with OKI-005 B Lyse cells and extract protein A->B C Quantify protein concentration B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to PVDF membrane D->E F Block membrane E->F G Incubate with primary antibody (e.g., anti-acetyl-H3, anti-p21) F->G H Incubate with HRP-conjugated secondary antibody G->H I Add ECL substrate H->I J Image chemiluminescence I->J K Quantify band intensity J->K

Figure 4. Western blot experimental workflow.

Materials:

  • OKI-005

  • Cancer cell lines (e.g., TNBC or CRC)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetylated histone H3, anti-p21, loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells and treat with various concentrations of OKI-005 for the desired time (e.g., 24 hours).

  • Protein Extraction: Lyse cells in lysis buffer and collect the supernatant containing total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol outlines the use of a luminescent caspase activity assay to quantify apoptosis induced by OKI-005.[4]

A Plate cells in a 96-well plate B Treat cells with OKI-005 A->B C Add Caspase-Glo® 3/7 Reagent B->C D Incubate at room temperature C->D E Measure luminescence D->E

Figure 5. Caspase-Glo® 3/7 assay workflow.

Materials:

  • OKI-005

  • Cancer cell lines

  • 96-well white-walled plates

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in a 96-well white-walled plate and allow them to adhere overnight.

  • Cell Treatment: Treat cells with a range of OKI-005 concentrations for a specified duration (e.g., 24 or 48 hours).[4]

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence in each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Cell Cycle Analysis (Krishan's Stain)

This protocol details the use of Krishan's stain for analyzing cell cycle distribution by flow cytometry following OKI-005 treatment.[4]

A Treat cells with OKI-005 B Harvest and fix cells A->B C Stain cells with Krishan's stain B->C D Analyze by flow cytometry C->D E Quantify cell cycle phases D->E

Figure 6. Cell cycle analysis workflow.

Materials:

  • OKI-005

  • Cancer cell lines

  • Phosphate-buffered saline (PBS)

  • Trypsin

  • Krishan's stain (containing propidium (B1200493) iodide and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with various concentrations of OKI-005 for a set time (e.g., 24 hours).[4]

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in Krishan's stain and incubate.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound demonstrates potent and selective inhibition of class I HDACs, leading to significant downstream anti-tumor effects. The induction of apoptosis and cell cycle arrest are key consequences of its mechanism of action. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and its prodrugs. Further research into the broader transcriptomic and proteomic changes induced by this compound will undoubtedly provide deeper insights into its complex downstream effects and may reveal novel therapeutic opportunities.

References

Methodological & Application

Application Notes and Protocols for OKI-006 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OKI-006 is the active metabolite of the prodrugs OKI-005 and OKI-179. It functions as a potent, orally active inhibitor of Class I histone deacetylases (HDACs), playing a crucial role in epigenomic regulation.[1] The dysregulation of histone acetylation is a common feature in many human cancers, making HDAC inhibitors a promising class of therapeutic agents. OKI-005 is a thioester prodrug of this compound that has been optimized for in vitro studies, where it is metabolized to the active compound this compound.[1] In preclinical studies, OKI-005 has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines, particularly in triple-negative breast cancer (TNBC) and colorectal cancer (CRC).[1] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of OKI-005/OKI-006 in cancer cell lines.

Data Presentation

Biochemical Potency of this compound Against HDAC Isoforms

The inhibitory activity of the active metabolite, this compound, was determined in cell-free biochemical assays.

HDAC IsoformIC50 (nM)
HDAC11.2
HDAC22.4
HDAC32.0
HDAC847
HDAC647
HDAC102.8
HDAC112.3
HDAC4, 5, 7, 9>1000

Table 1: Biochemical IC50 values of this compound against a panel of HDAC isoforms. Data from a cell-free biochemical assay.[1]

Anti-Proliferative Activity of OKI-005 in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of the in vitro prodrug OKI-005 was determined in a panel of human triple-negative breast cancer (TNBC) and colorectal cancer (CRC) cell lines using the Sulforhodamine B (SRB) assay after 72 hours of treatment.

Cell LineCancer TypeIC50 (nM)
TNBC
CAL-120TNBC< 100
MDA-MB-231TNBC< 100
HCC1395TNBC> 500
Hs578TTNBC> 500
CRC
HCT-116CRCSensitive (IC50 not specified)

Table 2: Anti-proliferative activity of OKI-005 in selected TNBC and CRC cell lines. Sensitivity is categorized based on IC50 values obtained from SRB assays.[1]

Experimental Protocols

Anti-Proliferative Assay: Sulforhodamine B (SRB) Assay

This protocol is used to determine the anti-proliferative effects of OKI-005 on adherent cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., RPMI with 10% FBS, 1% Penicillin-Streptomycin)

  • OKI-005 stock solution (10 mM in DMSO)

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 3,000-5,000 cells per well in 100 µL of complete culture medium in a 96-well plate. The optimal seeding density should be determined for each cell line to ensure exponential growth over the 72-hour treatment period.

  • Cell Adherence: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of OKI-005 in complete culture medium from the 10 mM DMSO stock. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow the plates to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Assay: Caspase-Glo® 3/7 Assay

This protocol measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • OKI-005 stock solution (10 mM in DMSO)

  • Caspase-Glo® 3/7 Reagent (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed 1,500-5,000 cells per well in 100 µL of complete culture medium in a white-walled 96-well plate.

  • Cell Adherence: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of OKI-005 in complete culture medium. Add the desired concentrations of OKI-005 to the wells. Include a vehicle control.

  • Incubation: Incubate the plates for 24 or 48 hours at 37°C and 5% CO2.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Lysis and Caspase Activation: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking for 30 seconds and incubate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Express the results as a fold change in caspase activity compared to the vehicle-treated control.

Western Blot Analysis of Histone Acetylation

This protocol is used to detect changes in the acetylation status of histones, a direct pharmacodynamic marker of HDAC inhibition.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • OKI-005 stock solution (10 mM in DMSO)

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-p21, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere for 24 hours. Treat the cells with increasing concentrations of OKI-005 (e.g., 0, 50, 200, 500 nM) for 24 hours.

  • Cell Lysis: Harvest the cells and lyse them using Cell Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA Protein Assay Kit.

  • Sample Preparation: Mix equal amounts of protein (15-50 µg) with Laemmli sample buffer and boil for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-acetyl-Histone H3, anti-p21) overnight at 4°C. Use an antibody against a total histone (e.g., anti-Histone H3) or a housekeeping protein (e.g., anti-GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the protein of interest to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol uses Krishan's stain (propidium iodide) to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • OKI-005 stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Krishan's Stain (Propidium iodide, RNase A in a hypotonic citrate (B86180) buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of OKI-005 (e.g., 0-200 nM) for 24 hours.

  • Cell Harvesting: Collect the culture medium (containing floating cells) and wash the adherent cells once with PBS. Harvest the adherent cells by trypsinization. Combine the floating and adherent cells.

  • Cell Pelleting: Centrifuge the cell suspension at 1500 rpm for 5 minutes.

  • Staining: Discard the supernatant and resuspend the cell pellet in Krishan's stain.

  • Incubation: Incubate the cells at 4°C for 24 hours in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the propidium (B1200493) iodide fluorescence.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis A 1. Cell Seeding & Treatment (Cancer Cell Lines + OKI-005) B 2a. Anti-Proliferation Assay (SRB) A->B C 2b. Apoptosis Assay (Caspase-Glo 3/7) A->C D 2c. Western Blot (Histone Acetylation, p21) A->D E 2d. Cell Cycle Analysis (Flow Cytometry) A->E F IC50 Determination B->F G Apoptosis Induction C->G H Protein Expression Changes D->H I Cell Cycle Arrest E->I

Caption: Experimental workflow for in vitro evaluation of OKI-005.

Signaling_Pathway cluster_epigenetic Epigenetic Regulation cluster_gene_expression Gene Expression cluster_cellular_outcomes Cellular Outcomes OKI006 This compound HDACs HDACs (Class I) OKI006->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation p21 p21 (CDKN1A) Upregulation Acetylation->p21 Transcriptional Activation ProApoptotic Pro-Apoptotic Genes (e.g., Bim, Bmf) Upregulation Acetylation->ProApoptotic Transcriptional Activation CellCycleArrest G1/G2 Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis ProApoptotic->Apoptosis

Caption: Proposed mechanism of action for this compound in cancer cells.

References

Determining the Anti-Proliferative Efficacy of OKI-006 in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OKI-006 is the active metabolite of the orally bioavailable prodrug OKI-179, a novel class I-selective histone deacetylase (HDAC) inhibitor.[1] As a potent anti-cancer agent, elucidating the half-maximal inhibitory concentration (IC50) of this compound across various cancer cell lines is crucial for its preclinical development and for understanding its therapeutic potential. These application notes provide a comprehensive overview of the anti-proliferative activity of this compound's in vitro precursor, OKI-005, which is readily metabolized to this compound within cells. Detailed protocols for determining IC50 values using a standard cell viability assay are presented, alongside a summary of reported IC50 values and a depiction of the underlying signaling pathway.

Data Presentation: IC50 Values of OKI-005 in Cancer Cell Lines

The anti-proliferative activity of OKI-005, which corresponds to the cellular activity of this compound, has been evaluated in a panel of human cancer cell lines. The majority of tested triple-negative breast cancer (TNBC) and colorectal cancer (CRC) cell lines have shown sensitivity to OKI-005, with IC50 values typically below 500 nM.[1]

Cancer TypeCell LineIC50 (nM)SensitivityReference
Triple-Negative Breast CancerCAL-120< 100Sensitive[1]
Triple-Negative Breast CancerMDA-MB-231< 100Sensitive[1]
Triple-Negative Breast CancerHCC1395> 500Resistant[1]
Triple-Negative Breast CancerHs578T> 500Resistant[1]
Colorectal CancerHCT-116Sensitive*Sensitive[1]

*Specific IC50 value not provided, but described as sensitive to OKI-005 in vitro.[1]

Experimental Protocols

A common and reliable method for determining the IC50 value of a compound in cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • OKI-005 (or this compound, noting that OKI-005 is optimized for cell culture use)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol for IC50 Determination using MTT Assay:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of OKI-005 in DMSO.

    • Perform serial dilutions of the OKI-005 stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of OKI-005 to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the percentage of cell viability against the logarithm of the OKI-005 concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Compound Treatment cluster_assay Day 5: MTT Assay & Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare Serial Dilutions of OKI-005 treat_cells Treat Cells with OKI-005 prepare_dilutions->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_mtt Add MTT Solution incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate % Viability & Determine IC50 read_absorbance->analyze_data

Caption: Experimental workflow for determining the IC50 value of OKI-005.

Signaling_Pathway cluster_cell Cancer Cell OKI_006 This compound HDAC Class I HDACs (HDAC1, 2, 3) OKI_006->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Hyperacetylated Histones Histones->Acetylated_Histones Acetylation Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Acetylated_Histones->Gene_Expression Activation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Simplified signaling pathway of this compound in cancer cells.

References

Application Notes and Protocols for OKI-006 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of the histone deacetylase (HDAC) inhibitor OKI-006 and its prodrugs (OKI-005 and OKI-179) in mouse xenograft models. This document is intended to guide researchers in designing and executing preclinical efficacy studies for solid tumors.

Introduction

This compound is a potent, class I-selective histone deacetylase (HDAC) inhibitor derived from the natural product largazole.[1][2] HDACs are critical regulators of gene expression, and their dysregulation is a hallmark of many cancers.[2][3] this compound selectively inhibits class I HDACs (HDAC1, HDAC2, HDAC3) and has demonstrated anti-tumor activity in preclinical models of colorectal and breast cancer.[1][4] Due to its pharmacological properties, this compound is often administered in vivo via its orally bioavailable prodrugs, OKI-005 and OKI-179, which are metabolized to the active compound this compound.[1][5] These notes provide protocols for utilizing these compounds in mouse xenograft studies to evaluate their therapeutic potential.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting class I HDAC enzymes. This inhibition leads to an accumulation of acetylated histones, resulting in chromatin relaxation and altered gene expression.[3] This can, in turn, induce cell cycle arrest, promote apoptosis (programmed cell death), and inhibit tumor growth.[1][3] The selectivity of this compound for class I HDACs is a key feature, potentially offering a more favorable therapeutic window compared to pan-HDAC inhibitors.[4][6]

OKI-006_Mechanism_of_Action cluster_0 Cellular Environment OKI-179_prodrug OKI-179 (Prodrug) (Oral Administration) OKI-006_active This compound (Active Metabolite) OKI-179_prodrug->OKI-006_active Metabolism HDACs Class I HDACs (HDAC1, 2, 3) OKI-006_active->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cellular_Effects Cell Cycle Arrest Apoptosis Tumor Growth Inhibition Gene_Expression->Cellular_Effects

Caption: Mechanism of action of OKI-179, a prodrug of this compound.

Data Presentation

The following tables summarize quantitative data from preclinical studies involving OKI-005 and OKI-179 administration in mouse xenograft models.

Table 1: In Vivo Efficacy of OKI-005 in HCT116 Colorectal Cancer Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)Statistical Significance (p-value)
Vehicle Control-PO--
OKI-00510PONot Specified< 0.05
OKI-00530PONot Specified< 0.001
OKI-005100PONot Specified< 0.001
OKI-0055IPNot Specified< 0.05
Entinostat20PONot Specified< 0.05

Note: Tumor growth inhibition percentages were not explicitly stated in the source material, but statistical significance compared to the vehicle control was reported. A dose reduction was required for the 100 mg/kg PO group due to weight loss.[1]

Table 2: Pharmacokinetic Parameters of this compound after a Single Dose of OKI-005 in BALB/c Nude Mice

Administration RouteDose (mg/kg)Cmax (µM)Plasma Half-life
Oral (PO)100~1.5< 2 hours
Intraperitoneal (IP)5~0.5More sustained than PO

[1]

Table 3: In Vivo Efficacy of OKI-179 in Xenograft Models

Xenograft ModelTreatment GroupTumor Growth Inhibition
HCT116 (Colorectal)OKI-179Statistically Significant
MDA-MB-231 (Breast)OKI-179Statistically Significant

[1]

Experimental Protocols

Cell Culture and Xenograft Tumor Establishment

This protocol outlines the general procedure for establishing xenograft tumors in immunodeficient mice.

Materials:

  • Human cancer cell lines (e.g., HCT116, MDA-MB-231)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (or other appropriate extracellular matrix)

  • 6-8 week old female BALB/c nude mice (or other suitable immunodeficient strain)[1]

  • Sterile syringes and needles

Procedure:

  • Culture cancer cells according to standard protocols to achieve a sufficient number for implantation.

  • On the day of implantation, harvest the cells by trypsinization and wash with sterile PBS.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells per 100 µL).

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth. Caliper measurements should be taken regularly (e.g., 2-3 times per week).

  • Once tumors reach an average size of approximately 200 mm³, randomize the mice into treatment and control groups.[1]

Preparation and Administration of OKI-005/OKI-179

This protocol details the preparation and administration of the prodrugs.

Materials:

  • OKI-005 or OKI-179 compound

  • Vehicle (e.g., corn oil)[1]

  • Oral gavage needles

  • Sterile syringes and needles for IP injection

Preparation of Dosing Solution:

  • Calculate the required amount of OKI-005 or OKI-179 based on the mean body weight of the mice in each group and the desired dose.

  • Prepare a stock solution of the compound in the chosen vehicle. Ensure the compound is fully dissolved or forms a homogenous suspension.

Administration:

  • Oral (PO) Administration: Administer the prepared solution to the mice using oral gavage needles. A typical dosing volume is 100-200 µL per mouse.

  • Intraperitoneal (IP) Administration: Administer the prepared solution via intraperitoneal injection using a sterile syringe and needle.

Dosing Schedule:

  • Dosing can be performed daily or on an intermittent schedule (e.g., 3 times a week) for a specified duration (e.g., 12-30 days).[1]

  • The specific dose and schedule should be optimized based on the tumor model and the compound being tested. Doses ranging from 5 mg/kg to 100 mg/kg have been reported for OKI-005.[1]

Monitoring and Efficacy Evaluation

This protocol describes the monitoring of animals and the evaluation of treatment efficacy.

Procedure:

  • Tumor Volume Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (length x width²) / 2.

  • Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of toxicity. Dose reductions may be necessary if significant weight loss is observed.[1]

  • Clinical Observations: Observe the mice daily for any signs of distress or toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunoblotting for pharmacodynamic markers like acetylated histones).[1]

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., HCT116, MDA-MB-231) Tumor_Implantation 2. Subcutaneous Implantation in BALB/c nude mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring (to ~200 mm³) Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (PO or IP) Randomization->Treatment Monitoring 6. Efficacy & Toxicity Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Study Endpoint & Analysis (Tumor Excision, Western Blot) Monitoring->Endpoint

Caption: Experimental workflow for a mouse xenograft study.

Pharmacokinetic and Pharmacodynamic Analysis

For a comprehensive evaluation, pharmacokinetic (PK) and pharmacodynamic (PD) studies are recommended.

Pharmacokinetic Analysis:

  • Administer a single dose of the compound to tumor-bearing mice.

  • Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[4][7]

  • Process the blood to obtain plasma and stabilize it to prevent further conversion of the prodrug.[4][7]

  • Analyze the plasma concentrations of this compound using a validated method like liquid chromatography-mass spectrometry (LC-MS/MS).[4][7]

  • Tumor tissue can also be collected at the same time points to determine drug concentration in the tumor.[1]

Pharmacodynamic Analysis:

  • Treat tumor-bearing mice with the compound for a specified period (e.g., 3 or 10 days).[1]

  • Excise tumors at the end of the treatment period.

  • Extract proteins from the tumor tissue.

  • Perform immunoblotting (Western blot) to assess the levels of acetylated proteins (e.g., acetylated histones) to confirm target engagement.[1]

These protocols provide a foundation for conducting preclinical studies with this compound and its prodrugs. Researchers should adapt these methods to their specific experimental needs and adhere to all institutional guidelines for animal care and use.

References

Application Note: Quantification of OKI-006 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

OKI-006 is a novel small molecule kinase inhibitor under investigation for targeted cancer therapy. To support preclinical and clinical development, a robust and sensitive bioanalytical method is required for the accurate quantification of this compound in human plasma.[1][2][3] This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method is highly selective and sensitive, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.[4][5]

The described method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.[4][6][7] The validation was conducted in accordance with the US FDA and EMA guidelines for bioanalytical method validation, ensuring the reliability and reproducibility of the results.[2]

Signaling Pathway Modulated by this compound

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation OKI006 This compound OKI006->MEK Inhibition

Caption: MAPK signaling pathway with hypothetical inhibition by this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥99% purity)

  • This compound-d4 (internal standard, IS, ≥99% purity)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Human plasma (K2EDTA)

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm or equivalent[4][7]

LC-MS/MS Method

Table 1: Chromatographic Conditions

ParameterCondition
ColumnZorbax SB-C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile with 0.1% Formic acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient20% B to 95% B in 2.0 min, hold at 95% B for 1.0 min, re-equilibrate at 20% B for 1.5 min
Run Time4.5 minutes

Table 2: Mass Spectrometry Conditions

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionThis compound: m/z 450.2 -> 287.1; this compound-d4 (IS): m/z 454.2 -> 291.1
IonSpray Voltage5500 V
Temperature500 °C
Curtain Gas30 psi
Collision Gas8 psi
Declustering Potential80 V
Entrance Potential10 V
Collision Energy35 eV
Sample Preparation

A protein precipitation method was employed for the extraction of this compound and the internal standard from human plasma.[8][9]

  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma, add 10 µL of internal standard working solution (this compound-d4, 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.[4][6]

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Method Validation

The method was validated for linearity, sensitivity, accuracy, precision, selectivity, recovery, and stability.

Table 3: Calibration Curve Summary

AnalyteLinear Range (ng/mL)Weighting
This compound1 - 1000>0.9951/x²

Table 4: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ16.8105.28.1103.5
LQC35.298.76.5101.2
MQC1004.1102.35.399.8
HQC8003.597.94.898.5

Selectivity: No significant interference was observed at the retention times of this compound and the IS in blank plasma from six different sources.[10]

Matrix Effect and Recovery: The extraction recovery of this compound was consistent across all QC levels, ranging from 85.3% to 92.1%. The matrix effect was determined to be minimal, with the matrix factor ranging from 0.95 to 1.04.

Stability: this compound was found to be stable in human plasma for at least 6 hours at room temperature, for three freeze-thaw cycles, and for 30 days at -80 °C.

Workflow Diagram

G Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (this compound-d4) Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 PPT Protein Precipitation (Acetonitrile) Vortex1->PPT Vortex2 Vortex PPT->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition and Quantification LCMS->Data

Caption: Sample preparation and analysis workflow.

Conclusion

A sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method demonstrates excellent accuracy, precision, and a wide linear range, making it suitable for supporting clinical pharmacokinetic studies of this compound. The simple protein precipitation sample preparation procedure allows for a high-throughput analysis.

References

Application Notes and Protocols: Utilizing OKI-005 for In Vitro Investigation of OKI-006 Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OKI-006 is a potent inhibitor of class I histone deacetylases (HDACs), playing a crucial role in epigenetic regulation.[1][2] Dysregulation of histone acetylation is a common feature in many human cancers, making HDAC inhibitors a promising class of anti-cancer therapeutics.[1][2][3] OKI-005 is a thioester prodrug of the active metabolite this compound and is specifically designed for cellular-based in vitro studies.[1][3][4][5] Upon entering the cell, OKI-005 is metabolized to this compound, which then exerts its inhibitory effects on HDACs.[1][6] This document provides detailed application notes and protocols for using OKI-005 to investigate the in vitro effects of this compound on cancer cells.

This compound, a derivative of the natural product largazole, demonstrates potent inhibition of class I HDACs, including HDAC-1, HDAC-2, and HDAC-3, with IC50 values of 1.2 nM, 2.4 nM, and 2.0 nM, respectively.[1] It also shows activity against class IIb HDACs (HDAC-6 and HDAC-10) and class IV HDAC (HDAC-11).[1] In vitro studies have consistently shown that OKI-005 induces anti-proliferative and pro-apoptotic activity in various cancer cell lines, such as those from colorectal and triple-negative breast cancers.[1][3] The mechanism of action involves the induction of apoptosis, an increase in histone acetylation, and cell cycle arrest.[1][3]

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of OKI-005 in Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
CAL-120Triple-Negative Breast Cancer< 100
MDA-MB-231Triple-Negative Breast Cancer< 100
HCC1395Triple-Negative Breast Cancer> 500
Hs578TTriple-Negative Breast Cancer> 500
HCT-116Colorectal CancerSensitive (IC50 not specified)

Data synthesized from preclinical studies.[1]

Table 2: Pro-apoptotic Effects of OKI-005 in Triple-Negative Breast Cancer Cell Lines
Cell LineOKI-005 ConcentrationFold Increase in Caspase-3/7 Activity (vs. Control)
CAL-120IC50 concentration7-9 fold
MDA-MB-231IC50 concentration7-9 fold
HCC1395>500 nMModest (~2-fold)
Hs578T>500 nMModest (~2-fold)

Data represents the relative increase in apoptosis in sensitive versus resistant cell lines.[1]

Mandatory Visualizations

cluster_extracellular Extracellular cluster_intracellular Intracellular OKI-005 OKI-005 Metabolism Metabolism OKI-005->Metabolism Cellular Uptake This compound This compound Metabolism->this compound Conversion

Figure 1: Metabolic conversion of OKI-005 to the active metabolite this compound.

This compound This compound HDACs Class I HDACs (HDAC1, 2, 3) This compound->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->Gene_Expression Increased Transcription Cellular_Effects Cell Cycle Arrest Apoptosis Gene_Expression->Cellular_Effects

Figure 2: Signaling pathway of this compound-mediated HDAC inhibition.

cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Seed Cancer Cells OKI-005_Treatment Treat with OKI-005 (Dose-Response and Time-Course) Cell_Culture->OKI-005_Treatment Incubation Incubate for Specified Duration OKI-005_Treatment->Incubation Viability Cell Viability Assay (MTT/MTS) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V) Incubation->Apoptosis Western_Blot Western Blot (Protein Expression) Incubation->Western_Blot Data_Quantification Quantify Results Viability->Data_Quantification Apoptosis->Data_Quantification Western_Blot->Data_Quantification Interpretation Interpret Cellular Effects of this compound Data_Quantification->Interpretation

Figure 3: General experimental workflow for in vitro studies with OKI-005.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • OKI-005 (dissolved in DMSO)[7]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[8][9][10]

  • Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)[9][10]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]

  • Treatment: The following day, treat the cells with various concentrations of OKI-005. Include a vehicle control (DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.[8]

  • MTT/MTS Addition:

    • For MTT Assay: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[10] Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.[10]

    • For MTS Assay: Add the MTS reagent directly to the culture medium and incubate for 1-4 hours at 37°C.[8][9]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[9][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of OKI-005.

Apoptosis Assay (Annexin V Staining by Flow Cytometry)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • OKI-005 (dissolved in DMSO)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)[12]

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with OKI-005 at the desired concentrations for a specified time. Include appropriate controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.[12][13]

  • Washing: Wash the cells with cold PBS.[12][13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.[12][14]

  • Staining: Add Annexin V-FITC and PI to the cell suspension.[12][13][14]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[12][14]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[12][14]

    • Healthy cells: Annexin V-negative and PI-negative.[12]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[12]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]

Western Blotting for Histone Acetylation and Protein Expression

This technique is used to detect changes in the levels of specific proteins, such as acetylated histones and cell cycle regulators.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well or 10 cm plates

  • OKI-005 (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[15]

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[16]

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p21, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate[17]

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with OKI-005 as described in the previous protocols.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.[15][16]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[15][18]

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.[15]

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[17][18]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[15][17]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16][17]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[16]

  • Washing: Wash the membrane several times with TBST.[16]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[17]

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Conclusion

OKI-005 serves as an essential tool for the in vitro evaluation of the therapeutic potential of its active metabolite, this compound. The protocols outlined in these application notes provide a framework for researchers to investigate the anti-proliferative, pro-apoptotic, and epigenetic effects of this novel HDAC inhibitor in various cancer cell models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the mechanism of action of this compound and its potential clinical applications.

References

Application Notes and Protocols: Assessing Histone Acetylation Following OKI-006 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone acetylation is a critical epigenetic modification that plays a pivotal role in the regulation of gene expression. The acetylation of lysine (B10760008) residues on histone tails, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge, leading to a more relaxed chromatin structure and increased transcriptional activity. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in chromatin condensation and transcriptional repression. Dysregulation of histone acetylation is a hallmark of many cancers, making HDACs attractive therapeutic targets.

OKI-006 is a potent and selective inhibitor of class I HDACs, including HDAC1, HDAC2, and HDAC3.[1][2] It is the active metabolite of the orally bioavailable prodrug OKI-179 and its preclinical counterpart OKI-005.[1][3][4][5] By inhibiting class I HDACs, this compound treatment is expected to lead to an accumulation of acetylated histones, thereby modulating gene expression to induce cell cycle arrest, apoptosis, and other anti-tumor effects.[1][3][5]

These application notes provide detailed protocols for assessing the pharmacodynamic effects of this compound on histone acetylation in both in vitro and in vivo models. The described methods include Western blotting for global histone acetylation analysis, Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) for genome-wide localization of histone acetylation marks, and mass spectrometry for quantitative analysis of specific acetylation sites.

Signaling Pathway of this compound Action

This compound, as a class I HDAC inhibitor, directly targets and inhibits the enzymatic activity of HDAC1, HDAC2, and HDAC3. This inhibition disrupts the balance of histone acetylation, leading to an increase in acetylated histones (e.g., H3K9ac, H3K27ac, H4Kac). The resulting "open" chromatin structure allows for the binding of transcription factors and RNA polymerase, leading to the expression of genes that can suppress tumor growth, such as those involved in cell cycle arrest and apoptosis.[6]

OKI006_Pathway cluster_0 Cellular Response cluster_1 Chromatin Remodeling cluster_2 Enzymatic Regulation Gene Expression Gene Expression Cell Cycle Arrest Cell Cycle Arrest Gene Expression->Cell Cycle Arrest Apoptosis Apoptosis Gene Expression->Apoptosis Histones Histones Acetylated Histones Acetylated Histones Histones->Acetylated Histones Open Chromatin Open Chromatin Acetylated Histones->Open Chromatin Open Chromatin->Gene Expression This compound This compound HDACs (Class I) HDACs (Class I) This compound->HDACs (Class I) HDACs (Class I)->Acetylated Histones Deacetylation HATs HATs HATs->Histones Acetylation

This compound inhibits Class I HDACs, leading to increased histone acetylation and altered gene expression.

Experimental Workflow for Assessing Histone Acetylation

The following diagram outlines the general workflow for assessing changes in histone acetylation after treating cells or tissues with this compound (or its prodrugs).

Experimental_Workflow cluster_assays Analytical Methods Treatment Cell/Animal Treatment with this compound/prodrug Harvest Harvest Cells/Tissues Treatment->Harvest Extraction Histone/Chromatin/Protein Extraction Harvest->Extraction WesternBlot Western Blotting Extraction->WesternBlot ChIPSeq ChIP-seq Extraction->ChIPSeq MassSpec Mass Spectrometry Extraction->MassSpec DataAnalysis Data Analysis and Interpretation WesternBlot->DataAnalysis ChIPSeq->DataAnalysis MassSpec->DataAnalysis

General experimental workflow for assessing histone acetylation after this compound treatment.

Data Presentation: Quantitative Analysis of Histone Acetylation

The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Western Blot Densitometry Analysis

Treatment GroupAcetyl-Histone H3 (Fold Change vs. Vehicle)Total Histone H3 (Relative Units)Acetyl-Histone H4 (Fold Change vs. Vehicle)Total Histone H4 (Relative Units)
Vehicle Control1.01.0
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)

Table 2: ChIP-seq Peak Analysis

Treatment GroupTotal Number of H3K27ac PeaksNumber of Unique PeaksNumber of Differential Peaks (Increased)Number of Differential Peaks (Decreased)
Vehicle ControlN/AN/AN/A
This compound

Table 3: Mass Spectrometry Quantitative Analysis of Histone Marks

Histone MarkVehicle Control (Relative Abundance %)This compound (Relative Abundance %)Fold Change (this compound/Vehicle)
H3K9ac
H3K14ac
H3K18ac
H3K27ac
H4K5ac
H4K8ac
H4K12ac
H4K16ac

Experimental Protocols

Western Blotting for Global Histone Acetylation

This protocol is adapted from standard histone western blotting procedures and is suitable for detecting changes in global histone acetylation.[7][8]

Materials and Reagents:

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Acid Extraction Buffer (0.2 N HCl or 0.4 N H₂SO₄)

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4x)

  • SDS-PAGE gels (15% or 4-20% gradient)

  • PVDF or Nitrocellulose membranes (0.2 µm pore size is recommended for histones)

  • Blocking Buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-total Histone H4)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound or its prodrug (e.g., OKI-005 for in vitro studies) and a vehicle control for the desired time period.

  • Histone Extraction (Acid Extraction Method):

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a hypotonic buffer to isolate nuclei.

    • Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H₂SO₄ and incubate on a rotator overnight at 4°C.

    • Centrifuge to pellet debris and collect the supernatant containing histones.

    • Neutralize the acid and determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boil for 5-10 minutes.

    • Load samples onto a high-percentage SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane in Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop using a chemiluminescent substrate.

    • Image the blot and perform densitometry analysis, normalizing acetylated histone levels to total histone levels.

Chromatin Immunoprecipitation (ChIP-seq)

This protocol outlines the key steps for performing ChIP-seq to identify the genomic regions where histone acetylation is altered by this compound treatment.[9][10][11] For robust quantification of global changes, the use of a spike-in control is recommended.[9][12][13]

Materials and Reagents:

  • Formaldehyde (B43269) (for crosslinking)

  • Glycine (to quench crosslinking)

  • Cell Lysis and Nuclear Lysis Buffers

  • Sonicator or Micrococcal Nuclease (for chromatin shearing)

  • ChIP Dilution Buffer

  • Antibodies specific to acetylated histones (e.g., anti-H3K27ac) and control IgG

  • Protein A/G magnetic beads

  • Wash Buffers (low salt, high salt, LiCl)

  • Elution Buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Reagents for library preparation and sequencing

Protocol:

  • Cell Treatment and Crosslinking: Treat cells with this compound or vehicle. Crosslink proteins to DNA by adding formaldehyde directly to the culture medium. Quench with glycine.

  • Chromatin Preparation: Harvest and lyse cells to isolate nuclei. Resuspend nuclei in a lysis buffer and shear chromatin to fragments of 200-500 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the chromatin overnight at 4°C with an antibody specific for the histone acetylation mark of interest or a control IgG.

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Washing and Elution: Wash the beads with a series of buffers to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Crosslinking and DNA Purification: Reverse the crosslinks by incubating at 65°C. Treat with RNase A and Proteinase K. Purify the DNA.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align sequencing reads to the reference genome, call peaks, and perform differential binding analysis to identify regions with significant changes in histone acetylation between this compound treated and control samples.

Mass Spectrometry-Based Quantitative Analysis

This approach provides a highly quantitative and unbiased assessment of changes in the abundance of specific histone acetylation marks.[14][15][16][17][18]

Materials and Reagents:

  • Histone extraction reagents (as for Western blotting)

  • Derivatization reagents (e.g., propionic anhydride)

  • Trypsin

  • Reagents for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis

Protocol:

  • Histone Extraction: Extract histones from this compound and vehicle-treated cells as described previously.

  • Sample Preparation and Derivatization:

    • To improve chromatographic separation and enable the analysis of N-terminal histone tails, derivatize the unmodified and monomethylated lysine residues using a reagent like propionic anhydride. This leaves the acetylated lysines intact.

  • Tryptic Digestion: Digest the derivatized histones with trypsin. Derivatization of lysines restricts trypsin cleavage to arginine residues, generating peptides of a suitable length for MS analysis.

  • LC-MS/MS Analysis:

    • Separate the peptides by reverse-phase liquid chromatography and analyze by tandem mass spectrometry.

    • Acquire data in a data-dependent or data-independent manner to identify and quantify peptides corresponding to different acetylated states of the histones.

  • Data Analysis: Use specialized software to identify and quantify the relative abundance of each acetylated peptide. Compare the abundance of specific histone acetylation marks between this compound treated and control samples.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for researchers to assess the impact of the HDAC inhibitor this compound on histone acetylation. The selection of a particular method will depend on the specific research question, with Western blotting offering a straightforward approach for global analysis, ChIP-seq providing genome-wide localization, and mass spectrometry delivering precise quantitative data on specific acetylation sites. Consistent and rigorous application of these protocols will be crucial for elucidating the mechanism of action of this compound and advancing its development as a potential cancer therapeutic.

References

Application Notes and Protocols for OKI-006 in Triple-Negative Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-Negative Breast Cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2] This absence of well-defined molecular targets makes chemotherapy the primary treatment modality, but resistance and recurrence remain significant clinical challenges.[1][2]

Epigenetic modifications, such as histone acetylation, play a crucial role in gene expression and are often dysregulated in cancer.[3] Histone deacetylase (HDAC) inhibitors have emerged as a promising therapeutic strategy by altering the epigenetic landscape of cancer cells, leading to cell cycle arrest, differentiation, and apoptosis.[4][5]

OKI-006 is a potent, class I-selective HDAC inhibitor and the active metabolite of the orally bioavailable prodrugs OKI-005 (for in vitro use) and OKI-179 (bocodepsin, for in vivo and clinical use).[3][6] this compound exhibits significant anti-tumor activity in preclinical models of TNBC, both as a single agent and in combination with standard chemotherapy.[1][2][3] These application notes provide a comprehensive overview of the use of this compound and its prodrugs in TNBC research, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.

Mechanism of Action

This compound is a largazole-derivative that potently and selectively inhibits class I HDACs (HDAC1, HDAC2, and HDAC3) at nanomolar concentrations.[3] It also demonstrates activity against class IIb (HDAC6, HDAC10) and class IV (HDAC11) HDACs, while having minimal effect on class IIa HDACs.[3] The inhibition of class I HDACs by this compound leads to the accumulation of acetylated histones, particularly acetylated-Histone H3, which alters chromatin structure and reactivates the transcription of tumor suppressor genes.[3][7]

This epigenetic reprogramming triggers several downstream anti-cancer effects in TNBC cells:

  • Induction of Apoptosis: this compound and its prodrugs promote programmed cell death by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.[1][3]

  • Cell Cycle Arrest: The compound causes a G1 phase arrest in the cell cycle, thereby inhibiting cell proliferation.[3] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21.[3]

  • Synergy with Chemotherapy: this compound has been shown to act synergistically with chemotherapeutic agents like doxorubicin (B1662922), leading to enhanced anti-tumor activity and overcoming drug resistance.[1][2]

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of OKI-005 in Triple-Negative Breast Cancer Cell Lines
Cell LineIC50 (nM)Sensitivity
CAL-120< 100Sensitive
MDA-MB-231< 100Sensitive
HCC1395> 100Resistant
Hs578T> 100Resistant
Data summarized from Diamond et al., 2022.[3]
Table 2: In Vitro Apoptosis Induction by OKI-005 in Triple-Negative Breast Cancer Cell Lines
Cell LineFold Increase in Apoptosis (vs. Control)Sensitivity
CAL-1207-9 foldSensitive
MDA-MB-2317-9 foldSensitive
HCC13952-3 foldResistant
Hs578T2-3 foldResistant
Data summarized from Diamond et al., 2022.[3]
Table 3: In Vivo Anti-tumor Efficacy of OKI-179 in an MDA-MB-231 Xenograft Model
Treatment GroupDosing ScheduleTumor Growth Inhibition (%)
OKI-17940 mg/kg, PO, dailyStatistically Significant
OKI-17980 mg/kg, PO, dailyStatistically Significant
OKI-179 + Doxorubicin80 mg/kg PO QD + 1.5 mg/kg IP QWStatistically Significant (vs. single agents)
Data summarized from Diamond et al., 2022 and Smoots et al., 2024.[1][3]

Mandatory Visualizations

G cluster_drug Drug Administration cluster_cellular Cellular Effects in TNBC OKI179 OKI-179 (Bocodepsin) (Oral Prodrug) OKI006 This compound (Active Metabolite) OKI179->OKI006 OKI005 OKI-005 (In Vitro Prodrug) OKI005->OKI006 HDAC Class I HDACs (HDAC1, 2, 3) OKI006->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcHistones Acetylated Histones (e.g., Ac-H3) Histones->AcHistones Acetylation TSG Tumor Suppressor Genes (e.g., p21) AcHistones->TSG Increased Transcription Apoptosis Apoptosis TSG->Apoptosis CellCycleArrest G1 Cell Cycle Arrest TSG->CellCycleArrest

Caption: Mechanism of action of this compound in TNBC cells.

G cluster_invitro In Vitro Experiments cluster_invivo In Vivo Xenograft Model start_vitro Seed TNBC Cells treat_vitro Treat with OKI-005 start_vitro->treat_vitro prolif_assay Cell Proliferation Assay (e.g., CellTiter-Glo) treat_vitro->prolif_assay apop_assay Apoptosis Assay (e.g., Annexin V/PI) treat_vitro->apop_assay cc_assay Cell Cycle Analysis (e.g., PI Staining) treat_vitro->cc_assay ib_assay Immunoblotting (e.g., Ac-H3, p21) treat_vitro->ib_assay start_vivo Implant TNBC Cells (e.g., MDA-MB-231) treat_vivo Treat with OKI-179 (Oral Gavage) start_vivo->treat_vivo measure_tumor Measure Tumor Volume treat_vivo->measure_tumor harvest_tumor Harvest Tumor for Pharmacodynamic Analysis measure_tumor->harvest_tumor

Caption: Experimental workflow for preclinical evaluation of this compound.

Experimental Protocols

Cell Proliferation Assay (CellTiter-Glo®)

This protocol is for determining the anti-proliferative effect of OKI-005 on TNBC cell lines.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, CAL-120)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • OKI-005 (dissolved in DMSO)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed TNBC cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of OKI-005 in complete growth medium. Final concentrations should range from 0.1 nM to 10 µM. Include a vehicle control (DMSO).

  • Add 100 µL of the diluted OKI-005 or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in TNBC cells treated with OKI-005 using flow cytometry.

Materials:

  • TNBC cell lines

  • Complete growth medium

  • OKI-005

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed TNBC cells in 6-well plates at a density that allows for 70-80% confluency after treatment.

  • Treat the cells with OKI-005 at various concentrations (e.g., 0.2 µM) for 48 hours.[1] Include a vehicle-treated control.

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1x10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate at room temperature for 15 minutes in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of OKI-005 on the cell cycle distribution of TNBC cells.

Materials:

  • TNBC cell lines

  • Complete growth medium

  • OKI-005

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed TNBC cells in 6-well plates and treat with OKI-005 (e.g., 0-500 nM) for 24 hours.[3]

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples by flow cytometry.

Immunoblotting

This protocol is for detecting changes in protein expression (e.g., acetylated-Histone H3, p21) in TNBC cells following OKI-005 treatment.

Materials:

  • TNBC cell lines

  • Complete growth medium

  • OKI-005

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence detection reagents

Procedure:

  • Seed TNBC cells and treat with OKI-005 for 24 hours.[3]

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence imaging system.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of OKI-179 in a TNBC xenograft model.

Materials:

  • MDA-MB-231 cells

  • Female athymic nude mice

  • OKI-179

  • Vehicle control (e.g., 0.1 M citric acid)

  • Calipers

Procedure:

  • Subcutaneously inject 5 million MDA-MB-231 cells into the flank of each mouse.

  • Monitor tumor growth until the average tumor volume reaches approximately 200 mm³.[6]

  • Randomize the mice into treatment groups (e.g., vehicle, OKI-179 40 mg/kg, OKI-179 80 mg/kg).

  • Administer OKI-179 or vehicle daily via oral gavage.

  • Measure tumor volume twice weekly using calipers (Volume = (length × width²) / 2).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, harvest the tumors for pharmacodynamic analysis (e.g., immunoblotting for acetylated-Histone H3).

Conclusion

This compound, delivered as its prodrugs OKI-005 and OKI-179, is a promising therapeutic agent for triple-negative breast cancer. Its potent and selective inhibition of class I HDACs leads to significant anti-proliferative and pro-apoptotic effects in TNBC preclinical models. The detailed protocols and data presented in these application notes provide a valuable resource for researchers investigating the therapeutic potential of this compound in TNBC and for the development of novel epigenetic-based cancer therapies. Further research is warranted to fully elucidate its clinical utility, particularly in combination with other anti-cancer agents.

References

Monitoring the Pharmacokinetics of OKI-006 in Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring the pharmacokinetics of OKI-006, a potent class I histone deacetylase (HDAC) inhibitor, in animal studies. This compound is the active metabolite of the prodrugs OKI-005 and OKI-179.[1] These protocols are designed to guide researchers in generating robust and reliable pharmacokinetic data to support preclinical drug development.

Introduction to this compound and its Pharmacokinetics

This compound is a unique congener of the natural product largazole (B1674506) and a potent inhibitor of class I HDACs, including HDAC-1, -2, and -3.[1] It plays a critical role in epigenomic regulation and has shown anti-tumor activity in preclinical cancer models.[1] this compound is the active metabolite of the thioester prodrugs OKI-005 and OKI-179, which are designed to improve its drug-like properties.[1]

In animal models, the prodrugs are rapidly converted to this compound.[1] Pharmacokinetic studies in mice, rats, and beagle dogs have demonstrated a dose-proportional increase in the blood concentration of this compound following oral administration of its prodrugs.[1] The active metabolite has a relatively short half-life, with plasma concentrations persisting for approximately 4 to 12 hours, depending on the dose and animal model.[1]

Quantitative Pharmacokinetic Data Summary

The following tables summarize the pharmacokinetic parameters of this compound in various animal models following the administration of its prodrugs, OKI-005 and OKI-179.

Table 1: Pharmacokinetics of this compound in BALB/c Nude Mice after a Single Dose of Prodrugs

Prodrug AdministeredDose and RouteCmax (µM)Tmax (hours)Half-life (hours)
OKI-005100 mg/kg PO> 1.0~1< 2
OKI-0055 mg/kg IP> 1.0~1More sustained than PO
OKI-179100 mg/kg PO> 1.0~1Not Specified

Data synthesized from preclinical studies.[1]

Table 2: Pharmacokinetics of this compound in Rats after a Single Oral Dose of OKI-179

Dose of OKI-179Cmax (µM)Tmax (hours)
10 mg/kgNot Specified~2
30 mg/kgNot Specified~2
100 mg/kg> 1.0~2

Data synthesized from preclinical studies.[1]

Table 3: Pharmacokinetics of this compound in Beagle Dogs after a Single Oral Dose of OKI-179

Dose of OKI-179Cmax (µM)Tmax (hours)
1 mg/kg> 1.0~1-2
3 mg/kg> 1.0~1-2
10 mg/kg> 1.0~1-2

Data synthesized from preclinical studies.[1]

Experimental Protocols

Animal Dosing and Blood Sample Collection

This protocol outlines the procedure for a typical pharmacokinetic study in mice. It can be adapted for other species like rats and dogs with appropriate adjustments to dosing volumes and blood collection techniques.

Materials:

  • This compound prodrug (OKI-005 or OKI-179) formulated in an appropriate vehicle (e.g., corn oil for oral administration).[1]

  • Appropriate animal model (e.g., BALB/c nude mice).[1]

  • Gavage needles for oral administration.

  • Microcentrifuge tubes containing anticoagulant (e.g., K2EDTA).

  • Anesthesia (if required for blood collection).

  • Capillary tubes or syringes for blood collection.

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with water provided ad libitum.

  • Dosing: Administer the this compound prodrug at the desired dose and route (e.g., oral gavage or intraperitoneal injection).[1]

  • Blood Collection: Collect blood samples (approximately 50-100 µL) at predetermined time points. Recommended time points for a full pharmacokinetic profile include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[2]

  • Sample Handling: Immediately transfer the collected blood into microcentrifuge tubes containing anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Plasma Storage: Carefully aspirate the plasma supernatant and store it at -80°C until bioanalysis. To prevent the conversion of the prodrug to this compound after collection, blood samples can be stabilized with sodium fluoride (B91410) and formic acid.[2] Plasma can be further stabilized with ascorbic acid before low-temperature storage.[2]

Bioanalytical Method: LC-MS/MS for this compound Quantification

The concentration of this compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2]

Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

  • Analytical column (e.g., C18 reverse-phase column).

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • This compound analytical standard and a suitable internal standard (IS).

  • Plasma samples from the animal study.

  • Protein precipitation solvent (e.g., acetonitrile containing the IS).

Sample Preparation (Protein Precipitation):

  • Thaw the plasma samples on ice.

  • To a 50 µL aliquot of each plasma sample, add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions (Representative):

  • Chromatographic Separation:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized.

Data Analysis:

  • Construct a calibration curve using the analytical standards.

  • Determine the concentration of this compound in the plasma samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.

  • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

Experimental Workflow

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase animal_prep Animal Preparation (Acclimation, Fasting) dosing Dosing (OKI-005/OKI-179) animal_prep->dosing collection Blood Sample Collection (Serial Time Points) dosing->collection processing Plasma Processing (Centrifugation) collection->processing storage Sample Storage (-80°C) processing->storage sample_prep Sample Preparation (Protein Precipitation) storage->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data_analysis Data Analysis lcms->data_analysis pk_params Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) data_analysis->pk_params

Caption: Experimental workflow for this compound pharmacokinetic monitoring.

This compound Signaling Pathway

G cluster_cell Cellular Environment cluster_nucleus Nucleus OKI_prodrug OKI-005 / OKI-179 (Prodrug) OKI_006 This compound (Active Metabolite) OKI_prodrug->OKI_006 Metabolism HDAC Class I HDACs (HDAC1, 2, 3) OKI_006->HDAC Inhibition Histones_A Acetylated Histones HDAC->Histones_A Deacetylation Histones_D Deacetylated Histones Histones_A->Histones_D Chromatin_O Open Chromatin (Transcriptionally Active) Histones_A->Chromatin_O Chromatin_C Condensed Chromatin (Transcriptionally Repressed) Histones_D->Chromatin_C Gene_Exp Gene Expression (e.g., Tumor Suppressors) Chromatin_O->Gene_Exp Apoptosis Apoptosis Gene_Exp->Apoptosis

Caption: Signaling pathway of this compound as a class I HDAC inhibitor.

References

Application Notes and Protocols: OKI-006 in Combination with Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OKI-006 is a potent, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor. It is the active metabolite of the prodrugs OKI-005 (designed for in vitro use) and OKI-179 (bocodepsin, designed for in vivo use).[1][2] By selectively inhibiting class I HDACs (HDAC1, 2, and 3), this compound modulates the acetylation of histones and other proteins, leading to changes in gene expression.[3][4] This epigenetic modulation has shown promise in oncology, not only through direct anti-tumor effects but also by enhancing the efficacy of immunotherapy.[1][5]

These application notes provide a summary of the preclinical and clinical data on the use of this compound's prodrug, OKI-179, in combination with immunotherapy, along with detailed protocols for key experiments.

Mechanism of Action: Synergy with Immunotherapy

HDAC inhibitors, including this compound, are thought to potentiate immunotherapy through several mechanisms that collectively enhance the anti-tumor immune response.[1] These include:

  • Increased Tumor Cell Immunogenicity: Upregulation of MHC class I and II expression on tumor cells, making them more visible to the immune system.[1]

  • Modulation of the Tumor Microenvironment (TME):

    • Promoting the polarization of macrophages towards a pro-inflammatory M1 phenotype.[6]

    • Reducing the number and suppressive function of regulatory T cells (Tregs).[5][6]

  • Direct Effects on T Cells:

    • Transiently increasing histone acetylation in T cells.[5]

    • Enhancing the activation and cytokine production of effector T cells.[5]

    • Activating the Wnt/β-catenin signaling pathway, which can enhance the anti-tumor activity of T cells.[6]

Preclinical Data

In Vivo Studies

Preclinical studies have demonstrated the synergistic anti-tumor activity of OKI-179 in combination with anti-PD-1 checkpoint inhibitors.

Table 1: Summary of In Vivo Efficacy of OKI-179 and Anti-PD-1 Combination Therapy

Tumor ModelTreatment GroupsKey FindingsReference
MC38 Colorectal Cancer (C57BL/6 mice)1. VehicleMedian survival data not provided, but vehicle group showed the poorest survival.[5]
2. OKI-179 (60 mg/kg, oral, daily)Not statistically significant improvement in survival compared to vehicle.[5]
3. αPD-1 (250 µg, IP, 3x/week)Not statistically significant improvement in survival compared to vehicle.[5]
4. OKI-179 (continuous) + αPD-1Not statistically significant improvement in survival compared to single agents.[5]
5. OKI-179 (intermittent: 4 days on/3 days off) + αPD-1Statistically significant enhancement in survival compared to either OKI-179 alone (p=0.0162) or αPD-1 alone (p=0.0137).[5]
Humanized MDA-MB-231 Breast Cancer Xenograft1. Vehicle-[1]
2. OKI-179-[1]
3. Nivolumab (anti-PD-1)-[1]
4. OKI-179 + NivolumabImproved tumor growth inhibition and increased T-cell activation in the tumor microenvironment compared to single agents.[1]
In Vitro Studies

In vitro studies using the active compound's prodrug, OKI-005, have elucidated its direct effects on immune cells.

Table 2: Summary of In Vitro Effects of OKI-005 on Human T Cells

AssayCell TypeTreatmentKey FindingsReference
Histone AcetylationHealthy Donor PBMCs1 µM OKI-005 for 24 hoursRobust increase in acetylated histone H3 on lysine (B10760008) 27 (Ac-H3K27) in CD3+ T cells.[5][7]
Cytokine ProductionHealthy Donor PBMCs stimulated with PMA/Ionomycin1 µM OKI-005 (continuous exposure)Suppression of IL-2, TNFα, and IFNγ production in T cells. This effect was reversible upon removal of the inhibitor.[5]
Regulatory T cells (Tregs)Healthy Donor PBMCsOKI-005 (≥250 nM) for 24 hours~50% reduction in FOXP3 expression among CD4+ T cells.[5]

Clinical Data

A first-in-human Phase 1 clinical trial (NCT03931681) has evaluated the safety, pharmacokinetics, and pharmacodynamics of OKI-179 (bocodepsin) in patients with advanced solid tumors.[3]

Table 3: Summary of Phase 1 Clinical Trial of OKI-179 (NCT03931681)

ParameterFindingsReference
Dosing Schedules Intermittent (4 days on/3 days off; 5 days on/2 days off) and continuous daily dosing.[3]
Maximum Tolerated Dose (MTD) 450 mg with 4 days on/3 days off schedule; 200 mg with continuous dosing.[3]
Recommended Phase 2 Dose (RP2D) 300 mg daily on a 4 days on/3 days off schedule with prophylactic antiemetics.[8]
Common Adverse Events Nausea, fatigue, thrombocytopenia.[3]
Pharmacodynamics Dose-dependent increase in H3K27 acetylation in circulating T cells, temporally associated with this compound plasma concentrations.[8]
Clinical Activity Prolonged stable disease observed in some heavily pretreated patients, including those with platinum-resistant ovarian cancer.[3]

A Phase 1b/2 clinical trial (NCT05340621) is currently evaluating OKI-179 in combination with the MEK inhibitor binimetinib (B1684341) in patients with RAS-pathway mutated solid tumors, including NRAS-mutated melanoma previously treated with immunotherapy.[3][9] In this study, an overall response rate of 38% was observed in patients with metastatic NRAS-mutated melanoma.[3]

Experimental Protocols

In Vivo Murine Colorectal Cancer Model

Objective: To evaluate the in vivo efficacy of OKI-179 in combination with an anti-PD-1 antibody in a syngeneic mouse model of colorectal cancer.

Materials:

  • Mice: Female C57BL/6J mice.[5]

  • Tumor Cells: MC38 colorectal cancer cells.[5]

  • Reagents:

    • OKI-179.[5]

    • Vehicle control (e.g., citrate (B86180) buffer).[5]

    • Anti-mouse PD-1 antibody (e.g., clone RMP1-14).[4][5]

    • Isotype control antibody.

    • Matrigel.[5]

    • HBSS.[5]

  • Equipment:

    • Calipers.

    • Syringes and needles for subcutaneous and intraperitoneal injections.

Procedure:

  • Tumor Cell Implantation:

    • Harvest MC38 cells and resuspend in a 1:1 mixture of HBSS and Matrigel.

    • Subcutaneously inject 1 x 10^6 MC38 cells in a volume of 0.1 mL into the right flank of each mouse.[5]

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor dimensions with calipers twice weekly.

    • Calculate tumor volume using the formula: V = (length × width²) × 0.52.[1]

  • Randomization and Treatment:

    • When tumors reach an average size of approximately 100 mm³, randomize mice into treatment groups (n=12 mice/group).[4][5]

    • Group 1 (Vehicle): Administer vehicle orally, daily.[5]

    • Group 2 (OKI-179 alone): Administer OKI-179 at 60 mg/kg orally, daily.[5]

    • Group 3 (αPD-1 alone): Administer anti-PD-1 antibody at 250 µg per mouse via intraperitoneal (IP) injection, three times a week.[5]

    • Group 4 (Combination - Continuous): Administer OKI-179 (60 mg/kg, oral, daily) and anti-PD-1 antibody (250 µg, IP, 3x/week).[5]

    • Group 5 (Combination - Intermittent): Administer OKI-179 (60 mg/kg, oral) on a 4-days-on/3-days-off schedule and anti-PD-1 antibody (250 µg, IP, 3x/week).[5]

  • Endpoint:

    • Continue treatment for a specified duration (e.g., 30 days).[5]

    • Monitor mice for survival.

    • Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or if ulceration occurs, in accordance with IACUC protocols.[4][5]

In Vitro T-Cell Cytokine Production Assay

Objective: To assess the effect of OKI-005 on cytokine production by human T cells.

Materials:

  • Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

  • Reagents:

    • OKI-005.[5]

    • DMSO (vehicle control).[5]

    • PMA (Phorbol 12-myristate 13-acetate).[5]

    • Ionomycin.[5]

    • Brefeldin A (protein transport inhibitor).

    • RPMI-1640 complete medium.

    • Ficoll-Paque for PBMC isolation.

    • Antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CD8, anti-IFNγ, anti-TNFα, anti-IL-2).

    • Fixation/Permeabilization buffers for intracellular staining.

  • Equipment:

    • 96-well cell culture plates.

    • Centrifuge.

    • 37°C, 5% CO2 incubator.

    • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash and resuspend PBMCs in complete RPMI-1640 medium.

  • Cell Culture and Treatment:

    • Plate PBMCs in a 96-well plate.

    • Treat cells with 1 µM OKI-005 or DMSO (vehicle control) for a specified duration (e.g., 18 hours).[5][10]

  • T-Cell Stimulation:

    • During the treatment period, stimulate the T cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL).[5]

    • Add Brefeldin A for the final 4-6 hours of culture to allow for intracellular cytokine accumulation.

  • Flow Cytometry Staining:

    • Harvest the cells and wash with PBS.

    • Perform surface staining with antibodies against CD3, CD4, and CD8.

    • Fix and permeabilize the cells according to the manufacturer's protocol.

    • Perform intracellular staining with antibodies against IFNγ, TNFα, and IL-2.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on CD3+ T cells, and then further on CD4+ and CD8+ subsets.

    • Analyze the percentage of cells producing each cytokine in the OKI-005-treated group compared to the DMSO control.[5]

Visualizations

OKI-006_Immunotherapy_Signaling_Pathway Proposed Mechanism of this compound Synergy with Anti-PD-1 Therapy cluster_tumor Tumor Cell cluster_tcell T Cell Tumor_Cell Tumor Cell MHC_I_II MHC Class I/II Expression PDL1 PD-L1 TCR TCR MHC_I_II->TCR Antigen Presentation PD1 PD-1 PDL1->PD1 Binding T_Cell Effector T Cell Cytokine_Production Cytokine Production (IFN-γ, TNF-α) T_Cell->Cytokine_Production Induces PD1->T_Cell Inhibition TCR->T_Cell Activation OKI006 This compound (Active Metabolite) HDAC1_2_3 HDAC1/2/3 Inhibition OKI006->HDAC1_2_3 Chromatin_Remodeling Chromatin Remodeling (Histone Acetylation ↑) HDAC1_2_3->Chromatin_Remodeling Leads to Chromatin_Remodeling->MHC_I_II Upregulates AntiPD1 Anti-PD-1 Antibody AntiPD1->PD1 Blocks

Caption: Mechanism of this compound and anti-PD-1 synergy.

Experimental_Workflow_In_Vivo In Vivo Efficacy Study Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (30 days) cluster_endpoint Endpoint Analysis Implantation 1. MC38 Tumor Cell Implantation (1x10^6 cells, s.c.) Monitoring 2. Tumor Growth Monitoring (Calipers, twice weekly) Implantation->Monitoring Randomization 3. Randomization (Tumor Volume ~100 mm³) Monitoring->Randomization Group1 Vehicle (Oral, daily) Randomization->Group1 Group2 OKI-179 (60 mg/kg, oral, daily) Randomization->Group2 Group3 αPD-1 (250 µg, IP, 3x/week) Randomization->Group3 Group4 Combination (Continuous OKI-179 + αPD-1) Randomization->Group4 Group5 Combination (Intermittent OKI-179 + αPD-1) Randomization->Group5 Tumor_Burden 4. Tumor Burden Measurement Group1->Tumor_Burden Group2->Tumor_Burden Group3->Tumor_Burden Group4->Tumor_Burden Group5->Tumor_Burden Survival 5. Survival Analysis Tumor_Burden->Survival

Caption: Workflow for in vivo combination therapy studies.

References

Troubleshooting & Optimization

Technical Support Center: OKI-006 In Vitro Assay Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges when using the histone deacetylase (HDAC) inhibitor OKI-006 and its prodrug OKI-005 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving OKI-005 for in vitro use?

A1: For in vitro experiments, the prodrug OKI-005 is typically used, which is readily converted to the active compound this compound within cells. The recommended solvent for OKI-005 is Dimethyl Sulfoxide (DMSO).[1][2][3]

Q2: What is a typical stock solution concentration for OKI-005 in DMSO?

A2: A common stock solution concentration for OKI-005 in DMSO is 10 mM.[1][3]

Q3: Why does my OKI-005 precipitate when I add it to my cell culture medium?

A3: Precipitation of hydrophobic compounds like OKI-005 upon dilution of a DMSO stock into aqueous cell culture media is a common issue known as "crashing out."[4] This occurs because the compound's solubility drastically decreases as the highly solubilizing DMSO is diluted in the aqueous environment of the media.[4][5]

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

A4: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[5] It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[5]

Q5: How does this compound exert its biological effects?

A5: this compound is a potent inhibitor of Class I Histone Deacetylases (HDACs), specifically HDAC1, HDAC2, HDAC3, and HDAC8.[6][7] By inhibiting these enzymes, this compound leads to an increase in histone acetylation, which alters chromatin structure and gene expression, ultimately affecting cell cycle progression and apoptosis.[7][8][9]

Troubleshooting Guide: OKI-005 Precipitation in Cell Culture Media

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of OKI-005 when preparing working solutions for your in vitro assays.

Issue: Immediate Precipitation Upon Dilution

Symptoms:

  • The cell culture medium becomes cloudy or hazy immediately after adding the OKI-005 DMSO stock solution.

  • Visible particles or crystals form in the medium.[4]

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Solvent Shock The rapid change in solvent polarity from DMSO to the aqueous medium causes the hydrophobic compound to precipitate.[4]1. Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C.[4][5] 2. Gradual Dilution: Add the DMSO stock solution dropwise to the medium while gently vortexing or swirling the tube to ensure rapid and even dispersion.[4][5]
High Final Concentration The desired final concentration of OKI-005 exceeds its solubility limit in the aqueous medium.[4]1. Perform Serial Dilutions: Instead of a single large dilution, create intermediate dilutions of the stock solution in pre-warmed medium.[4] 2. Determine Maximum Soluble Concentration: If precipitation persists, it may be necessary to determine the maximum achievable concentration under your specific experimental conditions (see protocol below).
Low Temperature Cold medium can decrease the solubility of the compound.[4][10]Ensure that both the cell culture medium and any buffers used for dilution are pre-warmed to 37°C.[4]
Issue: Delayed Precipitation After Dilution

Symptoms:

  • The medium is initially clear after adding OKI-005 but becomes cloudy or forms a precipitate after a period of incubation.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeatedly moving culture plates between the incubator and the microscope can cause temperature changes that affect compound solubility.[4][11]1. Minimize Handling: Reduce the amount of time that culture vessels are outside the incubator. 2. Use a Heated Stage: If frequent microscopic observation is necessary, use a microscope with a heated stage to maintain a constant temperature.[5]
Media Evaporation Evaporation of the culture medium can increase the concentration of all components, potentially exceeding the solubility limit of OKI-005.[10][11]1. Ensure Proper Humidification: Maintain proper humidity levels in the incubator. 2. Seal Culture Vessels: For long-term experiments, consider using low-evaporation lids or sealing plates with gas-permeable membranes.[4]
pH Instability Changes in the pH of the culture medium during the experiment can affect the solubility of the compound.Use a well-buffered culture medium, for example, one containing HEPES, to maintain a stable pH.[5]

Experimental Protocols

Protocol 1: Preparation of OKI-005 Stock and Working Solutions
  • Prepare 10 mM Stock Solution:

    • Under sterile conditions, dissolve the appropriate amount of OKI-005 powder in 100% anhydrous DMSO to achieve a final concentration of 10 mM.

    • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Prepare Working Solution (Example for a 10 µM final concentration):

    • Pre-warm your complete cell culture medium (containing serum, if applicable) in a 37°C water bath for at least 30 minutes.[12]

    • In a sterile conical tube, add the required volume of pre-warmed medium.

    • To minimize "solvent shock," consider an intermediate dilution step. For example, first dilute the 10 mM stock solution 1:100 in pre-warmed medium to get a 100 µM intermediate solution.

    • While gently vortexing the tube of pre-warmed medium, add the required volume of the 100 µM intermediate solution dropwise to achieve the final desired concentration of 10 µM.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 2: Determining the Maximum Soluble Concentration of OKI-005
  • Prepare Serial Dilutions: In a 96-well plate, prepare a 2-fold serial dilution of your OKI-005 DMSO stock solution in your complete cell culture medium. Include a "medium only" and a "DMSO vehicle" control.

  • Incubate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Observe for Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).

  • Quantitative Assessment (Optional): To quantify precipitation, you can measure the absorbance of the plate at a wavelength of 600-650 nm using a plate reader. An increase in absorbance compared to the controls indicates precipitation.

  • Determine Maximum Concentration: The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration for OKI-005 under your specific experimental conditions.[4]

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation OKI005_powder OKI-005 Powder Vortex Vortex/Sonicate OKI005_powder->Vortex DMSO 100% DMSO DMSO->Vortex Stock_10mM 10 mM Stock Solution in DMSO Vortex->Stock_10mM Store Aliquot and Store at -20°C/-80°C Stock_10mM->Store Add_stock Add Stock Dropwise while Vortexing Stock_10mM->Add_stock Prewarm_media Pre-warm Media (37°C) Prewarm_media->Add_stock Final_solution Final Working Solution Add_stock->Final_solution Add_to_cells Add to Cells Final_solution->Add_to_cells

Caption: Experimental workflow for preparing OKI-005 solutions.

G Start Precipitation Observed? Immediate Immediate Precipitation Start->Immediate Yes Delayed Delayed Precipitation Start->Delayed No Cause1 Solvent Shock? Immediate->Cause1 Cause3 Temperature Fluctuations? Delayed->Cause3 Cause2 Concentration Too High? Cause1->Cause2 No Solution1 Pre-warm media Add dropwise with vortexing Cause1->Solution1 Yes Solution2 Decrease concentration Determine max solubility Cause2->Solution2 Yes Solution3 Minimize handling Use heated stage Cause3->Solution3 Yes G OKI006 This compound HDAC1_2 HDAC1/2 OKI006->HDAC1_2 Histones Histones HDAC1_2->Histones Deacetylation p21 p21 Gene HDAC1_2->p21 Repression Bax Bax Gene HDAC1_2->Bax Repression p21_protein p21 Protein p21->p21_protein Expression CDK Cyclin/CDK Complexes p21_protein->CDK CellCycle Cell Cycle Arrest (G1/S) CDK->CellCycle Promotes Progression Apoptosis Apoptosis Bax_protein Bax Protein Bax->Bax_protein Expression Bax_protein->Apoptosis

References

Technical Support Center: Managing OKI-006 Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OKI-006. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally active inhibitor of histone deacetylases (HDACs).[1] It is a unique derivative of the natural product largazole.[1][2] this compound selectively inhibits class I HDACs (HDAC1, HDAC2, HDAC3) and has no significant inhibitory effect on class IIa HDACs.[2] HDACs are crucial in the epigenetic regulation of gene expression, and their dysregulation is implicated in many cancers.[1][3] By inhibiting HDACs, this compound can lead to the accumulation of acetylated histones, which in turn alters gene expression and can induce apoptosis in cancer cells.[2][3] It's important to note that this compound is the active metabolite of the prodrugs OKI-005 and OKI-179 (also known as Bocodepsin).[2][4][5][6][7]

Q2: What is the best solvent for dissolving this compound?

A2: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of small molecules like this compound.[8][9] The prodrug of this compound, OKI-005, has been successfully dissolved in DMSO to create a 10 mM stock solution for cell culture experiments.[2]

Q3: My this compound solution appears to have precipitated after dilution in an aqueous buffer. What should I do?

A3: Precipitation upon dilution into aqueous buffers is a common challenge with hydrophobic small molecules. Here are several steps you can take:

  • Decrease the final concentration: The compound may have exceeded its solubility limit in the aqueous buffer. Try using a lower final concentration in your assay.[10]

  • Optimize DMSO concentration: While minimizing DMSO in the final working solution is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility.[10] Always include a vehicle control with the same final DMSO concentration to assess its effect on your experimental system.[10]

  • Modify the dilution process: Instead of adding the aqueous buffer to your DMSO stock, try slowly adding the stock solution to the vigorously vortexing aqueous buffer. This can help prevent localized high concentrations that lead to precipitation.[9]

  • Use sonication: If precipitation persists, brief sonication of the solution might help to redissolve the compound.[9]

Q4: How should I store this compound in its solid form and as a stock solution?

A4: Proper storage is critical for maintaining the stability and activity of this compound.

  • Solid (Powder) Form: As a general guideline for small molecules, the solid form should be stored at -20°C for long-term stability, potentially for up to 3 years.[8][9] For shorter periods, storage at 4°C for up to 2 years may be acceptable.[8][10] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[8] Before opening the vial, it is good practice to centrifuge it to ensure all the powder is at the bottom.[8]

  • Stock Solutions: Once dissolved, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[8][9] These aliquots should be stored at -20°C or -80°C.[9] For short-term storage (up to one month), -20°C is generally sufficient, while -80°C is recommended for longer-term storage (up to 6 months).[8]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions.

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Prepare fresh stock solutions from solid compound. 2. Ensure aliquots are stored at -80°C and protected from light. 3. Avoid repeated freeze-thaw cycles of stock solutions.[8][9]
Precipitation in cell culture media Exceeding the aqueous solubility of this compound.1. Lower the final working concentration of this compound. 2. Ensure the final DMSO concentration is as low as possible (ideally <0.1%) but sufficient to maintain solubility.[10] 3. Perform a vehicle control to account for any effects of the solvent.[10]
Difficulty dissolving the solid compound The compound may require more energy to dissolve.1. Vortex the solution for an extended period. 2. Use a sonicator to aid dissolution.[9] 3. Gentle warming (up to 50°C) can be attempted, but with caution to prevent degradation.[9]
Formation of "bound" this compound This compound contains a free thiol moiety that can reversibly react with endogenous molecules, especially in biological samples like blood.[11][12]This is an inherent property of the molecule. For pharmacokinetic studies, it is important to measure both "free" and "total" (free + bound) concentrations of this compound using validated bioanalytical methods like LC-MS/MS.[11][12]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Preparation: Before opening, bring the vial of solid this compound to room temperature and centrifuge briefly to collect all the powder at the bottom.[8]

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial thoroughly until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.[9]

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in tightly sealed vials.

  • Storage: Store the aliquots at -80°C for long-term storage.

Protocol for Preparing Working Solutions for Cell Culture
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in your cell culture medium to achieve the desired final concentration. To avoid precipitation, add the stock solution to the medium while gently vortexing.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below a level that could be toxic to your cells (generally <0.5%, with <0.1% being ideal).[10]

  • Vehicle Control: Always prepare a vehicle control with the same final concentration of DMSO as your experimental samples.[10]

Visualizations

cluster_0 This compound Mechanism of Action OKI_006 This compound HDACs Class I HDACs (HDAC1, 2, 3) OKI_006->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones (Increased) Histones->Acetylated_Histones Acetylation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of action of this compound as a Class I HDAC inhibitor.

cluster_1 This compound Solution Preparation Workflow Start Start: Solid this compound Centrifuge Centrifuge Vial Start->Centrifuge Add_DMSO Add Anhydrous DMSO Centrifuge->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store Store at -80°C Aliquot->Store End Ready for Use Store->End

Caption: Workflow for preparing a stable this compound stock solution.

cluster_2 Troubleshooting Precipitation Issues Precipitation Precipitation Observed? Lower_Conc Lower Final Concentration Precipitation->Lower_Conc Yes Proceed Proceed with Experiment Precipitation->Proceed No Optimize_DMSO Optimize DMSO Concentration Lower_Conc->Optimize_DMSO Change_Dilution Alter Dilution Method Optimize_DMSO->Change_Dilution Solution_Clear Solution Clear? Change_Dilution->Solution_Clear Solution_Clear->Lower_Conc No, repeat steps Solution_Clear->Proceed Yes

Caption: A logical guide for troubleshooting this compound precipitation.

References

Technical Support Center: OKI-006 and Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing OKI-006 and its prodrugs (OKI-005 for in vitro applications and OKI-179 for in vivo studies). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues, with a focus on understanding and identifying potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is the active metabolite of the prodrugs OKI-005 and OKI-179. It is a potent, orally active inhibitor of histone deacetylases (HDACs).[1][2] Specifically, this compound selectively inhibits Class I HDACs, which play a crucial role in epigenomic regulation.[2] Inhibition of these enzymes leads to an increase in histone acetylation, altering chromatin structure and leading to the expression of tumor suppressor genes and other proteins involved in cell cycle arrest and apoptosis.[1]

Q2: What are the known on-target and off-target activities of this compound?

A2: The primary targets of this compound are Class I HDACs. The term "off-target" for this compound is often used to describe its activity against other HDAC isoforms. It potently inhibits Class I HDACs (HDAC1, HDAC2, HDAC3) and has activity against HDAC8, as well as Class IIb (HDAC6, HDAC10) and Class IV (HDAC11) enzymes.[2] Notably, this compound shows no significant inhibition of Class IIa HDACs (HDAC4, 5, 7, and 9).[2] Any observed cellular effects not attributable to the inhibition of these known target HDACs could be considered a potential off-target effect.

Q3: We are observing a phenotype in our cells treated with OKI-005 (the in vitro prodrug of this compound) that is not consistent with known functions of Class I HDACs. Could this be an off-target effect?

A3: Yes, an unexpected phenotype could be indicative of an off-target effect. While this compound is highly selective for certain HDACs, the possibility of it interacting with other, non-HDAC proteins cannot be entirely ruled out, especially at higher concentrations. It is also important to consider that the downstream consequences of inhibiting multiple HDAC isoforms can be complex and cell-type specific.

Q4: What are some initial steps to troubleshoot a suspected off-target effect?

A4: To begin troubleshooting, consider the following:

  • Dose-Response Curve: Perform a careful dose-response experiment. Off-target effects are often more prominent at higher concentrations. Determine if the unexpected phenotype tracks with the IC50 for on-target HDAC inhibition.

  • Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by OKI-005/OKI-006 with that of a structurally different HDAC inhibitor with a similar isoform selectivity profile. If the phenotype is consistent, it is more likely to be an on-target effect.

  • Rescue Experiment: If you hypothesize a specific off-target has been engaged, attempt a rescue experiment by overexpressing the wild-type version of that protein.

  • Target Engagement Assays: Confirm that this compound is engaging its intended HDAC targets in your cellular system at the concentrations used. A Western blot for acetylated histones or other known HDAC substrates can serve as a pharmacodynamic marker.

Q5: What advanced techniques can be used to identify unknown off-target effects of this compound?

A5: Several advanced experimental and computational methods can be employed to identify novel off-target interactions:

  • Computational Prediction: Utilize in silico tools that predict potential off-target interactions based on the chemical structure of this compound and its similarity to ligands for other known proteins.[3]

  • Kinome Profiling: As many small molecule inhibitors can have off-target effects on kinases, a kinome-wide activity screen can identify unintended kinase inhibition.[4][5][6]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of proteins upon ligand binding. A proteome-wide CETSA can identify proteins that are stabilized by this compound binding.[7]

  • Proteome-Wide Thermal Shift Assays: This is a broader application of CETSA that uses mass spectrometry to identify all proteins stabilized by the compound, providing an unbiased view of potential off-targets.[8][9]

Data Presentation

Table 1: In Vitro Inhibitory Activity (IC50) of this compound against HDAC Isoforms

HDAC ClassIsoformIC50 (nM)
Class I HDAC11.2[2]
HDAC22.4[2]
HDAC32.0[2]
HDAC847[2]
Class IIa HDAC4>1000[2]
HDAC5>1000[2]
HDAC7>1000[2]
HDAC9>1000[2]
Class IIb HDAC647[2]
HDAC102.8[2]
Class IV HDAC112.3[2]

Experimental Protocols

Protocol 1: Western Blot for Histone Acetylation (On-Target Effect Verification)

Objective: To confirm the on-target activity of OKI-005/OKI-006 by assessing the acetylation status of histones.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of OKI-005 (or a vehicle control, e.g., DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against acetylated histone H3 (e.g., Ac-H3K9 or Ac-H3K27) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total histone H3 as a loading control.

  • Data Analysis: Quantify band intensities and normalize the acetylated histone signal to the total histone signal.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To determine if this compound directly binds to and stabilizes a suspected off-target protein in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with a fixed concentration of OKI-005 or a vehicle control for a specified time (e.g., 1-2 hours).

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Perform Western blotting as described in Protocol 1, using a primary antibody specific for the suspected off-target protein.

  • Data Analysis: Plot the band intensity of the soluble protein against the temperature for both the vehicle- and OKI-005-treated samples. A shift in the melting curve to a higher temperature in the presence of OKI-005 indicates target engagement.[7]

Visualizations

HDAC_Signaling_Pathway OKI006 This compound HDAC1_2_3 HDAC1/2/3 OKI006->HDAC1_2_3 Inhibits AcetylatedHistones Acetylated Histones OKI006->AcetylatedHistones Promotes Acetylated_p53 Acetylated p53 (Active) OKI006->Acetylated_p53 Promotes Wnt_Inhibition Wnt Pathway Inhibition OKI006->Wnt_Inhibition Leads to Histones Histones HDAC1_2_3->Histones Deacetylates p53 p53 HDAC1_2_3->p53 Deacetylates Wnt Wnt Signaling HDAC1_2_3->Wnt Regulates Chromatin Condensed Chromatin Histones->Chromatin OpenChromatin Open Chromatin AcetylatedHistones->OpenChromatin GeneExpression Tumor Suppressor Gene Expression OpenChromatin->GeneExpression p53->Acetylated_p53 CellCycleArrest Cell Cycle Arrest Apoptosis Acetylated_p53->CellCycleArrest

Caption: On-target signaling pathways of this compound.

Off_Target_Workflow Start Unexpected Phenotype Observed with OKI-005 DoseResponse Perform Dose-Response Curve Start->DoseResponse CompareInhibitor Compare with Structurally Different HDACi DoseResponse->CompareInhibitor OnTarget Likely On-Target Effect CompareInhibitor->OnTarget Consistent Phenotype OffTargetSuspected Off-Target Effect Suspected CompareInhibitor->OffTargetSuspected Inconsistent Phenotype Computational Computational Off-Target Prediction OffTargetSuspected->Computational Kinome Kinome Profiling OffTargetSuspected->Kinome CETSA Proteome-Wide CETSA OffTargetSuspected->CETSA IdentifyTargets Identify Potential Off-Targets Computational->IdentifyTargets Kinome->IdentifyTargets CETSA->IdentifyTargets Validate Validate with Targeted Assays IdentifyTargets->Validate

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

References

OKI-006 Concentration Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of OKI-006 for maximum efficacy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally active inhibitor of histone deacetylases (HDACs).[1][2] It is the active metabolite of the prodrugs OKI-005 and OKI-179.[3][4] this compound selectively inhibits class I HDACs, which play a crucial role in the epigenetic regulation of gene expression.[3] By inhibiting these enzymes, this compound leads to an increase in histone acetylation, which in turn can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells.[3][4]

Q2: What is a good starting concentration range for this compound in my cell-based assays?

A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on preclinical studies, the IC50 (the concentration at which 50% of the maximum inhibitory effect is observed) for the prodrug OKI-005 in various cancer cell lines is in the nanomolar range.[3] Therefore, a sensible starting range for this compound would be from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 5 µM) concentrations. This range should allow you to observe a full dose-response curve, from minimal to maximal effect.

Q3: How do I determine the optimal concentration of this compound for my specific cell line?

A3: The optimal concentration of this compound is cell-line dependent. To determine the optimal concentration for your specific cell line, you should perform a cell viability or proliferation assay (e.g., MTT, SRB, or CellTiter-Glo®) with a range of this compound concentrations. The concentration that gives the desired biological effect (e.g., IC50 for growth inhibition or a specific level of apoptosis) would be considered optimal for that particular assay and cell line. It is also recommended to confirm target engagement at the determined concentration by assessing the levels of histone acetylation via Western blotting.

Q4: For how long should I treat my cells with this compound?

A4: The duration of treatment with this compound will depend on the specific assay and the biological question being addressed. For anti-proliferative effects, a 72-hour incubation period has been used in studies with the prodrug OKI-005.[3] For apoptosis assays, time points such as 24 and 48 hours have been evaluated.[3] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) in conjunction with your dose-response experiment to determine the optimal treatment duration for your experimental setup.

Troubleshooting Guides

Issue 1: No or low efficacy observed at expected concentrations.

Possible Causes & Solutions:

  • Compound Integrity:

    • Question: Has the this compound been stored correctly?

    • Solution: this compound should be stored under the recommended conditions as stated on the Certificate of Analysis.[1] Improper storage can lead to degradation of the compound.

  • Cell Health and Confluency:

    • Question: Are the cells healthy and at the appropriate confluency?

    • Solution: Ensure that your cells are healthy, free from contamination (especially mycoplasma), and are seeded at an appropriate density.[5] Over-confluent or unhealthy cells may not respond appropriately to treatment.

  • Assay Protocol:

    • Question: Is the assay protocol optimized for your cell line?

    • Solution: Review and optimize your assay protocol, including cell seeding density, incubation times, and reagent concentrations.[6][7]

  • Target Expression:

    • Question: Does your cell line express the target HDACs at sufficient levels?

    • Solution: Although this compound targets class I HDACs which are broadly expressed, expression levels can vary between cell lines. If possible, confirm the expression of HDAC1, HDAC2, and HDAC3 in your cell line of interest.

Issue 2: High variability between replicate wells.

Possible Causes & Solutions:

  • Pipetting Technique:

    • Question: Is your pipetting technique consistent?

    • Solution: Inconsistent pipetting can lead to significant variability.[7] Ensure proper mixing of reagents and accurate pipetting of cells and compounds.

  • Cell Seeding:

    • Question: Are the cells evenly distributed in the wells?

    • Solution: Ensure a homogenous cell suspension before and during seeding to avoid clumps and uneven distribution.[8] An uneven distribution of adherent cells can lead to distorted readings.[8]

  • Edge Effects:

    • Question: Are you observing an "edge effect" in your microplate?

    • Solution: To minimize edge effects, where the outer wells of a plate behave differently from the inner wells, consider not using the outermost wells for experimental data. Additionally, ensure proper humidity control during incubation to prevent evaporation from the outer wells.

  • Plate Reader Settings:

    • Question: Are your plate reader settings optimized?

    • Solution: For fluorescence or luminescence assays, optimize settings such as gain, focal height, and well-scanning to ensure accurate and consistent readings across the plate.[8]

Data Presentation

Table 1: In Vitro IC50 Values for this compound Against Various Histone Deacetylases (HDACs)

HDAC IsoformIC50 (nM)
HDAC11.2[3][9]
HDAC22.4[3][9]
HDAC32.0[3][9]
HDAC847[3][9]
HDAC647[3]
HDAC102.8[3]
HDAC112.3[3]
HDAC4, 5, 7, 9>1000[3]

Table 2: Anti-proliferative Activity of the this compound Prodrug, OKI-005, in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
CAL-120Triple-Negative Breast Cancer< 100[3]
MDA-MB-231Triple-Negative Breast Cancer< 100[3]
HCT-116Colorectal Cancer< 500[3]
Most TNBC and CRC cell lines testedTriple-Negative Breast Cancer & Colorectal Cancer< 500[3]

Experimental Protocols

Protocol 1: Determining IC50 using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 1 nM to 5 µM. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.[10]

  • Solubilization: Add solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Assessing Target Engagement via Western Blot for Histone Acetylation
  • Cell Treatment: Treat cells with various concentrations of this compound (including the determined IC50) for a specific duration (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a nitrocellulose or PVDF membrane.[3]

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[3] Incubate the membrane with a primary antibody against acetylated histones (e.g., acetyl-Histone H3) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for total histone H3 as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the fold-change in histone acetylation upon treatment with this compound.

Visualizations

Signaling_Pathway cluster_0 This compound Mechanism of Action cluster_1 Cellular Effects OKI_006 This compound HDACs Class I HDACs (HDAC1, 2, 3) OKI_006->HDACs Inhibition Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation Deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis Cell_Proliferation Inhibition of Cell Proliferation Gene_Expression->Cell_Proliferation

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Determine Optimal This compound Concentration dose_response 1. Dose-Response Experiment (e.g., MTT Assay) start->dose_response time_course 2. Time-Course Experiment dose_response->time_course determine_ic50 3. Determine IC50 and Optimal Time Point time_course->determine_ic50 target_engagement 4. Confirm Target Engagement (Western Blot for Ac-Histone) determine_ic50->target_engagement downstream_assays 5. Proceed with Downstream Functional Assays target_engagement->downstream_assays

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Guide start Issue: No or Low Efficacy of this compound compound Check Compound Integrity (Storage, Handling) start->compound cells Assess Cell Health (Confluency, Contamination) start->cells protocol Review Assay Protocol (Seeding Density, Incubation Time) start->protocol target Verify Target Expression (HDAC levels) start->target resolve Re-run Experiment compound->resolve If issue found, address and repeat cells->resolve If issue found, address and repeat protocol->resolve If issue found, address and repeat target->resolve If issue found, address and repeat

Caption: Troubleshooting low efficacy of this compound.

References

Technical Support Center: OKI-006 and its Prodrugs in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the class I histone deacetylase (HDAC) inhibitor OKI-006 and its prodrugs (OKI-005 and OKI-179) in animal models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common toxicities observed with this compound and its prodrugs in animal models?

A1: The most frequently reported dose-limiting toxicities in animal models, particularly mice, are body weight loss and thrombocytopenia (a decrease in platelet count).[1][2][3][4] In clinical trials with the prodrug OKI-179, nausea, fatigue, and thrombocytopenia were the most common adverse events.[5][6]

Q2: An animal in my study is experiencing significant weight loss after treatment. What should I do?

A2: Significant weight loss is a known toxicity. A common monitoring protocol involves daily body weight measurements. If an animal loses more than 8% of its initial body weight, a 50% dose reduction is recommended. If the weight loss exceeds 15%, treatment should be stopped for that animal.[7]

Q3: How can I monitor for thrombocytopenia in my animal models?

A3: Thrombocytopenia can be monitored by performing a complete blood count (CBC) on blood samples collected from the animals. A detailed protocol for blood collection via the retro-orbital sinus in mice is provided in the "Experimental Protocols" section. This analysis will provide platelet counts, allowing for the detection of any significant decreases.

Q4: What are some strategies to minimize the toxicity of this compound and its prodrugs?

A4: To minimize toxicity, consider the following strategies:

  • Dose Optimization: Use the lowest effective dose. Preclinical studies have shown that high doses (e.g., 100 mg/kg/day of OKI-005 orally in mice) can lead to dose-limiting toxicity.[2]

  • Intermittent Dosing Schedules: Instead of daily administration, an intermittent schedule can improve tolerability. For OKI-179 in mice, a schedule of 120 mg/kg every other day was better tolerated than daily dosing.[2] In human clinical trials, a 4-days-on, 3-days-off schedule has been used to manage toxicities.[3][5]

  • Use of Second-Generation Prodrug: OKI-179 is a second-generation prodrug of this compound with a more favorable pharmacokinetic profile and improved tolerability compared to the first-generation prodrug, OKI-005.[1][7]

Q5: What supportive care measures can be implemented for animals showing signs of toxicity?

A5: Beyond dose modification, consider providing nutritional support to animals experiencing weight loss. High-energy dietary supplements can help maintain body weight in animals undergoing cancer treatment.[8] Ensure easy access to food and water. If animals appear lethargic or show other signs of distress, consult with your institution's veterinary staff.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound against HDAC Isoforms

HDAC IsoformIC50 (nM)
HDAC11.2
HDAC22.4
HDAC32.0
HDAC847
Class IIa HDACs>1000

Source:[1][6]

Table 2: Dosing and Toxicity of OKI-005 and OKI-179 in Mice

CompoundDose and ScheduleAnimal ModelObserved ToxicitySource
OKI-005 100 mg/kg, PO, dailyBALB/c nude miceDose-limiting weight loss[2]
OKI-179 40-80 mg/kg, PO, dailyBALB/c nude miceWell-tolerated[2]
OKI-179 120 mg/kg, PO, every other dayBALB/c nude miceBetter tolerated than daily dosing[2]

Experimental Protocols

Protocol 1: Preparation of Vehicle for Oral Administration

  • For OKI-005 (Corn Oil Vehicle):

    • Weigh the required amount of OKI-005 powder.

    • Add the appropriate volume of corn oil to achieve the desired concentration.

    • Vortex the mixture thoroughly until the compound is fully suspended. Corn oil is a common vehicle for hydrophobic compounds administered via oral gavage.[9]

  • For OKI-179 (0.1M Citric Acid Vehicle):

    • To prepare a 0.1M citric acid solution, dissolve 21 g of citric acid in 1 L of water.[10]

    • Weigh the required amount of OKI-179 powder.

    • Add the 0.1M citric acid solution to achieve the desired concentration.

    • Vortex until the compound is completely dissolved. The use of a citrate (B86180) buffer can help maintain the stability of the compound in solution.[11]

Protocol 2: Monitoring for Body Weight Loss in Mice

  • Weigh each mouse daily, at the same time each day, starting from the day before the first treatment.

  • Record the daily body weight for each animal.

  • Calculate the percentage change in body weight from the baseline (Day -1) weight.

  • Dose Reduction: If an animal's body weight decreases by more than 8%, reduce the dose of the compound by 50% for subsequent administrations.[7]

  • Treatment Cessation: If an animal's body weight decreases by more than 15%, cease treatment for that animal and provide supportive care as needed.[7]

Protocol 3: Retro-orbital Blood Collection in Mice for Complete Blood Count (CBC) Analysis

This procedure should be performed by trained personnel under anesthesia in accordance with institutional animal care and use guidelines.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Heparinized capillary tubes

  • Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

  • Gauze

  • Topical ophthalmic anesthetic and ointment

Procedure:

  • Anesthetize the mouse according to your institution's approved protocol.[12]

  • Place the anesthetized mouse in lateral recumbency.

  • Gently restrain the head and retract the eyelids to cause the eyeball to slightly protrude.[12]

  • Insert a heparinized capillary tube into the medial canthus of the eye at approximately a 45-degree angle.[12]

  • Gently rotate the capillary tube to puncture the retro-orbital sinus. Blood should begin to flow into the tube.[12]

  • Collect the desired volume of blood. The maximum recommended volume for a single collection is approximately 1% of the animal's body weight.[12]

  • Withdraw the capillary tube and apply gentle pressure with gauze to the site to ensure hemostasis.[12]

  • Apply a topical ophthalmic ointment to the eye to prevent drying.[2]

  • Transfer the collected blood into an EDTA-coated microcentrifuge tube and mix gently to prevent clotting.

  • Analyze the sample using a hematology analyzer to obtain a complete blood count, paying close attention to the platelet count.

  • Monitor the animal until it has fully recovered from anesthesia.[12]

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound/Prodrug Toxicity cluster_prep Preparation cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis & Action cluster_action Intervention prep_compound Prepare this compound/Prodrug in Vehicle administer Administer Compound (e.g., Oral Gavage) prep_compound->administer prep_animals Acclimate Animals and Record Baseline Weight prep_animals->administer monitor_weight Daily Body Weight Monitoring administer->monitor_weight monitor_clinical Daily Clinical Observation administer->monitor_clinical collect_blood Periodic Blood Collection for CBC administer->collect_blood analyze_weight Calculate % Weight Change monitor_weight->analyze_weight analyze_cbc Analyze Platelet Counts collect_blood->analyze_cbc decision Toxicity Observed? analyze_weight->decision analyze_cbc->decision dose_adjust Dose Reduction or Cessation decision->dose_adjust Yes continue_treatment Continue Treatment as Planned decision->continue_treatment No supportive_care Provide Supportive Care dose_adjust->supportive_care

Caption: Workflow for toxicity assessment of this compound/prodrugs in animal models.

signaling_pathway Simplified Signaling Pathway of Class I HDAC Inhibition by this compound cluster_histones Histone Acetylation cluster_non_histones Non-Histone Protein Acetylation cluster_outcomes Cellular Outcomes OKI006 This compound HDAC Class I HDACs (HDAC1, 2, 3) OKI006->HDAC Inhibits Histones Histones (e.g., H3, H4) HDAC->Histones Deacetylates p53 p53 HDAC->p53 Deacetylates Acetylation Increased Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression CellCycleArrest Cell Cycle Arrest (e.g., via p21) Gene_Expression->CellCycleArrest p53_acetylation Increased Acetylation & Activation Apoptosis Apoptosis p53_acetylation->Apoptosis TumorGrowthInhibition Tumor Growth Inhibition CellCycleArrest->TumorGrowthInhibition Apoptosis->TumorGrowthInhibition

Caption: Mechanism of action of the Class I HDAC inhibitor this compound.

References

Technical Support Center: Addressing Resistance to OKI-006 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the Class I HDAC inhibitor, OKI-006, in cancer cell lines.

Troubleshooting Guides

Problem 1: Decreased sensitivity or acquired resistance to this compound in your cancer cell line.

Possible Cause 1: Development of a resistant cell population.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response curve with a cell viability assay (e.g., MTT assay) to compare the IC50 value of the suspected resistant cell line with the parental (sensitive) cell line. A significant shift in the IC50 to a higher concentration indicates resistance.

    • Establish a Resistant Cell Line (for further study): If not already established, a resistant cell line can be developed by continuous exposure of the parental cell line to gradually increasing concentrations of this compound over several weeks or months.[1][2][3][4][5]

    • Investigate Mechanisms of Resistance:

      • Drug Efflux: Assess the expression and activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which can pump the drug out of the cell.[6][7] This can be done by Western blot for P-gp expression or using a functional assay with a P-gp inhibitor.

      • Target Alteration: Sequence the HDAC1, HDAC2, and HDAC3 genes in the resistant cells to check for mutations that might prevent this compound binding. While less common, it is a possibility.

      • Activation of Pro-Survival Signaling Pathways: Use Western blot to probe for the activation (phosphorylation) of key proteins in pathways known to confer resistance to HDAC inhibitors, such as the PI3K/Akt and MAPK/ERK pathways.[6]

      • Changes in Cell Cycle and Apoptosis Regulation: Analyze the expression of cell cycle regulators (e.g., p21, cyclins) and apoptosis-related proteins (e.g., Bcl-2 family members) by Western blot.[6][8]

Possible Cause 2: Experimental variability.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure the this compound stock solution is correctly prepared, stored, and has not degraded.

    • Cell Line Authentication: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.

    • Standardize Assay Conditions: Ensure consistent cell seeding densities, treatment durations, and assay protocols across experiments.

Problem 2: Inconsistent results in downstream assays after this compound treatment.

Possible Cause: Suboptimal experimental protocols.

  • Troubleshooting Steps:

    • Western Blot for Histone Acetylation:

      • Use acid extraction for histone preparations to enrich for nuclear proteins.

      • Run on a high-percentage SDS-PAGE gel (e.g., 15%) for better resolution of low molecular weight histones.[9]

      • Use a PVDF or nitrocellulose membrane with a small pore size (0.2 µm) to ensure efficient transfer of histones.[9]

      • Probe with antibodies specific for acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) and normalize to total histone levels.

    • Cell Cycle Analysis:

      • Ensure proper fixation of cells, typically with cold 70% ethanol (B145695), to permeabilize the membrane for propidium (B1200493) iodide (PI) entry.[10][11][12][13]

      • Treat with RNase to eliminate staining of double-stranded RNA.[10][12]

      • Use a flow cytometer to analyze DNA content and gate out cell doublets.[11][14]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the active metabolite of the prodrugs OKI-005 and OKI-179. It is a potent, orally active inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression of tumor suppressor genes. By inhibiting these HDACs, this compound promotes histone acetylation, leading to a more open chromatin structure and the re-expression of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][6]

Q2: How can I develop an this compound resistant cancer cell line in the lab?

A2: An this compound resistant cell line can be generated by culturing the parental cancer cell line in the continuous presence of this compound. Start with a low concentration (e.g., the IC20) and gradually increase the concentration in a stepwise manner as the cells adapt and resume proliferation.[1][4] This process can take several months. It is advisable to periodically freeze down cells at different stages of resistance development.

Q3: What are the common molecular mechanisms of resistance to Class I HDAC inhibitors like this compound?

A3: While specific data for this compound is limited, general mechanisms of resistance to Class I HDAC inhibitors include:

  • Increased drug efflux: Overexpression of ABC transporters like P-glycoprotein (MDR1).[6][7]

  • Activation of compensatory signaling pathways: Upregulation of pro-survival pathways such as PI3K/Akt and MAPK/ERK that can bypass the effects of HDAC inhibition.[6]

  • Alterations in apoptosis regulation: Increased expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or decreased expression of pro-apoptotic proteins.[7]

  • Changes in cell cycle control: Dysregulation of cell cycle checkpoints, for instance, through alterations in p21 expression.[6]

  • Increased antioxidant capacity: Elevated levels of proteins like thioredoxin that can counteract the oxidative stress induced by some HDAC inhibitors.[6][8]

Q4: How can I overcome this compound resistance in my experiments?

A4: Strategies to overcome resistance often involve combination therapies. Consider co-treatment of your this compound resistant cells with:

  • Inhibitors of pro-survival pathways: For example, a PI3K inhibitor or a MEK/ERK inhibitor.

  • Inducers of apoptosis: Agents that target the Bcl-2 family of proteins.

  • Other cytotoxic agents: Chemotherapeutic drugs that have a different mechanism of action.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineTypeIC50 (nM) of this compoundResistance Fold-Change
Parental Cell LineSensitive50-
Resistant Sub-lineResistant50010

Table 2: Example of Western Blot Quantification in Sensitive vs. Resistant Cells

ProteinCellular LocationChange in Resistant CellsPotential Implication
P-glycoproteinCell MembraneIncreasedEnhanced drug efflux
Phospho-Akt (p-Akt)Cytoplasm/NucleusIncreasedActivation of pro-survival signaling
Acetyl-Histone H3NucleusDecreased (at same this compound conc.)Reduced target engagement
p21NucleusDecreased inductionEvasion of cell cycle arrest
Bcl-2MitochondriaIncreasedInhibition of apoptosis

Key Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[15][16][17]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and incubate overnight at 37°C in a humidified atmosphere.[15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by non-linear regression.

Western Blot for Histone Acetylation
  • Cell Lysis and Histone Extraction: Treat cells with this compound for the desired time. Harvest cells and perform acid extraction of histones.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

  • SDS-PAGE: Load 15-20 µg of histone extract per lane on a 15% SDS-polyacrylamide gel.[18]

  • Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane.[9][18]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against acetylated histones (e.g., anti-acetyl-H3) and a loading control (e.g., anti-total H3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify band intensities using densitometry software and normalize the acetylated histone signal to the total histone signal.

Cell Cycle Analysis by Propidium Iodide Staining
  • Cell Preparation: Harvest approximately 1x10^6 cells per sample.

  • Fixation: Wash cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.[10][11][12][13]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to degrade RNA.[10][12]

  • PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) and incubate in the dark for 15-30 minutes.[10][11]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

OKI_006_Mechanism_of_Action cluster_acetylation Histone Acetylation State OKI_006 This compound HDAC1_2_3 HDAC1/2/3 OKI_006->HDAC1_2_3 Inhibition Histones Histones HDAC1_2_3->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (HATs) Chromatin Condensed Chromatin Histones->Chromatin Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin TSG_Transcription Tumor Suppressor Gene Transcription Open_Chromatin->TSG_Transcription Cell_Cycle_Arrest Cell Cycle Arrest TSG_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis TSG_Transcription->Apoptosis

Caption: Mechanism of action of this compound.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance OKI_006_In This compound (in cell) HDAC_Inhibition HDAC Inhibition OKI_006_In->HDAC_Inhibition Pgp P-glycoprotein (MDR1) OKI_006_In->Pgp OKI_006_Out This compound (out of cell) Apoptosis Apoptosis HDAC_Inhibition->Apoptosis Pgp->OKI_006_Out Drug Efflux PI3K_Akt PI3K/Akt Pathway Activation PI3K_Akt->Apoptosis Inhibition MAPK_ERK MAPK/ERK Pathway Activation MAPK_ERK->Apoptosis Inhibition Bcl2 Increased Bcl-2 Bcl2->Apoptosis Inhibition

Caption: Potential mechanisms of resistance to this compound.

Experimental_Workflow Start Suspected Resistance to this compound Confirm_Resistance Confirm Resistance (IC50 Shift via MTT Assay) Start->Confirm_Resistance Investigate_Mechanism Investigate Mechanism Confirm_Resistance->Investigate_Mechanism Develop_Resistant_Line Develop Resistant Cell Line (Dose Escalation) Confirm_Resistance->Develop_Resistant_Line WB_Pgp Western Blot: P-gp Expression Investigate_Mechanism->WB_Pgp Drug Efflux? WB_Pathways Western Blot: p-Akt, p-ERK Investigate_Mechanism->WB_Pathways Pathway Activation? WB_Apoptosis Western Blot: Bcl-2, p21 Investigate_Mechanism->WB_Apoptosis Apoptosis/Cell Cycle? Test_Combinations Test Combination Therapies WB_Pgp->Test_Combinations WB_Pathways->Test_Combinations WB_Apoptosis->Test_Combinations

Caption: Workflow for addressing this compound resistance.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of OKI-006 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability of the histone deacetylase (HDAC) inhibitor, OKI-006.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is a potent, class I-selective histone deacetylase (HDAC) inhibitor and the active metabolite of the prodrug OKI-179 (bocodepsin).[1][2][3] As a derivative of the natural product largazole, this compound possesses a free sulfhydryl group that is critical for its biological activity.[4][5] The presence of this reactive thiol group, along with a relatively high molecular weight (482.62 g/mol ), likely contributes to poor stability in the gastrointestinal tract and/or low membrane permeability, leading to poor oral bioavailability.[6] To circumvent these issues, the prodrug OKI-179 was developed to protect the sulfhydryl group and enhance in vivo drug delivery.[4]

Q2: What is the mechanism of action of this compound?

A2: this compound inhibits the activity of class I histone deacetylases (HDACs).[4] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression of certain genes.[7] By inhibiting HDACs, this compound promotes histone acetylation, resulting in a more relaxed chromatin state and the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[7][8]

Q3: What are the primary reasons for the poor oral bioavailability of investigational drugs like this compound?

A3: Poor oral bioavailability is a common challenge in drug development and can be attributed to several factors:

  • Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.

  • Low Permeability: The drug may not be able to efficiently cross the intestinal epithelial cell membrane.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.[9]

  • Chemical Instability: The drug may be degraded by the acidic environment of the stomach or by enzymes in the gastrointestinal tract.[10]

For this compound, its chemical structure suggests that both chemical instability (due to the free thiol group) and potentially low permeability (due to its molecular size) are likely contributing factors.

Troubleshooting Guide: Enhancing the Oral Bioavailability of this compound

This guide provides potential formulation strategies to overcome the poor oral bioavailability of this compound. The effectiveness of each approach should be evaluated through in vitro and in vivo experiments.

Issue: Low Aqueous Solubility and Dissolution Rate

If you suspect poor solubility is the primary reason for low bioavailability, consider the following formulation strategies.

Potential Solutions:

  • Particle Size Reduction (Nanonization): Decreasing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution rates.[11]

  • Amorphous Solid Dispersions: Dispersing this compound in an amorphous state within a polymer matrix can improve its apparent solubility and dissolution.[12]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility in aqueous environments.[12]

Issue: Poor Permeability Across the Intestinal Mucosa

If this compound exhibits adequate solubility but still has low bioavailability, poor membrane permeability might be the rate-limiting step.

Potential Solutions:

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the absorption of lipophilic drugs by presenting the drug in a solubilized state and interacting with the intestinal membrane.[12]

  • Use of Permeation Enhancers: Certain excipients can transiently and reversibly increase the permeability of the intestinal epithelium.[9]

Issue: Chemical Instability in the Gastrointestinal Tract

The free sulfhydryl group in this compound is susceptible to oxidation, which could lead to degradation in the GI tract.

Potential Solutions:

  • Enteric Coating: Formulating this compound in an enteric-coated dosage form can protect it from the acidic environment of the stomach and allow for its release in the more neutral pH of the small intestine.

  • Antioxidant Co-formulation: Including antioxidants in the formulation may help to stabilize the thiol group.

Data Presentation: Potential Impact of Formulation Strategies on this compound Bioavailability

The following table summarizes the potential improvements in key pharmacokinetic parameters that could be achieved with different formulation strategies for this compound. The values presented are hypothetical but representative of typical enhancements seen with these technologies.

Formulation StrategyCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
Unformulated this compound (Suspension)1002.0400100
Nanonized this compound2501.51000250
This compound in Solid Dispersion3001.01200300
This compound in SEDDS4001.01600400

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Rats

Objective: To determine the absolute oral bioavailability of a novel this compound formulation compared to an intravenous (IV) administration.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound formulation (e.g., nanonized suspension)

  • This compound solution for IV injection (in a suitable vehicle like DMSO/saline)

  • Oral gavage needles

  • Syringes and needles for IV injection and blood collection

  • EDTA-coated microcentrifuge tubes

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Dosing:

    • Oral Group (n=5): Administer the this compound formulation via oral gavage at a dose of 10 mg/kg.

    • IV Group (n=5): Administer the this compound solution as a single bolus injection via the tail vein at a dose of 2 mg/kg.[13]

  • Blood Sampling:

    • Collect blood samples (approximately 100 µL) from the tail vein at pre-dose (0 hr) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation:

    • Immediately transfer blood samples to EDTA-coated tubes, mix gently, and centrifuge at 4°C to separate the plasma.

  • Bioanalysis:

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both oral and IV groups.

    • Calculate the absolute oral bioavailability (F%) using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Mandatory Visualizations

Signaling Pathway

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_cell_outcome Cellular Outcome Histones Histones DNA DNA Chromatin Condensed Chromatin Histones->Chromatin HDAC HDAC Chromatin->HDAC HAT HAT HAT->Histones Acetylation Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Deacetylation Acetylated_Histones->HAT Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest OKI_006 This compound OKI_006->HDAC Inhibition

Caption: Mechanism of action of this compound via HDAC inhibition.

Experimental Workflow

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Analysis cluster_outcome Outcome Formulation This compound Formulation (e.g., Nanonization, SEDDS) Dosing_Oral Oral Dosing (Rat Model) Formulation->Dosing_Oral Blood_Sampling Serial Blood Sampling Dosing_Oral->Blood_Sampling Dosing_IV IV Dosing (Rat Model) Dosing_IV->Blood_Sampling Plasma_Analysis LC-MS/MS Bioanalysis of Plasma Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Plasma_Analysis->PK_Analysis Bioavailability Determine Absolute Oral Bioavailability (F%) PK_Analysis->Bioavailability

Caption: Workflow for assessing the oral bioavailability of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Poor Oral Bioavailability of this compound Observed Solubility_Check Is aqueous solubility low? Start->Solubility_Check Permeability_Check Is permeability low? Solubility_Check->Permeability_Check No Solubility_Solutions Implement Solubility Enhancement: - Nanonization - Solid Dispersion - Cyclodextrin Complexation Solubility_Check->Solubility_Solutions Yes Stability_Check Is GI stability poor? Permeability_Check->Stability_Check No Permeability_Solutions Implement Permeability Enhancement: - Lipid-Based Formulations (SEDDS) - Permeation Enhancers Permeability_Check->Permeability_Solutions Yes Stability_Solutions Improve Stability: - Enteric Coating - Antioxidant Co-formulation Stability_Check->Stability_Solutions Yes Re_evaluate Re-evaluate Bioavailability In Vivo Stability_Check->Re_evaluate No Solubility_Solutions->Re_evaluate Permeability_Solutions->Re_evaluate Stability_Solutions->Re_evaluate

Caption: Troubleshooting decision tree for poor oral bioavailability.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing OKI-006. The information is designed to assist in the assessment and mitigation of potential side effects encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly observed side effects of this compound in pre-clinical and clinical studies?

A1: Based on clinical trial data for the prodrug OKI-179 (bocodepsin), which is metabolized to this compound, the most frequently reported adverse events are nausea, fatigue, and thrombocytopenia (a decrease in platelet count).[1][2][3] Dose-limiting toxicities have been identified as decreased platelet count and nausea.[1][2]

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent and orally active inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, HDAC3, and to a lesser extent, HDAC8.[1][4] By inhibiting these enzymes, this compound leads to an increase in histone acetylation, which alters gene expression, resulting in cellular responses such as apoptosis and cell cycle arrest in cancer cells.[4][5][6]

Q3: How can I confirm that this compound is active in my in vitro experiment?

A3: On-target activity of this compound can be confirmed by measuring the downstream effects of HDAC inhibition. This includes assessing the enzymatic activity of HDACs in cell lysates or quantifying the level of histone acetylation. An increase in histone H3 and H4 acetylation is a reliable indicator of this compound activity.[5]

Q4: Are there established in vitro models for assessing drug-induced nausea and fatigue?

A4: Developing in vitro assays that directly measure subjective side effects like nausea and fatigue is challenging.[2] Currently, these are often inferred from general cytotoxicity and cell health assays. A significant decrease in cell viability or proliferation in a relevant cell line (e.g., neuronal or muscle cells) at clinically relevant concentrations might suggest a potential for such systemic side effects. However, these are indirect measures and should be interpreted with caution.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assays

Symptoms: Inconsistent results between replicate wells in assays like MTT, XTT, or LDH release.

Possible Causes & Solutions:

CauseSolution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Gently swirl the cell suspension between seeding replicates to prevent settling.
Pipetting Errors Use calibrated pipettes and maintain a consistent technique. For improved consistency, consider using a multichannel pipette.
Edge Effects The outer wells of a microplate are prone to evaporation. Fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.
Incomplete Solubilization of Formazan (B1609692) (MTT assay) Ensure complete dissolution of the formazan crystals by vigorous pipetting or using an orbital shaker.
Compound Interference If this compound has inherent color or fluorescence, it may interfere with the assay readout. Include a "compound-only" control (wells with this compound in cell-free media) and subtract this background reading from your experimental wells.
Issue 2: Unexpectedly Low Histone Acetylation Signal

Symptoms: Western blot or ELISA-based assays show no significant increase in histone acetylation after this compound treatment.

Possible Causes & Solutions:

CauseSolution
Suboptimal this compound Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
Poor Antibody Quality Use a validated antibody specific for the acetylated histone mark of interest (e.g., Acetyl-Histone H3, Acetyl-Histone H4).
Inefficient Nuclear Extraction Ensure your protocol for isolating nuclear proteins is efficient to enrich for histones.
Rapid Deacetylation Post-Lysis Include an HDAC inhibitor (such as Trichostatin A or Sodium Butyrate, in addition to this compound if appropriate for the assay) in your lysis buffer to prevent deacetylation by any remaining active HDACs.
Issue 3: Difficulty in Assessing Thrombocytopenia In Vitro

Symptoms: Challenges in setting up a reliable assay to measure the direct effect of this compound on platelet viability or function.

Possible Causes & Solutions:

CauseSolution
Platelet Activation During Isolation Use appropriate anticoagulants (e.g., ACD-A) and handle platelets gently to prevent premature activation.
Short Platelet Lifespan In Vitro Perform assays within a few hours of platelet isolation for optimal results.
Lack of a Standardized Protocol Adapt established protocols for drug-induced immune thrombocytopenia (DITP), focusing on direct drug effects rather than antibody-mediated ones. Flow cytometry is a sensitive method for this.

Experimental Protocols

Protocol 1: Assessing Drug-Induced Thrombocytopenia by Flow Cytometry

This protocol is adapted from methods used to evaluate drug-dependent platelet antibodies and focuses on the direct cytotoxic effect of this compound on platelets.[7]

Materials:

  • Freshly isolated human platelets

  • Tyrode's buffer

  • This compound

  • Annexin V-FITC

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Isolate platelets from whole blood using standard protocols.

  • Wash and resuspend platelets in Tyrode's buffer to a concentration of 1-2 x 10^8 cells/mL.

  • Prepare serial dilutions of this compound in Tyrode's buffer.

  • In a 96-well plate, incubate 50 µL of the platelet suspension with 50 µL of the this compound dilutions for a predetermined time (e.g., 1, 4, 24 hours) at 37°C. Include a vehicle control (e.g., DMSO).

  • After incubation, wash the platelets with Annexin V binding buffer.

  • Stain the platelets with Annexin V-FITC and a viability dye like PI according to the manufacturer's instructions.

  • Analyze the samples on a flow cytometer, gating on the platelet population.

  • Quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) platelets.

Data Presentation:

This compound Conc. (µM)% Viable Platelets% Apoptotic Platelets% Necrotic Platelets
0 (Vehicle)
0.1
1
10
100
Protocol 2: Quantification of Histone Acetylation by Western Blot

This protocol details the measurement of global histone H3 and H4 acetylation levels.[8]

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer with HDAC inhibitors

  • Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

  • Harvest cells and perform nuclear extraction.

  • Lyse the nuclear pellet with a suitable lysis buffer containing protease and HDAC inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate 15-20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and image the bands.

  • Strip the membrane and re-probe for total Histone H3 as a loading control.

  • Quantify band intensity using densitometry software.

Data Presentation:

This compound Conc. (µM)Relative Acetyl-H3 Intensity (normalized to Total H3)
0 (Vehicle)
0.1
1
10

Visualizations

HDAC_Inhibition_Pathway cluster_0 This compound Action cluster_1 Cellular Process This compound This compound HDAC1/2/3 HDAC1/2/3 This compound->HDAC1/2/3 Inhibits Histone_Acetylation Histone Acetylation HDAC1/2/3->Histone_Acetylation Decreases Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Apoptosis Apoptosis/ Cell Cycle Arrest Gene_Expression->Apoptosis

Caption: this compound inhibits HDACs, increasing histone acetylation and leading to apoptosis.

Experimental_Workflow_Thrombocytopenia A Isolate Human Platelets B Incubate with this compound (Dose-Response) A->B C Stain with Annexin V & Viability Dye B->C D Flow Cytometry Analysis C->D E Quantify Apoptosis & Necrosis D->E

Caption: Workflow for assessing this compound's effect on platelet viability.

Troubleshooting_Logic cluster_input Problem cluster_causes Potential Causes cluster_solutions Solutions Problem High Variability in Cytotoxicity Assay Cause1 Uneven Cell Seeding Problem->Cause1 Cause2 Pipetting Error Problem->Cause2 Cause3 Edge Effects Problem->Cause3 Sol1 Ensure Homogenous Cell Suspension Cause1->Sol1 Sol2 Use Calibrated Pipettes Cause2->Sol2 Sol3 Avoid Outer Wells Cause3->Sol3

Caption: Troubleshooting logic for high variability in cytotoxicity assays.

References

Technical Support Center: Optimizing Treatment Duration with OKI-006 for Sustained Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the treatment duration of OKI-006 and its prodrugs (OKI-005 for in vitro use and OKI-179 for in vivo use) for a sustained response in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of class I histone deacetylases (HDACs).[1][2] HDACs are enzymes that remove acetyl groups from histone and non-histone proteins, leading to a more condensed chromatin structure and repression of gene transcription. By inhibiting class I HDACs (HDAC1, HDAC2, HDAC3, and HDAC8), this compound leads to an accumulation of acetylated histones, a more relaxed chromatin structure, and altered gene expression, which can induce cell cycle arrest, apoptosis, and inhibit tumor growth.[1] OKI-005 and OKI-179 are prodrugs that are metabolized to the active compound, this compound, in vitro and in vivo, respectively.[1]

Q2: What is the rationale for optimizing the treatment duration of this compound?

A2: The active metabolite, this compound, has a short plasma half-life of approximately 4-12 hours in preclinical models, depending on the dose and animal model.[1] This short half-life necessitates careful consideration of the dosing schedule to maintain sufficient target engagement for a sustained biological response.[1] Continuous exposure may not be feasible due to potential toxicities, such as thrombocytopenia, as observed with other HDAC inhibitors and in the clinical development of OKI-179.[1] Therefore, optimizing the treatment duration and schedule (e.g., intermittent vs. continuous dosing) is critical to maximize therapeutic efficacy while minimizing adverse effects.

Q3: How can I determine the optimal treatment duration for my specific experimental model?

A3: The optimal treatment duration is model-dependent and should be determined empirically. A systematic approach involving a time-course experiment is recommended. This involves treating your cells or animal models with a fixed, effective concentration of OKI-005/OKI-179 and evaluating key pharmacodynamic and phenotypic markers at various time points (e.g., 6, 12, 24, 48, 72 hours for in vitro studies). Markers to assess include:

  • Target Engagement: Histone acetylation (e.g., Acetyl-Histone H3).

  • Downstream Cellular Effects: Cell viability, apoptosis, and cell cycle arrest.

  • Gene Expression Changes: Expression of genes known to be regulated by class I HDACs.

Q4: Should I use continuous or intermittent dosing for my in vivo experiments with OKI-179?

A4: Preclinical studies and clinical trial data for OKI-179 suggest that intermittent dosing schedules are often better tolerated than continuous dosing.[1][3] For example, a 5-days-on, 2-days-off schedule was used in some preclinical xenograft models based on emerging clinical data showing dose-limiting thrombocytopenia with continuous dosing.[1] The optimal intermittent schedule for your model will depend on the tumor type, the desired level of target engagement, and the observed toxicity. It is advisable to test different intermittent schedules (e.g., daily for a shorter duration, or alternating day dosing) and monitor both anti-tumor efficacy and animal well-being.

Troubleshooting Guides

Issue 1: No or Weak Biological Response to OKI-005/OKI-179 Treatment

Possible Cause Troubleshooting Step
Suboptimal Drug Concentration Perform a dose-response experiment to determine the IC50 value for your specific cell line. Start with a broad range of concentrations to identify the effective dose.
Insufficient Treatment Duration Conduct a time-course experiment to identify the optimal exposure time required to observe the desired effect. Given the short half-life of this compound, a short treatment duration may not be sufficient to induce a sustained response.
Compound Instability Ensure proper storage of OKI-005 and OKI-179 according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.
Cell Line Resistance Some cell lines may be intrinsically resistant to HDAC inhibitors. Confirm the expression of class I HDACs in your cell line. Consider testing the compound in a different, sensitive cell line as a positive control.
Incorrect Prodrug Used Use OKI-005 for in vitro experiments and OKI-179 for in vivo experiments to ensure proper metabolic activation to this compound.[1]

Issue 2: Loss of Sustained Response After Discontinuation of Treatment

Possible Cause Troubleshooting Step
Short Half-Life of this compound The biological effects of this compound may diminish as the compound is cleared. Consider implementing an optimized intermittent dosing schedule to maintain a therapeutic level of target engagement over a longer period.
Cellular Recovery Cells may recover and reverse the effects of HDAC inhibition after the drug is removed. Evaluate the duration of pharmacodynamic effects (e.g., histone acetylation) after drug withdrawal to understand the window for redosing.
Development of Resistance Prolonged treatment may lead to the development of resistance mechanisms. Investigate potential resistance pathways if a sustained response cannot be achieved with optimized dosing.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of this compound for HDAC Isoforms

HDAC IsoformIC50 (nM)
HDAC11.2[1]
HDAC22.4[1]
HDAC32.0[1]
HDAC847[1]

Table 2: Pharmacokinetic Profile of this compound in Preclinical Models

Animal ModelRoute of Administration (Prodrug)Dose of ProdrugTmax of this compoundPlasma Half-life of this compound
MousePO (OKI-179)50 mg/kg~2 hours[3]~4-12 hours[1]
RatPO (OKI-179)10 mg/kg~2 hours[1]~4-12 hours[1]
DogPO (OKI-179)1 mg/kg~2 hours[1]~6-8 hours[3]

Table 3: Preclinical Xenograft Study with OKI-179 in MDA-MB-231 Model

Treatment GroupDosing ScheduleDurationOutcome
Vehicle ControlDaily10 daysTumor Growth
OKI-179 (50 mg/kg)Daily3 daysIncreased Acetyl-Histone H3 and Acetyl-Tubulin in tumors[1]
OKI-179 (50 mg/kg)Daily10 daysIncreased Acetyl-Histone H3 and Acetyl-Tubulin in tumors[1]

Experimental Protocols

Protocol 1: Western Blot for Histone Acetylation

Objective: To determine the effect of OKI-005/OKI-179 treatment on the acetylation of histone H3.

Methodology:

  • Cell/Tissue Lysis:

    • For cultured cells, wash with ice-cold PBS and lyse using a suitable lysis buffer containing a protease and HDAC inhibitor cocktail.

    • For tumor tissue, homogenize the tissue in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Prepare protein samples by mixing with Laemmli buffer and boiling.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for acetylated histone H3 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against total histone H3 to normalize for protein loading.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the effect of different durations and concentrations of OKI-005 on cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of OKI-005 in culture medium.

    • Treat the cells with the different concentrations of OKI-005 for various durations (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control for each concentration and time point.

Mandatory Visualizations

OKI-006_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Nucleus cluster_2 Cellular Outcomes OKI-179_OKI-005 OKI-179 (in vivo) OKI-005 (in vitro) This compound This compound (Active Metabolite) OKI-179_OKI-005->this compound Metabolism HDAC Class I HDACs (HDAC1, 2, 3, 8) This compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones HATs (Acetylation) Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Open_Chromatin Relaxed Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Gene_Expression Altered Gene Expression Open_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Caption: Mechanism of action of this compound as a class I HDAC inhibitor.

Experimental_Workflow_for_Treatment_Optimization cluster_endpoints Endpoints for Analysis Start Start: Define Experimental Model (Cell Line or Animal Model) Dose_Response 1. Dose-Response Experiment (Determine IC50 of OKI-005) Start->Dose_Response Time_Course 2. Time-Course Experiment (Fixed Dose, Varying Duration) Dose_Response->Time_Course Analysis 3. Analysis of Endpoints Time_Course->Analysis Schedule_Optimization 4. In Vivo Schedule Optimization (Intermittent vs. Continuous Dosing) Analysis->Schedule_Optimization Histone_Acetylation Histone Acetylation (Western Blot, Flow Cytometry) Analysis->Histone_Acetylation Cell_Viability Cell Viability/Apoptosis (MTT, Caspase Assay) Analysis->Cell_Viability Gene_Expression Gene Expression (qPCR, RNA-seq) Analysis->Gene_Expression Sustained_Response 5. Assess Sustained Response (Tumor Growth Delay, Biomarkers) Schedule_Optimization->Sustained_Response End End: Optimized Treatment Protocol Sustained_Response->End

Caption: Workflow for optimizing this compound treatment duration.

References

Navigating the Nuances of OKI-006: A Technical Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the challenges of translating preclinical data for OKI-006, a potent class I histone deacetylase (HDAC) inhibitor. This guide, presented in a user-friendly question-and-answer format, offers troubleshooting advice and detailed experimental protocols to facilitate smoother and more reproducible research outcomes.

This compound is the active metabolite of the orally bioavailable prodrugs OKI-005 and OKI-179. While a promising therapeutic agent, its unique physicochemical properties and biological effects present specific challenges in preclinical studies. This guide aims to address these directly, empowering researchers to generate robust and reliable data.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during in vitro and in vivo experiments with this compound and its prodrugs.

In Vitro Studies

  • Question: We are observing high variability in our in vitro anti-proliferative assays with OKI-005. What could be the cause?

    • Answer: High variability in in vitro assays can stem from several factors. Firstly, due to its mode of action, the effects of OKI-005/OKI-006 can be cell-line dependent. Ensure you have characterized the expression levels of class I HDACs in your chosen cell lines. Secondly, the conversion of the prodrug OKI-005 to the active this compound can vary. Consistent incubation times and cell densities are crucial. Lastly, consider the stability of the compound in your culture medium over the course of the experiment.

  • Question: Our Western blot analysis shows inconsistent increases in histone acetylation after treatment with OKI-005. How can we optimize this?

    • Answer: Inconsistent histone acetylation can be due to suboptimal experimental conditions. Ensure complete lysis of cells to extract nuclear proteins effectively. Use fresh lysis buffers and protease/phosphatase inhibitors. Titrate the concentration of OKI-005 and the treatment duration to find the optimal window for detecting changes in histone acetylation in your specific cell line. A time-course experiment is highly recommended. For example, exposure of cancer cell lines to OKI-005 has been shown to result in a concentration-dependent increase in acetylated histone-H3.[1]

  • Question: We are not observing the expected level of apoptosis induction with OKI-005. What should we check?

    • Answer: The pro-apoptotic potential of HDAC inhibitors can be cell-type dependent.[1] Some cell lines may be more resistant to HDAC inhibitor-induced apoptosis. Confirm target engagement by assessing histone acetylation levels. If histone acetylation is increased without a corresponding increase in apoptosis, your cell line may have downstream resistance mechanisms. Consider investigating the expression of anti-apoptotic proteins.

In Vivo Studies

  • Question: We are designing an in vivo study with OKI-179. What is a critical pharmacokinetic parameter to consider?

    • Answer: A key challenge is the short half-life of the active metabolite, this compound, in plasma, which is less than 2 hours with oral dosing of its prodrugs.[1] This necessitates careful consideration of the dosing schedule to maintain therapeutic concentrations in vivo.

  • Question: How should we handle and analyze plasma and tumor samples for pharmacokinetic (PK) analysis of this compound?

    • Answer: this compound contains a free thiol group that can reversibly bind to endogenous molecules, resulting in "free" and "bound" forms of the drug.[2][3][4] It is crucial to account for both forms in your analysis. A validated liquid chromatography-mass spectrometry (LC-MS/MS) method is required for accurate quantification.[2][3][4] To measure total this compound, a chemical conversion step is needed to release the bound drug prior to analysis.[2][3][4]

  • Question: We are observing that tumor concentrations of this compound are higher than plasma concentrations. Is this expected?

    • Answer: Yes, preclinical studies have shown that tumor concentrations of this compound can exceed plasma levels.[1] This is a positive attribute, suggesting good tumor penetration and retention of the active compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound and its prodrugs.

Table 1: In Vitro IC50 Values of this compound against HDAC Isoforms [1]

HDAC IsoformIC50 (nM)
HDAC11.2
HDAC22.4
HDAC32.0
HDAC847
HDAC647
HDAC102.8
HDAC112.3
HDAC4, 5, 7, 9>1000

Table 2: In Vivo Dosing and Administration of OKI-005 in Xenograft Models [1]

Animal ModelCell LineTreatmentDoseAdministration
BALB/c nude miceHCT-116OKI-00510, 30, or 100 mg/kgPO, daily x 14 days
BALB/c nude miceHCT-116OKI-0055 mg/kgIP, daily x 14 days
BALB/c nude miceMDA-MB-231OKI-00510-100 mg/kgPO or IP, once daily

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical development of this compound and its prodrugs.

1. In Vitro Anti-Proliferative Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of OKI-005 (or other relevant prodrug) for 72 hours. Include a vehicle control (e.g., DMSO).

  • Viability Assessment: After 72 hours, assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.

2. Western Blot Analysis for Histone Acetylation

  • Cell Lysis: After treatment with OKI-005, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and HDAC inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against acetylated histone H3 (e.g., at lysine (B10760008) 9 or 27) and a loading control (e.g., total histone H3 or GAPDH). Follow with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. In Vivo Xenograft Study [1]

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., HCT-116 or MDA-MB-231) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 200 mm³), randomize the mice into treatment and control groups.[1]

  • Drug Administration: Administer OKI-179 or a vehicle control orally according to the planned dosing schedule.

  • Efficacy Evaluation: Measure tumor volume and body weight throughout the study. At the end of the study, excise the tumors for further analysis (e.g., pharmacodynamic markers).

Visualizing the Science

The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus DNA DNA Histone Histone Histone->DNA Compacts DNA Gene_Expression Gene Expression Histone->Gene_Expression Represses HAT Histone Acetyltransferase (HAT) HAT->Histone Adds Acetyl Group HDAC Histone Deacetylase (HDAC) HDAC->Histone Removes Acetyl Group Acetyl_Group Acetyl Group OKI006 This compound OKI006->HDAC Inhibits Tumor_Suppressor Tumor Suppressor Genes Gene_Expression->Tumor_Suppressor

Caption: Mechanism of Action of this compound as a Class I HDAC Inhibitor.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Culture Treatment Treat with OKI-005 Cell_Culture->Treatment Viability_Assay Cell Viability Assay Treatment->Viability_Assay Western_Blot Western Blot for Histone Acetylation Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay Treatment->Apoptosis_Assay Xenograft Establish Xenograft Model Treatment_InVivo Treat with OKI-179 Xenograft->Treatment_InVivo Tumor_Measurement Measure Tumor Growth Treatment_InVivo->Tumor_Measurement PK_Analysis Pharmacokinetic Analysis (Plasma & Tumor) Treatment_InVivo->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Tumor Tissue) Tumor_Measurement->PD_Analysis

Caption: General Experimental Workflow for Preclinical Evaluation of this compound.

Logical_Relationship cluster_challenge Challenge cluster_solution Solution / Consideration Short_HalfLife Short Half-Life of this compound Prodrug_Strategy Use of Prodrugs (OKI-005, OKI-179) Short_HalfLife->Prodrug_Strategy Dosing_Schedule Optimized Dosing Schedule Short_HalfLife->Dosing_Schedule Reversible_Binding Reversible Binding of this compound PK_Method Measure Free and Total Drug Levels Reversible_Binding->PK_Method Cell_Dependence Cell Line-Dependent Effects Cell_Characterization Characterize HDAC Expression Cell_Dependence->Cell_Characterization Target_Engagement Confirm Target Engagement Cell_Dependence->Target_Engagement

Caption: Key Challenges and Solutions in this compound Preclinical Research.

References

Validation & Comparative

Validating OKI-006 Anti-Tumor Effects: A Comparative Guide for Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current preclinical data on the anti-tumor effects of OKI-006, a potent and selective Class I histone deacetylase (HDAC) inhibitor. As the active metabolite of the orally bioavailable prodrug OKI-179 (bocodepsin), this compound represents a promising therapeutic agent in oncology.[1][2] This document focuses on the validation of its anti-tumor activity, particularly within the context of patient-derived xenograft (PDX) models, which are increasingly recognized for their clinical relevance in preclinical research. While direct quantitative data for this compound in PDX models is not yet publicly available, this guide offers a comparative analysis against other HDAC inhibitors and standard-of-care therapies in colorectal and triple-negative breast cancer PDX models to contextualize its potential efficacy.

Understanding this compound and its Mechanism of Action

This compound is a unique congener of the natural product largazole (B1674506) and functions by selectively inhibiting Class I histone deacetylases (HDACs).[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are dysregulated, contributing to the silencing of tumor suppressor genes and promoting cancer cell proliferation and survival. By inhibiting Class I HDACs, this compound aims to restore the normal acetylation of histones, leading to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

The Significance of Patient-Derived Xenografts (PDX) in Oncology Research

Patient-derived xenograft (PDX) models are generated by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[3][4] These models are considered to be more clinically relevant than traditional cell line-derived xenografts because they better recapitulate the histological and genetic heterogeneity of the original patient's tumor.[3][4] This fidelity to the human tumor microenvironment makes PDX models a powerful tool for preclinical drug evaluation and for identifying predictive biomarkers of therapeutic response.

Preclinical Anti-Tumor Activity of OKI-179 (prodrug of this compound) in Xenograft Models

Preclinical studies have demonstrated the anti-tumor activity of OKI-179 in cell line-derived xenograft models of colorectal cancer (HCT-116) and triple-negative breast cancer (MDA-MB-231). These studies have shown that oral administration of OKI-179 leads to statistically significant tumor growth inhibition.[1]

Table 1: Preclinical Efficacy of OKI-179 in Cell Line-Derived Xenograft Models

Cancer TypeCell LineModel TypeTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Reference
Colorectal CancerHCT-116XenograftOKI-17980 mg/kg, oral, dailyStatistically significant[1]
Triple-Negative Breast CancerMDA-MB-231XenograftOKI-17980 mg/kg, oral, dailyStatistically significant[1]

Comparative Analysis in Patient-Derived Xenograft (PDX) Models

Due to the absence of publicly available data on this compound/OKI-179 in PDX models, this section provides an indirect comparison with other HDAC inhibitors and standard-of-care therapies that have been evaluated in colorectal and triple-negative breast cancer PDX models.

Colorectal Cancer (CRC)

Table 2: Comparative Efficacy of Anti-Tumor Agents in Colorectal Cancer PDX Models

DrugDrug ClassPDX Model DetailsDosing ScheduleTumor Growth Inhibition (TGI) / OutcomeReference
Panobinostat (B1684620) Pan-HDAC InhibitorHCT-116 xenograftsNot specifiedSignificant increase in acetyl-H3 and downregulation of thymidylate synthase[5][6]
Vorinostat (B1683920) Pan-HDAC InhibitorHCT-116 xenograftsNot specifiedTransient increase in histone acetylation[5][6]
Irinotecan Topoisomerase I InhibitorMultiple CRC PDX modelsVariedSignificant tumor growth inhibition in a subset of models[7]
5-Fluorouracil (5-FU) AntimetaboliteMultiple CRC PDX modelsVariedModerate tumor growth inhibition[7]
Triple-Negative Breast Cancer (TNBC)

Table 3: Comparative Efficacy of Anti-Tumor Agents in Triple-Negative Breast Cancer PDX Models

DrugDrug ClassPDX Model DetailsDosing ScheduleTumor Growth Inhibition (TGI) / OutcomeReference
Panobinostat Pan-HDAC InhibitorMDA-MB-231 & BT-549 xenografts10 mg/kg/daySignificantly inhibited tumor formation[8][9][10]
Temsirolimus (CCI-779) mTOR InhibitorSeven TNBC PDX modelsNot specified77% to 99% growth inhibition[11][12][13]
Doxorubicin AnthracyclineSeven TNBC PDX modelsNot specified2% to 52% growth inhibition[11][12]
Paclitaxel TaxaneMultiple TNBC PDX modelsVariedVariable response, with some models showing resistance

Experimental Protocols

Establishment of Patient-Derived Xenograft (PDX) Models
  • Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients following surgical resection or biopsy.

  • Implantation: A small fragment of the viable tumor tissue (typically 2-4 mm³) is subcutaneously or orthotopically implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth Monitoring: Mice are monitored regularly for tumor engraftment and growth. Tumor volume is typically measured with calipers.

  • Passaging: Once the tumor reaches a certain size (e.g., 1000-1500 mm³), it is excised and can be serially passaged into new cohorts of mice for expansion. Low passage numbers are preferred to maintain the fidelity of the original tumor.

In Vivo Drug Efficacy Studies
  • Cohort Formation: Once tumors in the PDX model reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration: The investigational drug (e.g., OKI-179) and comparator agents are administered to their respective cohorts according to the specified dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection). The control group typically receives a vehicle solution.

  • Tumor Volume and Body Weight Measurement: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly) throughout the study to assess treatment efficacy and toxicity.

  • Data Analysis: At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Mandatory Visualizations

HDAC_Inhibitor_Signaling_Pathway cluster_nucleus Nucleus Histone Histone Proteins DNA DNA (Condensed Chromatin) Histone->DNA Transcription_Repressed Transcription Repressed DNA->Transcription_Repressed HAT Histone Acetyltransferase (HAT) Acetylated_Histone Acetylated Histone (Relaxed Chromatin) HAT->Acetylated_Histone Acetylation HDAC Histone Deacetylase (HDAC) HDAC->Histone Deacetylation Transcription_Activated Transcription Activated Acetylated_Histone->Transcription_Activated TSG Tumor Suppressor Genes Transcription_Activated->TSG Expression OKI_006 This compound OKI_006->HDAC Inhibition

Caption: Signaling pathway of this compound as a histone deacetylase inhibitor.

PDX_Experimental_Workflow Patient_Tumor Patient Tumor Tissue Implantation Implantation into Immunodeficient Mice Patient_Tumor->Implantation PDX_Model PDX Model Establishment (Tumor Growth) Implantation->PDX_Model Expansion Tumor Expansion (Passaging) PDX_Model->Expansion Randomization Randomization of Mice into Treatment Cohorts Expansion->Randomization Treatment Treatment Administration (this compound vs. Alternatives) Randomization->Treatment Monitoring Tumor Growth & Body Weight Monitoring Treatment->Monitoring Analysis Data Analysis (Tumor Growth Inhibition) Monitoring->Analysis

Caption: Experimental workflow for validating anti-tumor effects in PDX models.

Conclusion

This compound, as a selective Class I HDAC inhibitor, holds significant promise as a novel anti-cancer agent. While preclinical data in cell line-derived xenografts are encouraging, the validation of its efficacy in patient-derived xenograft models is a critical next step for its clinical development. The indirect comparisons presented in this guide, based on data from other HDAC inhibitors and standard-of-care therapies in colorectal and triple-negative breast cancer PDX models, suggest that this compound could demonstrate potent anti-tumor activity in these clinically relevant settings. Future studies directly evaluating this compound/OKI-179 in a diverse panel of PDX models are warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this targeted therapy.

References

Comparative Analysis of OKI-006 and Other Class I HDAC Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the efficacy, selectivity, and experimental validation of the novel Class I histone deacetylase (HDAC) inhibitor, OKI-006, in comparison to established inhibitors Entinostat (B1683978), Romidepsin (B612169), and Mocetinostat (B1684144).

Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. By altering the epigenetic landscape of cancer cells, these drugs can induce cell cycle arrest, differentiation, and apoptosis. Class I HDACs (HDAC1, HDAC2, HDAC3, and HDAC8) are particularly implicated in cancer progression, making them key therapeutic targets. This guide provides a comparative analysis of this compound, a novel and potent Class I HDAC inhibitor, against other well-characterized Class I inhibitors: Entinostat, Romidepsin, and Mocetinostat. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.

Executive Summary

This compound is the active metabolite of the orally bioavailable prodrugs OKI-005 (for in vitro use) and OKI-179 (for in vivo use).[1][2] It is a potent inhibitor of Class I HDACs with a distinct selectivity profile. This guide presents a head-to-head comparison of this compound with other prominent Class I HDAC inhibitors, focusing on their biochemical potency, anti-proliferative activity in cancer cell lines, and in vivo efficacy in preclinical tumor models. All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided to ensure reproducibility. Visual diagrams generated using Graphviz are included to illustrate key concepts and workflows.

Data Presentation

Table 1: Comparative Biochemical Potency (IC50) of Class I HDAC Inhibitors

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other Class I HDAC inhibitors against individual HDAC isoforms. Lower values indicate higher potency.

InhibitorHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC8 (nM)Reference(s)
This compound 1.22.42.047[1][2][3]
Entinostat 243453248>100,000[4]
Romidepsin 3647--[5]
Mocetinostat 1502901660>10,000[6][7][8]
Table 2: Comparative Anti-proliferative Activity (GI50) in Cancer Cell Lines

The 50% growth inhibition (GI50) concentration represents the concentration of a drug that is required to inhibit the growth of a cell population by 50%. This table provides a comparison of the anti-proliferative activity of the in vitro formulation of this compound (OKI-005) and other Class I HDAC inhibitors across various cancer cell lines.

InhibitorCell LineCancer TypeGI50 (nM)Reference(s)
OKI-005 CAL-120Triple-Negative Breast Cancer< 100[9]
MDA-MB-231Triple-Negative Breast Cancer< 100[9]
HCC1395Triple-Negative Breast Cancer> 500[9]
Hs578TTriple-Negative Breast Cancer> 500[9]
Entinostat RSCLB-cell Lymphoma500 - 1000[10]
RRCLB-cell Lymphoma500 - 1000[10]
Romidepsin Hut-78T-cell Lymphoma0.038 - 6.36[11]
Karpas-299T-cell Lymphoma0.44 - 3.87[11]
Mocetinostat VariousBroad Spectrum90 - 20,000[6]

Note: Direct head-to-head GI50 data across the same panel of cell lines for all four inhibitors was not available in the searched literature. The presented data is from individual studies and should be interpreted with caution.

Table 3: Comparative In Vivo Efficacy in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a crucial tool for evaluating the in vivo efficacy of anti-cancer drugs. This table summarizes the observed anti-tumor activity of the in vivo prodrug of this compound (OKI-179) and other Class I HDAC inhibitors in various xenograft models.

InhibitorXenograft ModelCancer TypeDosingOutcomeReference(s)
OKI-179 HCT-116Colorectal Cancer40-80 mg/kg PO daily or 120 mg/kg PO every other daySignificant tumor growth inhibition[1]
MDA-MB-231Triple-Negative Breast Cancer40-80 mg/kg PO daily or 120 mg/kg PO every other daySignificant tumor growth inhibition[1]
Entinostat Rh10RhabdomyosarcomaNot specifiedModest tumor growth inhibition[12]
MCF-7CaBreast Cancer50 µ g/day Slower tumor growth in combination[13]
Romidepsin NCI-H1299Non-small Cell Lung Cancer1.2 mg/kg IP, 3 times at 4-day intervalsInhibition of tumor growth in combination[14]
NeuroblastomaNeuroblastomaDose-dependentInhibition of subcutaneous xenograft growth[15]
Mocetinostat DU-145 (orthotopic)Prostate Cancer100 mg/kg in drinking water dailySignificant reduction in tumor growth[16]
LeiomyosarcomaLeiomyosarcomaNot specifiedDecreased tumor size in combination[17]

Note: The dosing regimens and reported outcomes are specific to the cited studies and may not be directly comparable due to differences in experimental design.

Experimental Protocols

To ensure transparency and facilitate the replication of the presented findings, detailed methodologies for key experiments are provided below.

HDAC Activity Assay (Fluorometric)

This assay measures the enzymatic activity of HDACs and the inhibitory potential of compounds.

  • Reagents: Recombinant human HDAC enzymes, Fluor de Lys® substrate (Boc-Lys(Ac)-AMC), Fluor de Lys® developer, assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), and test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well microplate, add the HDAC enzyme and the test compound or vehicle control.

    • Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the Fluor de Lys® substrate.

    • Incubate for a specific time (e.g., 60 minutes) at 37°C.

    • Stop the reaction by adding the Fluor de Lys® developer.

    • Incubate for 15 minutes at room temperature.

    • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay (MTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Reagents: Cancer cell lines, complete cell culture medium, MTT solution (5 mg/mL in PBS), and solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Western Blot for Histone Acetylation

Western blotting is used to detect changes in the acetylation status of histones, a direct pharmacodynamic marker of HDAC inhibitor activity.

  • Reagents: Cell lysates, protein quantification assay (e.g., BCA assay), SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3), HRP-conjugated secondary antibody, and enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Lyse treated and untreated cells and quantify the protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.

Patient-Derived Xenograft (PDX) Model

PDX models are established by implanting tumor tissue from a patient directly into an immunodeficient mouse.

  • Animals: Immunodeficient mice (e.g., NOD-scid GAMMA (NSG) or nude mice).

  • Procedure:

    • Obtain fresh tumor tissue from a patient under sterile conditions.

    • Implant a small fragment of the tumor subcutaneously or orthotopically into the mouse.

    • Monitor the mice for tumor growth.

    • Once the tumors reach a certain size, the original PDX can be serially passaged into new cohorts of mice for expansion.

    • For efficacy studies, randomize tumor-bearing mice into treatment and control groups.

    • Administer the test compound according to the planned dosing schedule.

    • Measure tumor volume regularly using calipers.

    • At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Compare the tumor growth curves between the treatment and control groups to determine the anti-tumor efficacy.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows relevant to the comparative analysis of HDAC inhibitors.

HDAC_Inhibition_Pathway cluster_0 Epigenetic Regulation cluster_1 Cellular Outcomes HAT Histone Acetyltransferases (HATs) Histone Histone Proteins HAT->Histone Acetylation HDAC Histone Deacetylases (HDACs) HDAC->Histone Deacetylation Histone->HDAC Chromatin Chromatin Histone->Chromatin DNA DNA DNA->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Differentiation Gene_Expression->Differentiation HDAC_Inhibitor Class I HDAC Inhibitor (e.g., this compound) HDAC_Inhibitor->HDAC Inhibition

Caption: Signaling pathway of Class I HDAC inhibition leading to anti-cancer effects.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis HDAC_Assay HDAC Activity Assay Cell_Viability Cell Viability Assay Western_Blot Western Blot Cell_Viability->Western_Blot Target Engagement Xenograft Xenograft Model Start Compound Synthesis (this compound & Comparators) Start->HDAC_Assay Biochemical Potency Start->Cell_Viability Anti-proliferative Activity Start->Xenograft In Vivo Efficacy Logical_Comparison cluster_params Comparative Parameters OKI_006 This compound Potency Biochemical Potency (IC50) OKI_006->Potency Selectivity Isoform Selectivity OKI_006->Selectivity Cell_Activity Anti-proliferative Activity (GI50) OKI_006->Cell_Activity In_Vivo In Vivo Efficacy OKI_006->In_Vivo PK Pharmacokinetics OKI_006->PK Entinostat Entinostat Entinostat->Potency Entinostat->Selectivity Entinostat->Cell_Activity Entinostat->In_Vivo Entinostat->PK Romidepsin Romidepsin Romidepsin->Potency Romidepsin->Selectivity Romidepsin->Cell_Activity Romidepsin->In_Vivo Romidepsin->PK Mocetinostat Mocetinostat Mocetinostat->Potency Mocetinostat->Selectivity Mocetinostat->Cell_Activity Mocetinostat->In_Vivo Mocetinostat->PK

References

Assessing the Efficacy of OKI-006 in Combination with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the preclinical efficacy of OKI-006, a potent and selective Class I histone deacetylase (HDAC) inhibitor, when used in combination with traditional chemotherapy. This compound is the active metabolite of the orally bioavailable prodrug bocodepsin (OKI-179). The data presented herein focuses on the synergistic effects of this compound with doxorubicin (B1662922) in triple-negative breast cancer (TNBC), a setting where chemotherapy resistance is a significant clinical hurdle. This guide aims to offer an objective comparison of the combination therapy's performance against monotherapy, supported by experimental data and detailed methodologies.

Enhanced Anti-Tumor Efficacy of this compound and Doxorubicin in Triple-Negative Breast Cancer

Preclinical studies have demonstrated that the combination of this compound's prodrug, bocodepsin, with the topoisomerase II inhibitor doxorubicin results in synergistic anti-proliferative and pro-apoptotic effects in TNBC models.[1][2][3] This synergy suggests a potential strategy to overcome doxorubicin resistance in this aggressive breast cancer subtype.[1][2][3]

In Vitro Synergistic Activity

The combination of OKI-005 (an in vitro prodrug of this compound) and doxorubicin exhibited synergistic anti-proliferative effects across various TNBC cell lines.[2][3] This synergy was observed regardless of the p53 mutation status of the cancer cells.[2][3] The combination treatment led to a significant increase in apoptosis and a reduction in cellular senescence compared to either agent alone.[2][3][4]

Cell LineDrug CombinationKey FindingSynergy Score (Bliss)
CAL-51OKI-005 + DoxorubicinIncreased ApoptosisSynergistic
MDA-MB-231OKI-005 + DoxorubicinIncreased ApoptosisSynergistic
Hs 578TOKI-005 + DoxorubicinSynergistic Antiproliferative ActivitySynergistic
CAL-120OKI-005 + DoxorubicinIncreased ApoptosisSynergistic

Table 1: In Vitro Efficacy of OKI-005 and Doxorubicin in TNBC Cell Lines. Note: Specific Bliss synergy scores were not publicly available in the reviewed literature, but described as synergistic.

In Vivo Tumor Growth Inhibition

In a xenograft model using the MDA-MB-231 TNBC cell line, the combination of bocodepsin and doxorubicin resulted in significantly greater tumor growth inhibition compared to treatment with either doxorubicin or bocodepsin alone.[3][5] This enhanced in vivo efficacy underscores the potential of this combination strategy in a physiological setting.

Treatment GroupDosageMean Tumor Volume (end of study)Statistical Significance vs. Combination
Vehicle ControlN/ANot Reportedp < 0.001
Doxorubicin1.5 mg/kg, IP, QWNot Reportedp = 0.0016
Bocodepsin (OKI-179)80 mg/kg, PO, QDNot Reportedp = 0.0068
CombinationDoxorubicin + BocodepsinSignificantly ReducedN/A

Table 2: In Vivo Efficacy in MDA-MB-231 Xenograft Model. Note: Specific mean tumor volumes were not detailed in the provided materials, but statistical significance was reported.

Mechanism of Synergistic Action: Overcoming Resistance to Apoptosis

The synergistic effect of the this compound prodrug and doxorubicin is attributed to the modulation of key apoptotic signaling pathways.[1] Doxorubicin treatment alone was observed to increase the expression of the anti-apoptotic protein BCL-XL, a potential mechanism of drug resistance.[1] The addition of OKI-005 counteracted this effect by decreasing BCL-XL levels.[1] Furthermore, OKI-005 treatment led to an increase in the pro-apoptotic protein BIM.[1] This dual action of downregulating anti-apoptotic proteins and upregulating pro-apoptotic proteins culminates in an enhanced activation of cleaved caspase-3, a key executioner of apoptosis.[1][6]

Mechanism of Synergistic Apoptosis

Experimental Protocols

In Vitro Proliferation and Synergy Assays
  • Cell Lines: Triple-negative breast cancer cell lines (CAL-51, MDA-MB-231, Hs 578T, CAL-120).

  • Treatment: Cells were exposed to varying concentrations of doxorubicin (0-1 µM) and the this compound prodrug, OKI-005 (0.1 µM, 0.2 µM, 0.4 µM) for 72 hours.

  • Proliferation Assessment: Cell viability was determined using the Cell Titer Glo assay.

  • Synergy Calculation: Bliss synergy scores were calculated using Synergy Finder+ software.[5]

Apoptosis and Western Blot Analysis
  • Apoptosis Assay: Apoptosis was assessed by Annexin-V staining followed by flow cytometry after 48 hours of treatment with doxorubicin (0.5 µM), OKI-005 (0.2 µM), or the combination.[5]

  • Western Blotting: To evaluate the mechanism of action, cells were treated for 24 hours with doxorubicin (0.5 µM), OKI-005 (0.2 µM), or the combination. Protein lysates were then analyzed by western blot for mediators of apoptosis such as BIM and BCL-XL.[5][7]

In Vivo Xenograft Study
  • Animal Model: Athymic nude mice were subcutaneously injected with 5 million MDA-MB-231 TNBC cells.

  • Treatment Regimen: Once tumors were established, mice were treated for 36 days with one of the following:

    • Vehicle control.

    • Doxorubicin (1.5 mg/kg, intraperitoneal injection, once weekly).

    • Bocodepsin (OKI-179) (80 mg/kg, oral gavage, once daily).

    • The combination of doxorubicin and bocodepsin.[5]

  • Efficacy Endpoint: Tumor growth was monitored, and tumor growth inhibition was assessed at the end of the study.

cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow start_invitro TNBC Cell Lines (CAL-51, MDA-MB-231, etc.) treat_invitro Treat with Doxorubicin, OKI-005, or Combination start_invitro->treat_invitro prolif_assay 72h Incubation Cell Titer Glo Assay treat_invitro->prolif_assay apoptosis_assay 48h Incubation Annexin-V Staining & Flow Cytometry treat_invitro->apoptosis_assay western_blot 24h Incubation Western Blot for Apoptotic Proteins treat_invitro->western_blot start_invivo Implant MDA-MB-231 cells in Athymic Nude Mice tumor_growth Tumor Establishment start_invivo->tumor_growth treatment_groups Randomize into 4 Groups: - Vehicle - Doxorubicin - Bocodepsin (OKI-179) - Combination tumor_growth->treatment_groups dosing 36-Day Dosing Regimen treatment_groups->dosing endpoint Measure Tumor Volume (Tumor Growth Inhibition) dosing->endpoint

Preclinical Experimental Workflow

Comparison with Other Chemotherapeutic Agents

Currently, publicly available preclinical data on the combination of this compound or its prodrugs with traditional chemotherapeutic agents other than doxorubicin is limited. The promising results from the doxorubicin combination study in TNBC provide a strong rationale for investigating this compound in combination with other DNA-damaging agents and anti-metabolites across a broader range of solid tumors. Future studies are warranted to explore the efficacy of this compound with agents such as paclitaxel, carboplatin, and gemcitabine (B846) to fully delineate its potential as a combination therapy partner.

Conclusion

The preclinical evidence strongly suggests that this compound, through its prodrug bocodepsin, acts as a potent chemosensitizer when combined with doxorubicin in TNBC models. The combination therapy demonstrates synergistic anti-tumor activity by promoting apoptosis and overcoming resistance mechanisms. These findings provide a solid foundation for the clinical investigation of this compound in combination with doxorubicin and potentially other chemotherapeutic agents for the treatment of TNBC and other solid tumors. The detailed experimental protocols provided in this guide offer a framework for further research in this promising area of cancer therapy.

References

Decoding the Response to OKI-006: A Comparative Guide to Biomarker Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Boulder, CO – December 10, 2025 – In the rapidly evolving landscape of precision oncology, the identification of predictive biomarkers is paramount to tailoring therapies for optimal patient outcomes. This guide provides a comprehensive comparison of biomarker discovery strategies for predicting treatment response to OKI-006, the active metabolite of the clinical-stage, class I-selective histone deacetylase (HDAC) inhibitor, OKI-179 (bocodepsin). This document is intended for researchers, scientists, and drug development professionals.

This compound functions by inhibiting HDACs 1, 2, and 3, key enzymes often dysregulated in cancer, leading to the accumulation of acetylated histones and subsequent changes in gene expression that can induce cancer cell death.[1][2] While the development of predictive biomarkers for HDAC inhibitors in solid tumors has been challenging, emerging research points toward promising avenues for patient stratification.[2][3]

The Leading Candidate: RAS Pathway Mutations for Combination Therapy

The most compelling predictive biomarker identified for OKI-179 is the presence of activating mutations in the RAS pathway, particularly for its use in combination with MEK inhibitors.[4][5][6] Preclinical studies have demonstrated a synergistic anti-tumor effect when OKI-179 is combined with the MEK inhibitor binimetinib (B1684341) in RAS-mutated cancer models.[4] This has led to the ongoing NAUTILUS clinical trial (NCT04902323), a Phase 1b/2 study evaluating this combination in patients with advanced solid tumors harboring activating RAS pathway mutations, with a specific cohort for NRAS-mutated melanoma.[4][5]

Table 1: Comparison of OKI-179 Treatment Strategies and Associated Biomarkers

Treatment StrategyPotential Predictive BiomarkerRationaleCurrent Status
OKI-179 + Binimetinib (MEK Inhibitor) Activating mutations in KRAS, NRASSynergistic activity observed in preclinical models of RAS-mutated cancers.[4][6]Under investigation in a Phase 1b/2 clinical trial (NAUTILUS).[4][5]
OKI-179 + Doxorubicin To be determinedPreclinical data in triple-negative breast cancer (TNBC) show synergistic anti-proliferative and pro-apoptotic effects.[7]Preclinical
OKI-179 Monotherapy Histone H3 Acetylation LevelsAs a pharmacodynamic marker, it confirms target engagement. Its predictive value for clinical response is under investigation.[8][9]Exploratory

Pharmacodynamic Biomarker: Histone Acetylation

Increased histone acetylation is a direct pharmacodynamic biomarker of this compound activity, confirming target engagement.[8][9] Studies have shown that treatment with OKI-179 leads to a dose-proportional increase in histone H3 acetylation in circulating peripheral blood mononuclear cells (PBMCs).[10] While this demonstrates the drug is hitting its target, further research is needed to establish a quantitative correlation between the level of histone acetylation and clinical response, which would elevate it to a predictive biomarker.

Comparison with Standard of Care and Alternative Treatments

To provide context for the potential clinical positioning of this compound, the following tables summarize the standard of care and associated biomarkers for relevant cancer types.

Table 2: Treatment Landscape for Advanced NRAS-Mutated Melanoma

TreatmentBiomarker for Treatment SelectionMechanism of Action
Immune Checkpoint Inhibitors (e.g., Pembrolizumab, Nivolumab)PD-L1 expression (variable predictive value)Blocks the interaction between PD-1 and PD-L1, restoring anti-tumor T-cell activity.
MEK Inhibitors (e.g., Binimetinib)NRAS mutationInhibits MEK1/2, downstream effectors in the MAPK signaling pathway.[11]
Chemotherapy (e.g., Dacarbazine)NoneNon-specifically targets rapidly dividing cells.[12]

Table 3: Treatment Landscape for Advanced/Metastatic Colorectal Cancer (Post-First Line)

TreatmentBiomarker for Treatment SelectionMechanism of Action
Anti-EGFR Therapy (e.g., Cetuximab, Panitumumab)RAS (KRAS/NRAS) wild-type statusMonoclonal antibodies that inhibit the epidermal growth factor receptor (EGFR).[13]
Anti-VEGF Therapy (e.g., Bevacizumab)NoneMonoclonal antibody that inhibits vascular endothelial growth factor A (VEGF-A), a key mediator of angiogenesis.
Chemotherapy (e.g., FOLFIRI, FOLFOX)NoneCombination chemotherapy regimens that interfere with DNA synthesis and repair.[13][14]
Immunotherapy (e.g., Pembrolizumab)Microsatellite Instability-High (MSI-H) or deficient Mismatch Repair (dMMR)Immune checkpoint inhibitor.[15]

Table 4: Treatment Landscape for Chemoresistant Triple-Negative Breast Cancer (TNBC)

TreatmentBiomarker for Treatment SelectionMechanism of Action
PARP Inhibitors (e.g., Olaparib, Talazoparib)Germline BRCA1/2 mutationsInhibit poly (ADP-ribose) polymerase, an enzyme involved in DNA repair.[16]
Antibody-Drug Conjugates (e.g., Sacituzumab govitecan)Trop-2 expressionTargets the Trop-2 receptor on the surface of cancer cells to deliver a cytotoxic payload.[17]
Immunotherapy (e.g., Pembrolizumab)PD-L1 expressionImmune checkpoint inhibitor.[17]
Platinum-based Chemotherapy (e.g., Carboplatin, Cisplatin)Homologous Recombination Deficiency (HRD)Induce DNA damage.[16]

Experimental Protocols

1. RAS Mutation Testing

  • Objective: To identify activating mutations in KRAS and NRAS genes.

  • Methodology: DNA is extracted from formalin-fixed, paraffin-embedded (FFPE) tumor tissue or from a blood-based liquid biopsy. Polymerase chain reaction (PCR)-based methods, such as pyrosequencing or next-generation sequencing (NGS), are then used to analyze the mutational status of codons 12, 13, 59, 61, 117, and 146 in both KRAS and NRAS genes.[18][19][20][21]

2. Histone Acetylation Analysis by Western Blot

  • Objective: To quantify the levels of acetylated histones in cells or tissues following treatment with this compound.

  • Methodology:

    • Histone Extraction: Histones are extracted from cell lysates or tissue homogenates using an acid extraction method.[22]

    • Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., Bradford or BCA).[22]

    • SDS-PAGE and Western Blotting: Equal amounts of histone proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[22][23]

    • Immunodetection: The membrane is incubated with a primary antibody specific for a particular histone acetylation mark (e.g., acetyl-Histone H3). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.[22][23]

    • Signal Visualization and Quantification: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and quantified using densitometry software. The level of acetylated histone is normalized to a loading control (e.g., total histone H3).[22][23]

3. Protein Expression Analysis by Flow Cytometry

  • Objective: To measure the expression of specific proteins (e.g., cell surface markers, intracellular signaling proteins) in individual cells.

  • Methodology:

    • Cell Preparation: A single-cell suspension is prepared from blood, bone marrow, or dissociated tissue.[24]

    • Fixation and Permeabilization: For intracellular targets, cells are fixed and permeabilized to allow antibodies to access intracellular antigens.[25]

    • Antibody Staining: Cells are incubated with fluorescently labeled antibodies specific to the protein of interest.[26]

    • Data Acquisition: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of each cell.[26]

    • Data Analysis: The data is analyzed to determine the percentage of cells expressing the protein and the mean fluorescence intensity, which is proportional to the protein expression level.[26]

Visualizing the Pathways and Processes

OKI-006_Mechanism_of_Action This compound Signaling Pathway cluster_0 Cell Nucleus Histone_Deacetylases HDAC1, HDAC2, HDAC3 Histones Histones Histone_Deacetylases->Histones Deacetylation Chromatin Condensed Chromatin (Gene Repression) Histones->Chromatin HATs Histone Acetyltransferases (HATs) Histones->HATs Acetylated_Histones Acetylated Histones Open_Chromatin Open Chromatin (Gene Expression) Acetylated_Histones->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis This compound This compound This compound->Histone_Deacetylases Inhibition HATs->Acetylated_Histones Acetylation

This compound inhibits HDACs, leading to increased histone acetylation and tumor cell apoptosis.

Biomarker_Discovery_Workflow Biomarker Discovery Workflow for this compound Patient_Samples Patient Tumor Samples (Biopsy/Blood) Genomic_Analysis Genomic Analysis (RAS, etc.) Patient_Samples->Genomic_Analysis Proteomic_Analysis Proteomic Analysis (Histone Acetylation) Patient_Samples->Proteomic_Analysis Data_Integration Data Integration and Correlation with Clinical Outcomes Genomic_Analysis->Data_Integration Proteomic_Analysis->Data_Integration Biomarker_Identification Identification of Potential Predictive Biomarkers Data_Integration->Biomarker_Identification Biomarker_Validation Validation in Prospective Clinical Trials Biomarker_Identification->Biomarker_Validation Clinical_Application Clinical Application Biomarker_Validation->Clinical_Application

A generalized workflow for the discovery and validation of predictive biomarkers.

Treatment_Comparison Predictive Biomarker Comparison OKI-179_Combo OKI-179 + MEK Inhibitor RAS_Mutation RAS Pathway Mutation OKI-179_Combo->RAS_Mutation Predicts Response To Immunotherapy Immunotherapy (e.g., Pembrolizumab) PD-L1_MSI PD-L1 Expression MSI-H/dMMR Immunotherapy->PD-L1_MSI Predicts Response To PARP_Inhibitor PARP Inhibitor BRCA_Mutation BRCA1/2 Mutation PARP_Inhibitor->BRCA_Mutation Predicts Response To

Comparison of predictive biomarkers for different cancer therapies.

Conclusion and Future Directions

The development of predictive biomarkers for this compound is a critical step towards its successful clinical implementation. While RAS pathway mutations are a promising biomarker for combination therapy with MEK inhibitors, further validation in ongoing clinical trials is necessary. For monotherapy, a deeper understanding of the molecular determinants of response beyond target engagement is required. Future research should focus on integrating genomic, transcriptomic, and proteomic data from clinical trial participants to identify novel predictive signatures. This will ultimately enable the identification of patient populations most likely to benefit from this novel class I-selective HDAC inhibitor.

References

Comparative Analysis of OKI-006: A Potent and Selective Class I HDAC Inhibitor in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-cancer activity of OKI-006, a novel histone deacetylase (HDAC) inhibitor. This compound is the active metabolite of the orally bioavailable prodrugs OKI-005 and OKI-179 (bocodepsin). Here, we objectively compare its performance by summarizing key experimental data on its efficacy in various cancer models. Detailed methodologies for the cited experiments and visualizations of its mechanism of action are provided to support further research and development.

Executive Summary

This compound is a potent and selective inhibitor of class I histone deacetylases (HDACs), demonstrating significant anti-proliferative and pro-apoptotic activity in preclinical cancer models, particularly in triple-negative breast cancer (TNBC) and colorectal cancer (CRC).[1][2] Its prodrug, OKI-179, has shown favorable pharmacokinetics and anti-tumor activity in vivo and is currently in clinical development.[1][3] The primary mechanism of action involves the inhibition of class I HDACs, leading to hyperacetylation of histones and the subsequent induction of the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest and apoptosis.[1][2]

Data Presentation

In Vitro Anti-Proliferative Activity of OKI-005 (prodrug of this compound)

The anti-proliferative effects of OKI-005 were assessed in a panel of human triple-negative breast cancer (TNBC) and colorectal cancer (CRC) cell lines. The half-maximal inhibitory concentration (IC50) was determined using the sulforhodamine B (SRB) assay after 72 hours of treatment.[1]

Cell LineCancer TypeIC50 (nM)
TNBC
CAL-120Triple-Negative Breast Cancer< 100
MDA-MB-231Triple-Negative Breast Cancer< 100
HCC1395Triple-Negative Breast Cancer> 500
Hs578TTriple-Negative Breast Cancer> 500
CRC
HCT-116Colorectal CancerSensitive (IC50 not specified)
Additional CRC cell linesColorectal CancerMajority sensitive with IC50s < 500 nM

Note: The majority of TNBC and CRC cell lines tested were sensitive to OKI-005 with IC50 values under 500 nM, and the most sensitive lines had IC50 values below 100 nM.[1][2]

In Vivo Anti-Tumor Efficacy of OKI-005 and OKI-179

The in vivo anti-tumor activity of OKI-005 and its optimized prodrug OKI-179 was evaluated in xenograft models of TNBC (MDA-MB-231) and CRC (HCT-116). A comparison with the HDAC inhibitor entinostat (B1683978) was performed in the HCT-116 model.[1]

CompoundCancer ModelDosingOutcome
OKI-005HCT-116 Xenograft> 30 mg/kg, PODose-dependent, statistically significant inhibition of tumor growth.[1]
OKI-005MDA-MB-231 Xenograft10 mg/kg, IPStatistically significant reduction in tumor growth.[1]
EntinostatHCT-116 Xenograft20 mg/kg, POStatistically significant inhibition of tumor growth, comparable to OKI-005 at 100 mg/kg.[1]
OKI-179HCT-116 Xenograft40-80 mg/kg, PO daily or 120 mg/kg, PO every other dayStatistically significant decreased tumor growth.[1]
OKI-179MDA-MB-231 XenograftNot specifiedAnti-tumor activity observed.[1]
HDAC Isoform Selectivity of this compound

The inhibitory activity of this compound against various HDAC isoforms was determined in a cell-free biochemical assay.[1]

HDAC IsoformIC50 (nM)
Class I
HDAC11.2
HDAC22.4
HDAC32.0
HDAC847
Class IIa
HDAC4, 5, 7, 9> 1000
Class IIb
HDAC647
HDAC102.8
Class IV
HDAC112.3

Experimental Protocols

Cell Proliferation Assay (Sulforhodamine B Assay)
  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Drug Treatment: Cells were treated with various concentrations of OKI-005 (typically ranging from 0 to 5 µM) for 72 hours.

  • Cell Fixation: After incubation, cells were fixed with 10% trichloroacetic acid.

  • Staining: The fixed cells were stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid.

  • Washing: Unbound dye was removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye was solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance was read at 510 nm using a microplate reader.

  • IC50 Calculation: The absolute IC50 values were calculated using GraphPad Prism software.[1]

Apoptosis Assay (Caspase-Glo 3/7 Assay)
  • Cell Treatment: TNBC cell lines (sensitive: CAL-120, MDA-MB-231; resistant: HCC1395, Hs578T) were treated with OKI-005 at concentrations ranging from 0 to 500 nM for 24 and 48 hours.

  • Reagent Addition: An equal volume of Caspase-Glo 3/7 Reagent was added to each well.

  • Incubation: The plate was incubated at room temperature for 1 hour to allow for cell lysis and caspase cleavage of the substrate.

  • Luminescence Measurement: The luminescence, which is proportional to caspase-3/7 activity, was measured using a luminometer.[1]

Immunoblotting
  • Protein Extraction: Total protein was extracted from treated and untreated cancer cells.

  • Protein Quantification: Protein concentration was determined using a standard protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane was blocked and then incubated with primary antibodies against acetylated histone H3, p21, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: The membrane was incubated with a corresponding HRP-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Mechanism of Action & Signaling Pathways

This compound exerts its anti-cancer effects by selectively inhibiting class I HDAC enzymes. This inhibition leads to an accumulation of acetyl groups on histone proteins, resulting in a more open chromatin structure. This altered chromatin state allows for the transcription of previously silenced tumor suppressor genes, a key example being the cyclin-dependent kinase inhibitor p21.[1][4] The upregulation of p21 leads to cell cycle arrest, primarily at the G1 phase, and can subsequently trigger apoptosis.[1][2]

OKI006_Mechanism_of_Action OKI006 This compound HDAC1_2_3 Class I HDACs (HDAC1, 2, 3) OKI006->HDAC1_2_3 Inhibition Histones Histone Proteins HDAC1_2_3->Histones Deacetylation Acetylation Histone Hyperacetylation Histones->Acetylation Chromatin Relaxed Chromatin Structure Acetylation->Chromatin p21_promoter p21 Gene Promoter Chromatin->p21_promoter Accessibility p21_transcription p21 Gene Transcription p21_promoter->p21_transcription Activation p21_protein p21 Protein (CDK Inhibitor) p21_transcription->p21_protein CDK Cyclin/CDK Complexes p21_protein->CDK Inhibition CellCycle Cell Cycle Arrest (G1 Phase) CDK->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Mechanism of action of this compound in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellLines Cancer Cell Lines (TNBC, CRC) Treatment Treat with OKI-005 CellLines->Treatment SRB SRB Assay (Proliferation) Treatment->SRB Caspase Caspase-Glo Assay (Apoptosis) Treatment->Caspase Western Immunoblotting (p21, Ac-H3) Treatment->Western IC50 Determine IC50 SRB->IC50 Xenograft Xenograft Models (TNBC, CRC) DrugAdmin Administer OKI-005/OKI-179 or Entinostat Xenograft->DrugAdmin TumorGrowth Monitor Tumor Growth DrugAdmin->TumorGrowth Efficacy Assess Anti-Tumor Efficacy TumorGrowth->Efficacy

Caption: Experimental workflow for evaluating this compound activity.

References

Evaluating the Selectivity of OKI-006 Against Other HDAC Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the histone deacetylase (HDAC) inhibitor OKI-006 with other prominent HDAC inhibitors. The focus is on the selectivity of these compounds against various HDAC isoforms, supported by experimental data to aid in research and development decisions.

Data Presentation: Comparative Selectivity of HDAC Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected HDAC inhibitors against a panel of HDAC isoforms. This quantitative data allows for a direct comparison of the potency and selectivity of these compounds.

HDAC IsoformThis compound (IC50, nM)Vorinostat (SAHA) (IC50, nM)Romidepsin (FK228) (IC50, nM)Panobinostat (LBH589) (IC50, nM)Belinostat (PXD101) (IC50, nM)
Class I
HDAC11.2[1]10[2][3]36[4]~527[5]
HDAC22.4[1]~1047[4]~5-
HDAC32.0[1]20[2][3]-~5-
HDAC847[1]----
Class IIa
HDAC4>1000[1]-510[4]--
HDAC5>1000[1]----
HDAC7>1000[1]----
HDAC9>1000[1]----
Class IIb
HDAC647[1]-1400[4]--
HDAC102.8[1]----
Class IV
HDAC112.3[1]----

Disclaimer: The IC50 values presented in this table are compiled from various sources and may have been determined using different experimental assays and conditions. For direct comparison, it is recommended to evaluate these compounds side-by-side in the same assay system.

Experimental Protocols

A detailed methodology for a common type of in vitro HDAC inhibition assay is provided below. This fluorometric assay is widely used to determine the potency and selectivity of HDAC inhibitors.

Fluorometric Histone Deacetylase (HDAC) Inhibition Assay Protocol

This protocol is based on the principle of a two-step enzymatic reaction using a fluorogenic substrate.

Materials:

  • Recombinant human HDAC isoforms (HDAC1, HDAC2, HDAC3, etc.)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT1/HDAC Substrate)

  • Developer solution (e.g., Fluor de Lys® Developer) containing a lysine (B10760008) endopeptidase and a pan-HDAC inhibitor (like Trichostatin A) to stop the reaction.

  • Test compounds (e.g., this compound, Vorinostat) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well black, flat-bottom microplates.

  • Fluorescence microplate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the HDAC Assay Buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

  • Enzyme Preparation: Dilute the recombinant HDAC enzymes to the desired working concentration in cold HDAC Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is within the linear range.

  • Reaction Setup:

    • Add 25 µL of the diluted test compound or vehicle control to the wells of the 96-well plate.

    • Add 50 µL of the diluted HDAC enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzymes.

  • Initiation of Deacetylation Reaction:

    • Add 25 µL of the fluorogenic HDAC substrate to each well to start the reaction.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure sufficient signal generation without substrate depletion.

  • Development Step:

    • Add 50 µL of the Developer solution to each well to stop the deacetylation reaction and generate the fluorescent signal.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation at 360 nm and emission at 460 nm for the Fluor de Lys® substrate).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a potent, broad-spectrum inhibitor as a positive control (100% inhibition).

    • Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

Signaling Pathways Influenced by Class I and IIb HDACs

The following diagram illustrates the central role of Class I and select Class IIb HDACs in regulating key signaling pathways implicated in cancer. Inhibition of these enzymes by compounds like this compound can lead to the reactivation of tumor suppressor genes and the downregulation of oncogenic pathways.

HDAC_Signaling_Pathways cluster_0 HDAC Inhibitors cluster_1 Class I & IIb HDACs cluster_2 Downstream Effects OKI006 This compound HDAC1 HDAC1 OKI006->HDAC1 HDAC2 HDAC2 OKI006->HDAC2 HDAC3 HDAC3 OKI006->HDAC3 HDAC6 HDAC6 OKI006->HDAC6 p21 p21 (CDKN1A) (Tumor Suppressor) HDAC1->p21 represses OncogeneRepression Oncogene Repression (e.g., c-Myc) HDAC1->OncogeneRepression represses Apoptosis Apoptosis HDAC2->Apoptosis represses CellCycleArrest Cell Cycle Arrest HDAC3->CellCycleArrest represses Angiogenesis Angiogenesis HDAC6->Angiogenesis promotes Metastasis Metastasis HDAC6->Metastasis promotes p21->CellCycleArrest induces

Caption: Simplified signaling pathways modulated by Class I and IIb HDACs.

Experimental Workflow for Evaluating HDAC Inhibitor Selectivity

This diagram outlines the typical workflow for assessing the selectivity of a novel HDAC inhibitor.

HDAC_Inhibitor_Workflow start Start: Novel HDAC Inhibitor primary_screen Primary Screening: Broad-spectrum HDAC Assay start->primary_screen isoform_panel Secondary Screening: Panel of Recombinant HDAC Isoforms primary_screen->isoform_panel ic50_determination IC50 Determination for each Isoform isoform_panel->ic50_determination data_analysis Data Analysis: Selectivity Profile Generation ic50_determination->data_analysis cellular_assays Cellular Assays: Target Engagement & Phenotypic Effects data_analysis->cellular_assays end End: Characterized Inhibitor cellular_assays->end

Caption: Workflow for HDAC inhibitor selectivity profiling.

References

Safety Operating Guide

Navigating the Disposal of OKI-006: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) with detailed disposal instructions for OKI-006 is not publicly available. This guide is based on general best practices for the disposal of potent, non-hazardous research compounds and should be supplemented by a thorough review of your institution's specific policies and consultation with your Environmental Health and Safety (EHS) department.

This compound is a unique congener of the natural product HDAC inhibitor largazole (B1674506) and the active metabolite of the prodrugs OKI-005 and OKI-179.[1] As a potent research compound, adherence to stringent safety and disposal procedures is paramount to ensure a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling

Before handling this compound, it is crucial to consult your institution's specific safety protocols. General best practices for handling potent research compounds should be followed.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles are essential.

  • Lab Coat: A standard laboratory coat should be worn at all times.

  • Respiratory Protection: If there is a risk of aerosolization or when handling large quantities of the solid compound, a properly fitted respirator may be necessary.

Handling:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the inhalation of dust or fumes.

  • Prevent contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Recommended Disposal Procedures

The proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure workplace safety. The following procedures are based on standard practices for the disposal of chemical waste from research laboratories.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect unused or expired solid this compound compound in a clearly labeled, sealed, and chemically compatible waste container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this designated solid waste container.[2]

  • Liquid Waste:

    • Solutions containing this compound (e.g., dissolved in DMSO) should be collected in a separate, labeled liquid waste container.

    • Do not mix with other incompatible waste streams.[2]

Step 2: Labeling

All waste containers must be clearly labeled with:

  • "Hazardous Waste"

  • The full chemical name "this compound"

  • Any solvents used (e.g., DMSO)

Step 3: Storage

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area.

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.[2]

Step 4: Final Disposal

The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in regular trash. [2]

  • The primary method for the disposal of this type of chemical waste is typically high-temperature incineration by a specialized facility.[2]

Summary of this compound Disposal Procedures

Waste TypeCollection ContainerLabeling RequirementsDisposal Method
Solid this compound Sealed, chemically compatible container"Hazardous Waste", "this compound"Via EHS for high-temperature incineration
Contaminated Labware Designated solid waste container"Hazardous Waste", "this compound"Via EHS for high-temperature incineration
Liquid solutions of this compound Designated liquid waste container"Hazardous Waste", "this compound", and solvent nameVia EHS for high-temperature incineration

This compound Disposal Workflow

A Start: Generation of this compound Waste B Is the waste solid or liquid? A->B C Solid Waste (Unused compound, contaminated PPE, etc.) B->C Solid D Liquid Waste (Solutions in DMSO, etc.) B->D Liquid E Collect in a labeled, sealed solid waste container C->E F Collect in a labeled, sealed liquid waste container D->F G Store waste in a designated, secure secondary containment area E->G F->G H Contact Environmental Health & Safety (EHS) for pickup G->H I End: Disposal by licensed hazardous waste contractor (incineration) H->I

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Personal protective equipment for handling OKI-006

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, personal protective equipment (PPE) guidelines, and operational and disposal plans for handling the histone deacetylase (HDAC) inhibitor OKI-006. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment. This compound is a potent research compound, and its handling requires stringent safety measures.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double gloving is recommended.
Eye & Face Protection Safety goggles with side-shields or a full-face shield must be worn.
Body Protection A lab coat is required. For procedures with a higher risk of splashes or aerosolization, impervious clothing should be worn.
Respiratory Protection Use a suitable respirator if there is a risk of aerosolization or when handling the compound outside of a fume hood.

Operational Plan: Handling this compound

All handling of this compound should be performed in a designated and controlled area, preferably within a chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required personal protective equipment in the correct order. A visual guide for this process is provided below.

  • Handling the Compound:

    • Handle this compound in a well-ventilated area, such as a chemical fume hood.[1]

    • Avoid the formation of dust and aerosols.[2]

    • Use only non-sparking tools.[3]

    • Take precautionary measures against static discharge.[3]

    • Keep the container tightly closed when not in use.[3]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2]

    • Eye Contact: Flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical attention.[2]

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol).

  • Doffing PPE: Remove personal protective equipment in the reverse order of donning to prevent contamination. Dispose of single-use items in the designated hazardous waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2][3]

Disposal Plan: this compound Waste

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure workplace safety.[1]

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, pipette tips, weighing papers) must be collected in a dedicated, clearly labeled hazardous waste container.[1]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid waste container. Do not mix with other waste streams.[1]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[1]

  • Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area.[1]

  • Final Disposal: The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.[1]

Visual Workflow: PPE Donning and Doffing Sequence

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Double) Don3->Don4 Doff1 1. Gloves (Outer) Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Gloves (Inner) Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5

Caption: PPE Donning and Doffing Sequence for Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.